molecular formula C8H7BrN2O B1456856 (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol CAS No. 881841-53-8

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Cat. No.: B1456856
CAS No.: 881841-53-8
M. Wt: 227.06 g/mol
InChI Key: KRBUYVZVAOWCRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a brominated imidazopyridine derivative of significant interest in medicinal chemistry for developing new pharmacologically active compounds. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug discovery, known for its diverse biological activities. Recent scientific literature highlights that compounds containing the pyridine nucleus, especially when fused with other heterocycles like imidazole, demonstrate remarkable antimicrobial and antiviral properties . The presence of the bromine atom and the hydroxymethyl group on the core structure provides key sites for further chemical modification, enabling researchers to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. This compound is particularly valuable for researchers investigating new therapeutic agents in the context of emerging microbial threats and pandemics . The molecule's structure allows it to interact with specific protein targets, defining its antimicrobial and antiviral selectivity . Furthermore, the pyridine component can enhance water solubility, which is a crucial parameter in optimizing the drug-likeness of potential candidates . This product is intended for research purposes only, strictly within laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet and handle this compound with appropriate precautions.

Properties

IUPAC Name

(5-bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c9-7-2-1-3-8-10-6(5-12)4-11(7)8/h1-4,12H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBUYVZVAOWCRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90856775
Record name (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

881841-53-8
Record name (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90856775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Pathways, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its rigid, planar structure and rich electron density make it an ideal framework for developing therapeutic agents with a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and sedative properties.[6][7] Notable drugs such as Zolpidem (for insomnia) and Alpidem (an anxiolytic) feature this core structure. The functionalization of the imidazo[1,2-a]pyridine ring at various positions allows for the fine-tuning of its physicochemical and pharmacological properties. The title compound, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, serves as a valuable building block for further chemical elaboration, with the bromine atom at the 5-position providing a handle for cross-coupling reactions and the methanol group at the 2-position offering a site for esterification, etherification, or oxidation. This guide provides a comprehensive overview of the synthetic pathways to this important intermediate, with a focus on practical, field-proven methodologies and the underlying chemical principles.

Primary Synthetic Pathway: A Two-Step Approach

The most reliable and commonly employed route to this compound is a two-step synthesis commencing with the commercially available 2-amino-5-bromopyridine. This pathway involves an initial condensation to form an ester precursor, followed by a reduction to the desired primary alcohol.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction A 2-Amino-5-bromopyridine C Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate A->C Reflux in Ethanol B Ethyl Bromopyruvate B->C D Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate F This compound D->F Reduction E LiAlH4 in THF E->F

Caption: Overview of the two-step synthesis of this compound.

Step 1: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

This initial step involves the condensation of 2-amino-5-bromopyridine with ethyl bromopyruvate. This reaction proceeds via an initial nucleophilic attack of the pyridine ring nitrogen onto the α-carbon of the bromopyruvate, followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Mechanism:

G 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Intermediate_1 Intermediate_1 2-Amino-5-bromopyridine->Intermediate_1 Nucleophilic Attack Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Intramolecular Cyclization Ethyl Bromopyruvate Ethyl Bromopyruvate Ethyl Bromopyruvate->Intermediate_1 Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Intermediate_2->Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate -H2O (Dehydration)

Caption: Reaction mechanism for the formation of the imidazo[1,2-a]pyridine core.

Experimental Protocol:

  • Materials:

    • 2-Amino-5-bromopyridine

    • Ethyl 3-bromo-2-oxopropionate (Ethyl bromopyruvate)

    • Ethanol (anhydrous)

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropionate (1.2 eq).

    • The reaction mixture is heated to reflux and stirred for 6-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

    • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.

    • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product can be purified by column chromatography on silica gel to afford ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.[8][9][10]

Causality Behind Experimental Choices:

  • Solvent: Ethanol is a common and effective solvent for this type of condensation reaction, as it readily dissolves the starting materials and has a suitable boiling point for reflux.

  • Base: The use of a mild base like sodium bicarbonate is to neutralize the hydrobromic acid (HBr) that is formed during the reaction, which can otherwise protonate the starting amine and hinder the reaction.

  • Purification: Column chromatography is a standard and effective method for purifying the ester product from any unreacted starting materials or side products.

Step 2: Reduction of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate to this compound

The second step involves the reduction of the ester functional group at the C-2 position to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, as it readily reduces esters to alcohols.[11][12][13]

Mechanism:

The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alcohol.

Experimental Protocol:

  • Materials:

    • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Ethyl acetate

    • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Procedure:

    • CRITICAL SAFETY NOTE: LiAlH₄ reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon).[1][8][14][15][16][17]

    • To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • The reaction is then carefully quenched by the slow, dropwise addition of ethyl acetate at 0 °C to consume any excess LiAlH₄. This is followed by the cautious addition of a saturated aqueous solution of sodium sulfate.

    • The resulting mixture is stirred until a granular precipitate forms. The solid is then removed by filtration, and the filter cake is washed with THF.

    • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

    • Purification by column chromatography on silica gel will afford the pure this compound.

Safety and Handling of Key Reagents:

ReagentKey HazardsHandling Precautions
2-Amino-5-bromopyridine Harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation.[18][19][20]Handle in a well-ventilated area, wear appropriate PPE (gloves, safety glasses, lab coat). Avoid creating dust.[2][18][19][20]
Lithium Aluminum Hydride (LiAlH₄) Reacts violently with water, releasing flammable gases. Causes severe skin burns and eye damage. Toxic if swallowed.[15][16]Must be handled under strictly anhydrous conditions and an inert atmosphere. Use appropriate PPE. Quench reactions carefully at low temperatures.[1][8][14][15][16][17]

Alternative Synthetic Pathways

While the two-step method described above is the most direct, other established methods for the synthesis of the imidazo[1,2-a]pyridine core could potentially be adapted.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The GBB reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[10][21][22][23][24] While this method typically introduces a substituent at the 3-position, it could be envisioned to synthesize a 2-substituted derivative by using a suitable aldehyde and isocyanide combination, although this would be a less direct route to the target molecule.

G A 2-Amino-5-bromopyridine D Substituted Imidazo[1,2-a]pyridine A->D GBB Reaction B Aldehyde B->D C Isocyanide C->D

Caption: General scheme of the Groebke-Blackburn-Bienaymé reaction.

Ortoleva-King Reaction

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₇BrN₂O
Molecular Weight 227.06 g/mol
Appearance White to off-white solid
¹H NMR Aromatic protons on the pyridine and imidazole rings, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton.
¹³C NMR Signals corresponding to the carbon atoms of the bicyclic aromatic system and a signal for the methylene carbon.[7][29][30]
IR Spectroscopy Characteristic peaks for O-H stretching (broad), C-H aromatic stretching, C=N and C=C stretching of the aromatic rings, and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for bromine.

Conclusion

The synthesis of this compound is most effectively achieved through a robust two-step pathway involving the condensation of 2-amino-5-bromopyridine with ethyl bromopyruvate, followed by the reduction of the resulting ester with lithium aluminum hydride. This method offers a reliable and scalable route to this valuable building block. While alternative methods for the construction of the imidazo[1,2-a]pyridine core exist, they are less direct for obtaining the desired 2-methanol substitution pattern. The protocols and mechanistic insights provided in this guide are intended to equip researchers in drug discovery and development with the necessary knowledge to confidently synthesize this and related compounds, paving the way for the creation of novel and impactful molecules.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding LiAlH4: Properties, Safety, and Handling for Chemists. Retrieved from [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]

  • Bloom Tech. (2024, September 11). How to handle lithium aluminum hydride? Retrieved from [Link]

  • Xia, Y., et al. (n.d.). Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate. PMC - NIH. Retrieved from [Link]

  • J&K Scientific. (n.d.). Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate | 135995-46-9. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Retrieved from [Link]

  • MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Retrieved from [Link]

  • Scilit. (n.d.). Imidazo[1,2-a]pyridines Susceptible to Excited State Intramolecular Proton Transfer: One-Pot Synthesis via an Ortoleva–King Reaction. Retrieved from [Link]

  • University of Cambridge. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel One Step Synthesis of Imidazo[1,2-a]pyridines and Zolimidine via Iron/iodine-Catalyzed Ortoleva-King type Protocol. Retrieved from [Link]

  • RSC Publishing. (n.d.). On the mechanism of the direct acid catalyzed formation of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. Concurrence between ketimine and Ortoleva–King type reaction intermediated transformations. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Novel one step synthesis of imidazo[1,2-a]pyridines and Zolimidine via iron/iodine-catalyzed Ortoleva-King type protocol. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • J&K Scientific. (n.d.). Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate | 135995-46-9. Retrieved from [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

  • Indian Academy of Sciences. (2018, May 7). Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Retrieved from [Link]

  • ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. Retrieved from [Link]

  • YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). (5-Bromo-pyridin-2-yl)-methanol. Retrieved from [Link]

Sources

Crystal structure of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Crystal Structure of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Understanding the precise three-dimensional arrangement and intermolecular interactions of its derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide provides a comprehensive technical overview of the crystal structure of this compound, a key heterocyclic building block. While a definitive crystal structure for this specific molecule is not publicly deposited, this whitepaper constructs a robust, predictive analysis based on the experimentally determined structure of its close analog, (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.[2][3] We will detail the synthetic and crystallization protocols, present an analysis of the expected molecular geometry and crystal packing, and explore the critical intermolecular forces—primarily strong O-H···N hydrogen bonding and potential halogen interactions—that dictate its solid-state architecture. The implications of these structural features for drug development professionals are discussed, highlighting how this knowledge can guide the optimization of next-generation therapeutic agents.

Introduction: The Significance of the Imidazo[1,2-a]Pyridine Scaffold

The imidazo[1,2-a]pyridine moiety is a fused bicyclic heteroaromatic system that has garnered immense interest from the scientific community. Its unique electronic and steric properties have made it a cornerstone in the development of drugs targeting a wide array of biological targets. Commercially successful drugs like Zolpidem (an ambient sedative) and Olprinone (a cardiotonic agent) feature this core, underscoring its therapeutic versatility.[1] The functionalization of this scaffold at various positions allows for the fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

The subject of this guide, this compound, incorporates two critical functional groups onto this scaffold:

  • A methanol group at the 2-position, which can act as both a hydrogen bond donor (via the hydroxyl proton) and acceptor (via the oxygen lone pairs). This is crucial for specific interactions with biological macromolecules like enzymes and receptors.

  • A bromine atom at the 5-position. Bromine is a heavy halogen that significantly alters the molecule's lipophilicity and electronic distribution. Furthermore, it can participate in specific, highly directional non-covalent interactions known as halogen bonds, which are increasingly recognized as important in molecular recognition and crystal engineering.[4]

Elucidating the crystal structure provides an atomic-resolution blueprint of the molecule's preferred conformation and how it interacts with its neighbors. This information is invaluable for computational modeling, understanding solid-state properties (e.g., solubility, stability), and designing derivatives with improved biological activity.

Synthesis and Crystallization

The preparation of high-quality single crystals suitable for X-ray diffraction is a prerequisite for structure determination. This process begins with the chemical synthesis of the target compound, followed by a carefully controlled crystallization procedure.

Rationale for Synthetic Strategy

The most direct and reliable method to synthesize this compound is via the reduction of its corresponding ester precursor, methyl or ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.[5] This two-step approach is advantageous because the imidazo[1,2-a]pyridine core can be readily formed through established cyclization reactions, and the subsequent ester reduction is a high-yielding and clean transformation. Lithium aluminium hydride (LiAlH₄) is the reducing agent of choice for this step due to its high efficacy in converting esters to primary alcohols.[6]

Detailed Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous ethanol (15 mL/mmol) in a round-bottom flask, add methyl bromopyruvate (1.1 eq).

  • Cyclization: Heat the mixture to reflux (approx. 78 °C) and stir for 12-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. A precipitate will form. Filter the solid and wash it with cold ethanol to remove unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure ester precursor.[5]

Step 2: Reduction to this compound

  • Reaction Setup: Suspend Lithium Aluminium Hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (20 mL/mmol) in a flame-dried, three-neck flask under an inert nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.

  • Addition of Ester: Dissolve the methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). This procedure is critical for safety and results in a granular precipitate that is easy to filter.

  • Extraction & Purification: Filter the resulting solid and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is purified by column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.[6]

Detailed Experimental Protocol: Crystallization

Slow evaporation is a reliable method for growing high-quality single crystals of organic molecules.

  • Solvent Selection: Dissolve a small amount (10-20 mg) of the purified compound in a minimum amount of a suitable solvent. A good solvent system is one in which the compound is moderately soluble. For this molecule, a mixture of dichloromethane and methanol or ethyl acetate and hexane is a promising starting point.

  • Preparation: Place the solution in a small, clean vial. The vial should be covered loosely (e.g., with parafilm perforated with a few pinholes) to allow for the slow evaporation of the solvent.

  • Incubation: Store the vial in a vibration-free environment at a constant, cool temperature (e.g., 4 °C).

  • Crystal Growth: Over several days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form. The slow rate is crucial for obtaining well-ordered, single crystals rather than polycrystalline powder.

Synthesis and Crystallization Workflow

G cluster_synthesis Synthesis cluster_crystallization Crystallization A 2-Amino-6-bromopyridine + Methyl Bromopyruvate B Reflux in Ethanol (Cyclization) A->B C Methyl 5-bromoimidazo[1,2-a]- pyridine-2-carboxylate B->C D LiAlH4 Reduction in THF C->D E (5-Bromoimidazo[1,2-a]pyridin- 2-yl)methanol (Crude) D->E F Column Chromatography E->F G Pure Product F->G H Dissolve in DCM/Methanol G->H I Slow Evaporation (Vibration-free, 4°C) H->I J Single Crystals I->J K X-ray Diffraction Analysis J->K Mount on Diffractometer

Caption: Workflow for the synthesis and crystallization of the title compound.

Crystal Structure Elucidation

X-ray Diffraction Analysis

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed into the cold stream (typically 100 K) of an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots. By rotating the crystal and collecting thousands of these reflections, a complete dataset can be obtained. Sophisticated software is then used to solve the phase problem and generate an electron density map, from which the positions of all non-hydrogen atoms can be determined and refined.

Predicted Crystallographic Data

While the specific crystallographic data for this compound is not available, we can present a highly probable dataset based on the published structure of its 5-methyl analog.[3] The substitution of a methyl group (–CH₃, M.W. ≈ 15) with a bromine atom (–Br, M.W. ≈ 80) will primarily increase the molecular weight, density, and absorption coefficient. The overall crystal system and space group are likely to be similar due to the conservation of the primary hydrogen-bonding motif.

Table 1: Predicted Crystallographic Data for this compound (Note: This data is illustrative and extrapolated from the known structure of the 5-methyl analog for predictive purposes)[3]

ParameterPredicted ValueBasis of Prediction (from 5-methyl analog)[3]
Empirical FormulaC₈H₇BrN₂OC₉H₁₀N₂O
Formula Weight227.06 g/mol 162.19 g/mol
Crystal SystemTriclinicTriclinic
Space GroupP-1P-1
a (Å)~7.47.3637 (2)
b (Å)~8.28.1589 (2)
c (Å)~8.48.3966 (2)
α (°)~6262.355 (1)
β (°)~6767.291 (2)
γ (°)~8888.386 (2)
Volume (ų)~410405.14 (2)
Z (molecules/unit cell)22
Density (calculated)~1.84 g/cm³1.329 g/cm³
Absorption Coefficient (μ)~5.0 mm⁻¹0.09 mm⁻¹
Molecular and Crystal Packing Analysis

Based on extensive data from related structures, we can confidently predict the key structural features.[2][3][7]

  • Molecular Geometry: The fused imidazo[1,2-a]pyridine ring system is expected to be essentially planar. The methanol group at the C2 position, however, is predicted to be twisted out of this plane. In the 5-methyl analog, the corresponding torsion angle is approximately -96°, orienting the hydroxyl group nearly perpendicular to the aromatic plane.[2][3] This conformation minimizes steric hindrance and positions the hydroxyl group for optimal intermolecular hydrogen bonding.

  • Primary Intermolecular Interaction: Hydrogen Bonding: The most dominant interaction governing the crystal packing will be the strong hydrogen bond between the hydroxyl group (donor) of one molecule and the N1 nitrogen atom of the pyridine ring of a neighboring molecule (acceptor). This O-H···N interaction is highly directional and energetically favorable. As seen in the 5-methyl analog, this interaction links molecules into centrosymmetric inversion dimers, forming a characteristic R²₂(10) graph-set ring motif.[2][3] These dimers are robust and act as the primary building blocks of the crystal lattice.

  • Secondary Interactions:

    • Halogen Bonding: The bromine atom at the 5-position introduces the possibility of halogen bonding (C-Br···O or C-Br···N) or other weak C-H···Br interactions. These directional interactions, if present, would further stabilize the crystal packing by linking the primary hydrogen-bonded dimers into a 3D network.[8]

    • π–π Stacking: The planar aromatic rings are likely to engage in offset π–π stacking interactions with neighboring dimers, with centroid-to-centroid distances typically in the range of 3.5 to 3.8 Å.[2][9] These dispersive forces are crucial for the overall cohesive energy of the crystal.

Significance of the Crystal Structure in Drug Design

A detailed understanding of the solid-state structure of this compound provides critical insights for medicinal chemists.

  • Structure-Activity Relationships (SAR): The crystal structure reveals the most stable conformation of the molecule and the key functional groups presented for intermolecular interactions. The outwardly-projecting hydroxyl group is clearly identified as a primary point for hydrogen bonding. Any modification to this group would drastically alter its interaction potential with a target protein. The bromine atom's position is fixed, providing a vector for either steric interaction or potential halogen bonding within a binding pocket.

  • Pharmacophore Modeling: The 3D arrangement of the hydrogen bond donor (O-H), hydrogen bond acceptor (N1), and the hydrophobic aromatic surface constitutes a clear pharmacophore. This model can be used for virtual screening of compound libraries to identify other molecules that can mimic these interactions.

  • Lead Optimization: The bromine atom serves as a valuable synthetic handle. It can be replaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new functional groups, allowing for systematic exploration of the chemical space around this vector to improve potency, selectivity, or ADME properties.[10] The crystal structure provides the precise location and steric environment of this handle.

Diagram of Key Intermolecular Interactions

G cluster_packing Crystal Packing Forces mol1 HB O-H···N Hydrogen Bond (Primary Dimer Formation) mol2 XB C-Br···O/N Halogen Bond (Secondary Linkage) HB->XB links dimers PiPi π–π Stacking (Overall Cohesion) HB->PiPi stabilizes layers XB->PiPi

Caption: Key intermolecular interactions governing the crystal packing.

Conclusion

The crystal structure of this compound, predicted with high confidence from analogous compounds, is dictated by a hierarchy of non-covalent interactions. The primary and most influential force is the O-H···N hydrogen bond, which organizes the molecules into robust centrosymmetric dimers. These supramolecular synthons are then further assembled into a three-dimensional lattice through a combination of weaker interactions, including potential halogen bonds involving the bromine atom and π–π stacking of the aromatic cores. For researchers in drug discovery, this detailed structural knowledge is not merely academic; it is an essential tool that informs SAR, guides computational modeling, and enables the rational design of more effective and specific therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.

References

  • Al-Wahaibi, L. H., et al. (2016). Crystal structure of 6-Bromo-2-(4-chlorophenyl)-3-methyl-3H-imidazo[4,5-b]pyridine. Semantic Scholar. [Link]

  • Balijapalli, S. & Iyer, S. K. (2015). CuO-CuAl2O4 and D-glucose catalyzed synthesis of a family of excited state intramolecular proton transfer imidazo[1,2-a]pyridine analogues and their optical properties. ResearchGate. [Link]

  • Karaaslan, C., et al. (2019). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. Journal of Molecular Structure. ResearchGate. [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. ResearchGate. [Link]

  • Elaatiaoui, A., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. National Center for Biotechnology Information. [Link]

  • Serpell, C. J., & Beer, P. D. (2013). Intermolecular Interactions in Bromo-, Methyl-, and Cyanoimidazole Derivatives. Crystal Growth & Design. [Link]

  • Various Authors. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. PubMed Central. [Link]

  • Various Authors. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. [Link]

  • Sontakke, V. A., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry. [Link]

  • de Rycker, M., et al. (2019). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a key intermediate in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a privileged structure, appearing in numerous compounds with a wide range of biological activities.[1][2] A thorough understanding of its spectroscopic properties is crucial for unambiguous identification, purity assessment, and structural elucidation of its derivatives.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the theoretical underpinnings and practical aspects of the multi-faceted spectroscopic characterization of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Molecular Structure

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure. This compound comprises a bicyclic imidazo[1,2-a]pyridine core, substituted with a bromine atom at the 5-position and a methanol group at the 2-position.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom and their connectivity.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the heterocyclic system.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-3~7.8 - 8.0s-
H-6~7.0 - 7.2t~7.0
H-7~7.4 - 7.6d~9.0
H-8~8.0 - 8.2d~7.0
-CH₂-~4.6 - 4.8d~5.5
-OH~5.3 - 5.5t~5.5

Expertise & Experience: Causality Behind Predictions

  • H-3: This proton is on the imidazole ring and is expected to appear as a singlet, as it has no adjacent protons to couple with. Its downfield shift is due to the aromaticity of the ring.

  • Pyridine Ring Protons (H-6, H-7, H-8): The protons on the pyridine ring will show a characteristic splitting pattern. H-7 is expected to be a doublet due to coupling with H-6. H-6 should appear as a triplet due to coupling with both H-7 and H-8. H-8 is anticipated to be a doublet due to coupling with H-7. The electron-withdrawing effect of the adjacent bromine atom at C-5 will deshield H-6, but this is counteracted by the overall electron density of the fused ring system.

  • Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the hydroxyl group, leading to a downfield shift. They are expected to appear as a doublet due to coupling with the hydroxyl proton. In some cases, if the hydroxyl proton exchange is fast, this signal may appear as a singlet.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on concentration, temperature, and solvent. In DMSO-d₆, it is expected to couple with the adjacent methylene protons, resulting in a triplet.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is essential to avoid large solvent peaks in the spectrum.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Tune and shim the spectrometer to ensure a homogeneous magnetic field.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal standard.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-3~110 - 115
C-5~115 - 120
C-6~118 - 123
C-7~125 - 130
C-8~112 - 117
C-8a~140 - 145
-CH₂-~55 - 60

Expertise & Experience: Causality Behind Predictions

  • C-2: This carbon is attached to a nitrogen atom and the methanol group, causing it to be significantly deshielded and appear far downfield.

  • C-8a: As a bridgehead carbon atom bonded to two nitrogen atoms, it is also highly deshielded.

  • C-5: The carbon atom directly bonded to the electronegative bromine atom will have its chemical shift influenced by the heavy atom effect, which can sometimes lead to a more upfield shift than expected based solely on electronegativity.

  • -CH₂-: The methylene carbon, being sp³ hybridized and attached to an oxygen atom, will appear in the aliphatic region, but further downfield than a simple alkane due to the oxygen's influence.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-160 ppm).

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Process the data similarly to the ¹H NMR spectrum.

    • Calibrate the chemical shift scale using the solvent peak of DMSO-d₆ (δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its identification.

Predicted Mass Spectrometry Data

IonPredicted m/zComments
[M]⁺226/228Molecular ion with characteristic 1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).
[M-H₂O]⁺208/210Loss of a water molecule.
[M-CH₂OH]⁺195/197Loss of the hydroxymethyl radical.

Expertise & Experience: Causality Behind Predictions

  • Molecular Ion Peak: The most crucial piece of information is the molecular weight. Due to the presence of a bromine atom, the molecular ion peak will appear as a pair of peaks of almost equal intensity, separated by two mass units, corresponding to the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br.

  • Fragmentation Pattern: Electron impact (EI) ionization is likely to cause fragmentation. Common fragmentation pathways for alcohols include the loss of a water molecule or the loss of the entire alcohol-containing side chain.

G M [M]⁺˙ m/z 226/228 M_H2O [M-H₂O]⁺˙ m/z 208/210 M->M_H2O -H₂O M_CH2OH [M-CH₂OH]⁺ m/z 195/197 M->M_CH2OH -•CH₂OH

Figure 2: Predicted major fragmentation pathways for this compound in mass spectrometry.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition:

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
3400 - 3200O-H stretch (alcohol)
3100 - 3000C-H stretch (aromatic)
2950 - 2850C-H stretch (aliphatic)
1640 - 1500C=N and C=C stretching (aromatic rings)
1050 - 1000C-O stretch (primary alcohol)
600 - 500C-Br stretch

Expertise & Experience: Causality Behind Predictions

  • O-H Stretch: A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is a characteristic feature of the hydroxyl group, with the broadening due to hydrogen bonding.

  • Aromatic Stretches: The C=N and C=C stretching vibrations of the imidazo[1,2-a]pyridine ring system are expected in the 1640-1500 cm⁻¹ region.

  • C-Br Stretch: The carbon-bromine bond will show a weak to medium absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation:

    • Solid Sample (KBr Pellet): Mix a small amount of the compound with dry potassium bromide (KBr) and press it into a thin pellet.

    • Solid Sample (ATR): Place a small amount of the solid sample directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Trustworthiness: A Self-Validating System

The combination of these spectroscopic techniques provides a self-validating system for the structural confirmation of this compound.

G HNMR ¹H NMR Structure Confirmed Structure HNMR->Structure Proton Environment & Connectivity CNMR ¹³C NMR CNMR->Structure Carbon Skeleton MS Mass Spectrometry MS->Structure Molecular Weight & Formula IR IR Spectroscopy IR->Structure Functional Groups

Figure 3: The synergistic relationship of spectroscopic techniques for structural validation.

Each technique provides a unique piece of the structural puzzle. The molecular formula suggested by the mass spectrum is confirmed by the number and types of signals in the ¹H and ¹³C NMR spectra. The functional groups identified by IR spectroscopy (e.g., -OH) are consistent with the chemical shifts and fragmentation patterns observed in the NMR and mass spectra, respectively. This cohesive dataset provides a high degree of confidence in the assigned structure.

References

  • BenchChem. (2025). Spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
  • MDPI. (n.d.).
  • PubMed Central. (2025).
  • Royal Society of Chemistry. (2012).
  • Royal Society of Chemistry. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents.
  • PubMed Central. (n.d.). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol.
  • BIO Web of Conferences. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review.
  • ChemicalBook. (n.d.). IMidazo[1,2-a]pyridine-2-Methanol, 7-broMo- synthesis.
  • ERIC. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry.
  • Chemical Methodologies. (2025). Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc.

Sources

A Technical Guide to the Synthesis of Novel (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview and practical, field-tested methodologies for the synthesis of novel analogs based on the (5-bromoimidazo[1,2-a]pyridin-2-yl)methanol scaffold. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2][3] This guide will detail the synthesis of the core structure and its subsequent functionalization at key positions to generate a library of diverse analogs for biological screening.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research due to its wide range of biological activities.[4][5] Marketed drugs such as zolpidem (insomnia), alpidem (anxiolytic), and olprinone (heart failure) feature this core structure, highlighting its therapeutic potential.[4][6] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activities. This guide focuses on the this compound core, a versatile starting material for the generation of novel analogs through various synthetic transformations.

Part 1: Synthesis of the Core Scaffold: this compound

The synthesis of the this compound core can be efficiently achieved through a two-step process involving the condensation of a substituted 2-aminopyridine with an α-haloketone, followed by the reduction of the resulting ester. This approach offers a reliable and scalable route to the desired starting material. A commercially available source for this compound is also noted.[7]

Synthetic Pathway Overview

Synthesis_Core cluster_step1 Step 1: Condensation cluster_step2 Step 2: Reduction 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Ethyl_ester Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 2-Amino-6-bromopyridine->Ethyl_ester Reflux, Ethanol Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Ethyl_ester Core_molecule This compound Ethyl_ester->Core_molecule 1. LiAlH4, THF 2. Quench

Caption: Synthetic route to the core molecule.

Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

This procedure is adapted from established methods for the synthesis of similar imidazo[1,2-a]pyridine esters.[8]

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-bromopyridine (1.0 eq), ethyl bromopyruvate (1.1 eq), and absolute ethanol to achieve a 0.5 M concentration of the aminopyridine.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (Na2CO3).

    • Extract the product with dichloromethane (DCM) or ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the pure ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Synthesis of this compound

This reduction step is based on the reported synthesis of the 7-bromo analog.[9]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reaction Execution: Cool the solution to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH4) in THF (1.5-2.0 eq) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

    • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a mixture of dichloromethane and methanol to yield this compound as a solid.

Part 2: Synthesis of Novel Analogs

The this compound core offers multiple points for diversification. The following sections provide detailed protocols for functionalization at the 5-position (C5), the 2-position (C2-methanol), and the 3-position (C3).

A. Functionalization at the 5-Position via Cross-Coupling Reactions

The bromine atom at the 5-position is a versatile handle for introducing a wide range of substituents via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[3][10][11]

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the 5-position of the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or their esters.[12][13]

Suzuki_Coupling Core_molecule This compound Coupled_product (5-Aryl/Heteroaryl-imidazo[1,2-a]pyridin-2-yl)methanol Core_molecule->Coupled_product Pd catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Boronic_acid R-B(OH)2 (Aryl/Heteroaryl boronic acid) Boronic_acid->Coupled_product

Caption: Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a microwave vial or a Schlenk tube, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 eq), and a base like potassium carbonate (K2CO3, 2.0-3.0 eq).

  • Reaction Execution: Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Seal the vessel and heat the mixture to 80-100 °C (conventional heating) or in a microwave reactor until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture and dilute with water.

    • Extract the product with ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.

    • Purify the residue by column chromatography on silica gel.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid(5-Phenylimidazo[1,2-a]pyridin-2-yl)methanol85
24-Methoxyphenylboronic acid[5-(4-Methoxyphenyl)imidazo[1,2-a]pyridin-2-yl]methanol82
3Pyridin-3-ylboronic acid[5-(Pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl]methanol75

This reaction facilitates the synthesis of 5-amino-substituted analogs by coupling the bromo-substituted core with a variety of primary and secondary amines.[10][14]

Buchwald_Hartwig Core_molecule This compound Aminated_product (5-Amino-imidazo[1,2-a]pyridin-2-yl)methanol derivative Core_molecule->Aminated_product Pd catalyst (e.g., Pd2(dba)3) Ligand (e.g., XantPhos) Base (e.g., Cs2CO3) Solvent (e.g., Toluene) Amine R1R2NH (Primary/Secondary Amine) Amine->Aminated_product

Caption: Buchwald-Hartwig amination reaction.

Step-by-Step Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq), the amine (1.2 eq), a palladium source like tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.02-0.05 eq), a suitable phosphine ligand such as XantPhos (0.04-0.10 eq), and a base, typically cesium carbonate (Cs2CO3, 1.5-2.0 eq).

  • Reaction Execution: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane. Seal the reaction vessel and heat to 80-110 °C until the reaction is complete.

  • Work-up and Purification:

    • Cool the reaction mixture and filter through a pad of Celite® to remove palladium residues, washing with the reaction solvent.

    • Concentrate the filtrate and purify the crude product by column chromatography.

B. Modification of the C2-Methanol Group

The hydroxyl group of the methanol substituent at the 2-position can be readily modified to introduce further diversity.

Esterification can be achieved by reacting the alcohol with an acyl chloride or a carboxylic acid under appropriate coupling conditions.

Step-by-Step Experimental Protocol (using an acyl chloride):

  • Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent like DCM or THF. Add a base such as triethylamine (TEA, 1.5 eq) or pyridine.

  • Reaction Execution: Cool the solution to 0 °C and add the acyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer, and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate.

    • Purify by column chromatography.

The primary alcohol can be oxidized to the corresponding aldehyde, which can then be used in a variety of subsequent reactions such as reductive amination or Wittig reactions.

Step-by-Step Experimental Protocol (using Dess-Martin periodinane):

  • Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Reaction Execution: Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature. Stir the reaction for 1-3 hours.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over Na2SO4, filter, and concentrate.

    • Purify the crude aldehyde by column chromatography.

C. Functionalization at the 3-Position

The C3 position of the imidazo[1,2-a]pyridine ring is nucleophilic and can be functionalized through various C-H activation methods.[6][15][16][17][18]

Direct C-H arylation provides a streamlined approach to introduce aryl groups at the 3-position without the need for pre-functionalization.

Step-by-Step Experimental Protocol (example using a palladium-catalyzed reaction):

  • Reaction Setup: To a pressure tube, add the this compound derivative (1.0 eq), the aryl halide (e.g., an aryl iodide, 1.5 eq), a palladium catalyst (e.g., Pd(OAc)2, 0.1 eq), a ligand (e.g., a phosphine or N-heterocyclic carbene ligand), and a base (e.g., K2CO3, 2.0 eq).

  • Reaction Execution: Add a suitable solvent (e.g., DMA or toluene), seal the tube, and heat to a high temperature (120-150 °C).

  • Work-up and Purification:

    • Follow a standard aqueous work-up and extraction procedure.

    • Purify the product by column chromatography.

Characterization of Novel Analogs

All newly synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Table 2: Expected Spectroscopic Data for the Core Molecule

TechniqueExpected Data
1H NMR Aromatic protons on the imidazo[1,2-a]pyridine ring, a singlet for the C3-H, a singlet for the CH2 of the methanol, and a broad singlet for the OH.
13C NMR Resonances for the carbons of the bicyclic core, the CH2 carbon, and potentially the C-Br carbon.
Mass Spec A molecular ion peak corresponding to the exact mass of C8H7BrN2O, showing the characteristic isotopic pattern for a bromine-containing compound.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel therapeutic agents. The synthetic strategies outlined in this guide, including the synthesis of the core molecule and its subsequent functionalization at the C5, C2, and C3 positions, provide a robust framework for generating diverse libraries of analogs. The detailed, step-by-step protocols are designed to be readily implemented in a research setting, enabling the efficient exploration of this important chemical space.

References

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. (2021, August 13). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Copper-Catalyzed C-3 Functionalization of Imidazo[1,2-a]pyridines with 3-Indoleacetic Acids. (2021, August 13). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Metal-free C-3 selective C(sp2)–C(sp3) heteroarylation of anilines with imidazo[1,2-a]pyridine derivatives via cross-dehydrogenative coupling. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. (2016). PubMed. Retrieved January 20, 2026, from [Link]

  • Suzuki coupling reactions of bromoimidazo[1,2-a]pyridines and arylboronic acids. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017, January 27). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026, January 7). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][16][17] thiadiazole with substituted anilines at conventional heating in Schlenk tube. (2025, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Oxidative Esterification via Cleavage of C(sp2)-N Bond of Imidazo[1,2- a]pyridine: Access to the α-Ketoester and Late-Stage Modification. (2025, December 26). PubMed. Retrieved January 20, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

  • Synthesis of 6- or 8-Carboxamido Derivatives of Imidazo[1,2-a]pyridines via a Heterogeneous Catalytic Aminocarbonylation Reaction. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2025, October 16). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]

  • Long-Alkyl Chain Functionalized Imidazo[1,5-a]pyridine Derivatives as Blue Emissive Dyes. (2023, April 10). MDPI. Retrieved January 20, 2026, from [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025, November 16). PubMed Central. Retrieved January 20, 2026, from [Link]

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022, June 22). ACS Publications. Retrieved January 20, 2026, from [Link]

  • MSDS of (8-Methyl-imidazo[1,2-A]pyridin-2-YL)-methanol. (2025, December 17). Capot Chemical. Retrieved January 20, 2026, from [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

  • Esterification of pyridine carboxylic acids. (n.d.). Google Patents.
  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. (2025, May 24). Chemical Methodologies. Retrieved January 20, 2026, from [Link]

  • Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst. (2024, June 29). Nanomaterials Chemistry. Retrieved January 20, 2026, from [Link]

Sources

A Technical Guide to the Stability and Storage of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2] This bicyclic heterocyclic system is of growing interest for its diverse biological activities, with analogues being investigated for applications in oncology, infectious diseases, and neurology.[3][4] (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a key intermediate within this class, has shown potential for its antiproliferative activity against cancer cells, making it a valuable compound for drug discovery and development programs.[5]

The transition of a promising compound from a laboratory curiosity to a viable clinical candidate is critically dependent on a thorough understanding of its physicochemical properties. Chief among these is chemical stability. The ability of an active pharmaceutical ingredient (API) or intermediate to resist degradation under various environmental conditions directly impacts its safety, efficacy, and shelf-life.[6][7]

This guide provides an in-depth technical overview of the stability profile, recommended storage conditions, and handling procedures for this compound. It is designed for researchers, chemists, and drug development professionals, offering field-proven insights and methodologies grounded in authoritative regulatory principles to ensure the integrity of this high-value intermediate.

Physicochemical Properties and Structure

A foundational understanding of the compound's basic properties is essential before assessing its stability.

PropertyValueSource
CAS Number 881841-53-8BLDpharm[8]
Molecular Formula C₈H₇BrN₂OLookChem[5]
Molecular Weight 227.06 g/mol LookChem[5]
Appearance Assumed to be a solid at room temperature, based on related imidazo[1,2-a]pyridine compounds.N/A

graph chemical_structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Define atom nodes N1 [label="N", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; N3 [label="N", pos="0.7,1.2!"]; C4 [label="C", pos="-0.7,1.2!"]; C5 [label="C", pos="-1.4,0!"]; C6 [label="C", pos="-0.7,-1.2!"]; C7 [label="C", pos="0.7,-1.2!"]; C8 [label="C", pos="2.1,1.2!"]; // Bridgehead carbon Br [label="Br", pos="-2.8,0!"]; C_methanol [label="C", pos="2.8,0!"]; O_methanol [label="O", pos="3.5,0.8!"]; H_methanol [label="H", pos="4.2,0.8!"];

// Define bonds N1 -- C2; C2 -- N3; N3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- N1; N3 -- C8 [style=invis]; // for positioning C7 -- C8 [style=invis]; // for positioning C2 -- C_methanol; C_methanol -- O_methanol; C5 -- Br;

// Add implicit hydrogens for clarity if needed H1 [label="H", pos="-1.2, -2.0!"]; H2 [label="H", pos="1.2, -2.0!"]; H3 [label="H", pos="-1.2, 2.0!"]; H4 [label="H", pos="2.8, -0.8!"]; H5 [label="H", pos="3.2, -0.4!"];

// Connect implicit hydrogens C6 -- H1 [style=invis]; C7 -- H2 [style=invis]; C4 -- H3 [style=invis]; C_methanol -- H4 [style=invis]; C_methanol -- H5 [style=invis];

// Manually position bridgehead bond edge [tailport=n, headport=s]; N1 -- C4 [style=invis];

// Node for the bridgehead carbon text bridgehead_label [label="C", pos="0, 0.6!"];

// Connect the rings N1 -- C7; C4 -- N3; N1 -- C2; C2 -- N3; C4 -- C5; C5 -- C6; C6 -- C7; }

Caption: Chemical structure of this compound.

Intrinsic Stability and Potential Degradation Pathways

The stability of this compound is governed by the reactivity of its core heterocyclic system and its functional groups: the bromo substituent and the primary methanol group. Based on chemical principles, several degradation pathways can be hypothesized, which must be investigated experimentally through forced degradation studies.[9][10]

  • Oxidation: The primary alcohol (methanol) group is susceptible to oxidation, potentially forming the corresponding aldehyde and subsequently the carboxylic acid. This is a common degradation pathway for molecules with similar functional groups and can be initiated by atmospheric oxygen, peroxide impurities, or certain metal ions.[9]

  • Photodegradation: Aromatic systems, particularly those containing heteroatoms and halogens, can be sensitive to light. Exposure to UV or high-intensity visible light may induce photolytic cleavage or promote free-radical-mediated degradation.[9] The C-Br bond can be a potential site for photolytic activity.

  • Hydrolysis: While the imidazo[1,2-a]pyridine core is generally stable, extreme pH conditions (strong acid or base) could potentially lead to ring-opening or other hydrolytic degradation over time, especially at elevated temperatures.[9]

  • Thermal Degradation: As with most organic molecules, exposure to high temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions.

DegradationPathways Parent This compound (Parent Compound) Oxidized_Aldehyde 2-Formyl-5-bromoimidazo[1,2-a]pyridine (Aldehyde Impurity) Parent->Oxidized_Aldehyde Oxidation [O] (e.g., H₂O₂) Photolytic_Product Photolytic Degradants (e.g., De-brominated species) Parent->Photolytic_Product Photolysis (hν) (Light Exposure) Hydrolytic_Product Hydrolytic Degradants (Potential Ring-Opened Species) Parent->Hydrolytic_Product Hydrolysis (Acid/Base, Heat) Oxidized_Acid 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid (Carboxylic Acid Impurity) Oxidized_Aldehyde->Oxidized_Acid Further [O]

Caption: Hypothesized degradation pathways for this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are paramount to preserving the chemical integrity of the compound. The recommendations below are synthesized from supplier data for this and structurally related compounds, as well as general best practices for pharmaceutical intermediates.[11]

Storage Conditions

The primary goal is to mitigate exposure to environmental factors that can accelerate degradation, namely temperature, oxygen, humidity, and light.[12] The notation for "cold-chain transportation" by at least one supplier strongly suggests a sensitivity to temperatures above refrigerated conditions.[8]

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated) To minimize thermal degradation and slow the rate of all potential chemical reactions. Consistent with cold-chain shipping requirements.[8]
Atmosphere Inert Gas (Argon or Nitrogen) To prevent oxidation of the methanol group by displacing atmospheric oxygen.
Light In an amber vial or protected from light To prevent photolytic degradation. The use of opaque secondary containers is also advised.
Container Tightly sealed, non-reactive container (e.g., borosilicate glass) To prevent moisture ingress, which could facilitate hydrolysis, and to avoid reaction with container materials.
Environment Dry, well-ventilated area To prevent moisture contamination and ensure safety.[11]
Handling and Safety Precautions

As a research chemical with potential biological activity, this compound should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.[11]

  • Dispensing: When weighing and dispensing the solid, take care to avoid creating dust.[11]

  • Spill Management: In case of a spill, collect the material using methods that avoid dust generation (e.g., gentle sweeping or using a HEPA-filtered vacuum). Place in a suitable, closed container for disposal.[11]

Framework for Experimental Stability Assessment

A comprehensive stability assessment is a regulatory requirement and a scientific necessity for any compound intended for pharmaceutical use.[6][13] The framework involves subjecting the compound to a range of exaggerated conditions to rapidly identify its vulnerabilities and establish a stability-indicating analytical method.[14][15]

StabilityWorkflow cluster_forced Stress Conditions Start Receive & Characterize This compound (Time=0 Analysis) Forced_Deg Forced Degradation (Stress Testing) Start->Forced_Deg Long_Term Long-Term & Accelerated Stability Studies Start->Long_Term Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H₂O₂, RT) Thermal Thermal (e.g., 80°C, Dry Heat) Photo Photolytic (ICH Q1B Light Conditions) Analysis Analyze Samples at Time Points (e.g., HPLC-UV/MS) Long_Term->Analysis Report Establish Degradation Profile, Storage Conditions, & Shelf-Life Analysis->Report Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Experimental workflow for assessing the stability of a pharmaceutical intermediate.

Forced Degradation (Stress Testing) Protocol

The objective of forced degradation is to intentionally degrade the sample to an extent of 10-20% to ensure that any potential degradation products are generated at a sufficient level for detection and resolution by the analytical method.[14]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

2. Acidic Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.[9]

  • Incubate the solution at an elevated temperature (e.g., 60 °C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the samples with an equivalent amount of base before analysis.

3. Basic Hydrolysis:

  • Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.[9]

  • Incubate at room temperature or a moderately elevated temperature (e.g., 40-60 °C), collecting samples at time points.

  • Neutralize the samples with an equivalent amount of acid before analysis.

4. Oxidative Degradation:

  • Mix an aliquot of the stock solution with an oxidative agent, typically 3% hydrogen peroxide.[16]

  • Keep the solution at room temperature and protect it from light.

  • Monitor the reaction and collect samples at appropriate time points.

5. Thermal Degradation:

  • Expose the solid compound to dry heat at a temperature higher than that used for accelerated stability (e.g., 80 °C).[9]

  • Dissolve samples of the stressed solid at various time points for analysis.

6. Photolytic Degradation:

  • Expose both the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[9]

  • Analyze the samples alongside a control sample protected from light.

Long-Term and Accelerated Stability Studies

These studies evaluate the compound's stability under more representative storage conditions to determine its retest period or shelf life.[17]

1. Protocol Design:

  • Package the compound in the proposed container closure system.

  • Place batches of the sample into stability chambers set to the conditions below.

2. Recommended Conditions (based on ICH Q1A):

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

3. Testing Schedule:

  • Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.[6]

  • Accelerated: Pull samples at 0, 3, and 6 months.[6]

4. Analysis:

  • At each time point, analyze the samples for appearance, purity (using the validated stability-indicating method), and the presence of any degradation products.

Conclusion

This compound is a promising pharmaceutical intermediate whose integrity is critical for its successful application in drug development. Its stability is influenced by its susceptibility to oxidation at the methanol group and potential sensitivity to light and elevated temperatures. Adherence to stringent storage conditions—specifically refrigeration (2-8 °C), protection from light, and storage under an inert atmosphere—is essential.

A systematic approach to stability testing, beginning with forced degradation studies to understand potential liabilities and followed by long-term and accelerated studies, provides the necessary data to ensure the compound's quality, define its shelf-life, and meet regulatory expectations.[6][15] By implementing the protocols and understanding the scientific rationale outlined in this guide, researchers can confidently maintain the integrity of this valuable molecule throughout the research and development lifecycle.

References

Sources

Commercial suppliers of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: Sourcing, Synthesis, and Application

Abstract

This compound is a key heterocyclic building block in modern medicinal chemistry. Its rigid, bicyclic imidazo[1,2-a]pyridine core is a recognized "privileged scaffold," frequently found in compounds targeting a wide array of biological targets, including kinases and central nervous system receptors.[1][2] The strategic placement of a bromo-substituent at the 5-position and a hydroxymethyl group at the 2-position provides two orthogonal handles for synthetic diversification, making it an invaluable intermediate for constructing complex molecular architectures in drug discovery programs. This guide provides a comprehensive overview of the commercial availability of this reagent, a detailed, field-proven synthetic protocol for its preparation, and an exploration of its applications for researchers, chemists, and drug development professionals.

Physicochemical Properties and Specifications

Before procurement or synthesis, a thorough understanding of the compound's properties is essential for proper handling, storage, and reaction planning.

PropertyValueSource(s)
CAS Number 881841-53-8[3]
Molecular Formula C₈H₇BrN₂O[3]
Molecular Weight 227.06 g/mol [3]
MDL Number MFCD20528192[3]
Appearance Typically an off-white to yellow solidGeneral Knowledge
Storage Conditions Inert atmosphere, 2-8°C[3]
SMILES OCC1=CN2C(Br)=CC=CC2=N1[3]

Commercial Sourcing and Availability

This compound is available from several fine chemical suppliers. Purity, quantity, and lead times can vary, so it is advisable to consult directly with vendors. The following table summarizes key suppliers offering this compound and related derivatives, which can be useful for structure-activity relationship (SAR) studies.

SupplierProduct NameCAS NumberNotes
BLDpharm This compound881841-53-8Offers various heterocyclic building blocks.[3]
AiFChem This compound881841-53-8Lists this compound in relation to other chloromethyl derivatives.[4]
Oakwood Chemical (5-Bromo-pyridin-2-yl)-methanol88139-91-7A related pyridine precursor, useful for custom synthesis.[5]
Sigma-Aldrich 5-Bromoimidazo[1,2-a]pyridine69214-09-1The parent heterocycle, which could be functionalized.

Synthetic Protocol: A Two-Step Approach

For laboratories requiring larger quantities or custom analogues, in-house synthesis is a viable option. The most reliable and common route involves a two-step sequence: a condensation/cyclization reaction to form the imidazopyridine core, followed by the reduction of an ester to the primary alcohol. This protocol is adapted from established procedures for similar imidazo[1,2-a]pyridine derivatives.[6]

Step 1: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

This step involves the condensation of 2-amino-6-bromopyridine with ethyl bromopyruvate. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization with subsequent dehydration to form the aromatic bicyclic system.

Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-amino-6-bromopyridine (1.0 eq) and anhydrous ethanol (approx. 10 mL per gram of aminopyridine).

  • Reaction Initiation: Stir the mixture until the aminopyridine is fully dissolved. Add ethyl bromopyruvate (1.1 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-6 hours.

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature. A precipitate of the hydrobromide salt of the product may form. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford the pure ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate as a solid.

Step 2: Reduction to this compound

The ester intermediate is reduced to the target primary alcohol using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This step must be conducted under strictly anhydrous conditions. A similar reduction is documented for the 7-bromo isomer.[7]

Methodology:

  • Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere.

  • Reagent Suspension: Add anhydrous tetrahydrofuran (THF, approx. 20 mL per gram of ester) to the flask via cannula. Carefully add LiAlH₄ (1.5-2.0 eq) portion-wise at 0°C (ice bath).

  • Substrate Addition: Dissolve the ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate from Step 1 in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C.

  • Reaction: After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting ester has been consumed.

  • Quenching (Caution): Cool the reaction mixture back to 0°C. Quench the reaction very carefully by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure (Fieser workup) is crucial for safety and to generate a granular, filterable aluminum salt precipitate.

  • Filtration and Extraction: Stir the resulting slurry vigorously for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the filtrates and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by flash column chromatography to yield pure this compound.

Synthetic Workflow Diagram

The following diagram illustrates the two-step synthesis pathway from the commercially available starting materials to the final product.

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Ester Reduction SM1 2-Amino-6-bromopyridine Int Ethyl 5-bromoimidazo[1,2-a] pyridine-2-carboxylate SM1->Int Int_edge EtOH, Reflux SM2 Ethyl Bromopyruvate SM2->Int Int_ref Ethyl 5-bromoimidazo[1,2-a] pyridine-2-carboxylate Int_edge->Int Product This compound Int_ref->Product 1. LiAlH4, THF, 0°C to RT 2. Quench

Caption: Two-step synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities.[1] This heterocyclic system is present in several marketed drugs, highlighting its favorable pharmacokinetic and pharmacodynamic properties.

This compound serves as a versatile intermediate for accessing novel analogues for several reasons:

  • Vector for Kinase Inhibitors: The core scaffold is a common feature in inhibitors of various kinases, which are critical targets in oncology.[2] The methanol group at the C2 position can be oxidized to an aldehyde for further elaboration or converted to an amine or ether to probe the solvent-front region of an ATP-binding pocket.

  • Suzuki and Cross-Coupling Reactions: The C5-bromo substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of diverse aryl, heteroaryl, or alkyl groups to explore SAR and modulate properties like solubility, metabolic stability, and target potency.

  • Scaffold for CNS-Active Agents: Imidazo[1,2-a]pyridines are well-known for their activity in the central nervous system. For example, Zolpidem, a widely prescribed hypnotic, features this core. The title compound provides a starting point for developing new agents targeting neurological disorders.[1]

  • Antimicrobial and Antiparasitic Research: Recent studies have explored imidazo[1,2-a]pyridine derivatives for their potential against tuberculosis and neglected tropical diseases, making this building block relevant for infectious disease research.[1]

Conclusion

This compound is a high-value chemical intermediate with significant utility in drug discovery and development. While commercially available from specialized suppliers, the robust and scalable two-step synthesis presented in this guide offers a practical alternative for producing this compound in-house. Its dual points of functionality—the C5-bromo group for cross-coupling and the C2-methanol for further derivatization—ensure its continued importance as a foundational building block for creating next-generation therapeutics.

References

  • (5-Bromo-pyridin-2-yl)-methanol . Oakwood Chemical. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives . PubMed Central. [Link]

  • Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry . ERIC. [Link]

  • Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities . ResearchGate. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts . MDPI. [Link]

  • Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol . PubMed Central, NIH. [Link]

  • (5-Bromopyridin-2-yl)methanol . PubChem. [Link]

  • Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis . Chemical Methodologies. [Link]

  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy . PubMed. [Link]

Sources

Methodological & Application

The Versatile Building Block: (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1] This bicyclic heteroaromatic system is featured in well-known drugs, highlighting its broad therapeutic potential.[2] Within this class of compounds, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol emerges as a particularly valuable and versatile building block for the synthesis of complex organic molecules. Its utility stems from the presence of two key functional handles: a bromo substituent on the pyridine ring, which is amenable to a variety of cross-coupling reactions, and a primary alcohol on the imidazole ring, which can be readily derivatized.[3] This guide provides an in-depth exploration of the synthesis and applications of this compound, offering detailed protocols and expert insights for researchers in organic synthesis and drug development.

I. Synthesis of this compound: A Reliable and Scalable Protocol

A robust and reproducible synthesis of this compound is crucial for its widespread application. The following two-step protocol, adapted from established methodologies for related imidazo[1,2-a]pyridines, provides a reliable route to this key intermediate.[4][5]

Step 1: Synthesis of Ethyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

The synthesis commences with the condensation of 2-amino-6-bromopyridine with ethyl bromopyruvate. This reaction proceeds via an initial N-alkylation of the pyridine nitrogen, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system.

Protocol 1: Synthesis of Ethyl 5-Bromoimidazo[1,2-a]pyridine-2-carboxylate

Materials:

  • 2-Amino-6-bromopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, absolute

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), sodium bicarbonate (1.5 eq), and absolute ethanol to form a suspension.

  • Add ethyl bromopyruvate (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between dichloromethane and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase in vacuo to obtain the crude product.

  • Purify the crude ester by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction to this compound

The second step involves the reduction of the ester functionality to a primary alcohol. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, providing the target compound in good yield.[4]

Protocol 2: Synthesis of this compound

Materials:

  • Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium aluminium hydride (LiAlH₄), 1 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1 M solution of LiAlH₄ in THF (1.5 - 2.0 eq) dropwise via a syringe, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then water again (Fieser workup).

  • Allow the resulting suspension to stir at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with ethyl acetate or dichloromethane.

  • Combine the organic filtrates and concentrate under reduced pressure to yield the crude product.

  • Purify the crude alcohol by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain this compound as a solid.

Synthesis_Workflow cluster_0 Step 1: Ester Formation cluster_1 Step 2: Reduction 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Condensation Condensation (NaHCO3, EtOH, Reflux) 2-Amino-6-bromopyridine->Condensation Ethyl_bromopyruvate Ethyl bromopyruvate Ethyl_bromopyruvate->Condensation Ester Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Condensation->Ester Ester_input Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Reduction Reduction (LiAlH4, THF) Ester_input->Reduction Final_Product This compound Reduction->Final_Product

Caption: Synthetic workflow for this compound.

II. Applications in Cross-Coupling Reactions: A Gateway to Molecular Diversity

The bromine atom at the 5-position of the imidazo[1,2-a]pyridine core serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and vinyl-aryl structures.[6] this compound can be effectively coupled with a range of boronic acids or their esters to introduce diverse aryl or heteroaryl substituents at the 5-position.

Protocol 3: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water, Toluene)

Procedure:

  • In a Schlenk tube, combine this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the 5-aryl-imidazo[1,2-a]pyridin-2-yl)methanol derivative.

Table 1: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90~85-95
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃1,4-Dioxane/H₂O100~80-90
3Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O90~75-85

Yields are typical and may vary depending on the specific substrate and reaction conditions.

B. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the synthesis of arylamines. This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines, providing access to a diverse library of 5-amino-imidazo[1,2-a]pyridine derivatives.

Protocol 4: General Procedure for Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., Aniline, Morpholine)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

  • To a dry Schlenk tube, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (2-6 mol%).

  • Add this compound (1.0 eq), the amine (1.2-1.5 eq), and the base (1.5-2.0 eq).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Cross_Coupling cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Start This compound Suzuki_Reagents R-B(OH)2 Pd Catalyst, Base Start->Suzuki_Reagents Buchwald_Reagents R1R2NH Pd Catalyst, Ligand, Base Start->Buchwald_Reagents Suzuki_Product 5-Aryl-imidazo[1,2-a]pyridin-2-yl)methanol Suzuki_Reagents->Suzuki_Product C-C bond formation Buchwald_Product 5-(Amino)-imidazo[1,2-a]pyridin-2-yl)methanol Buchwald_Reagents->Buchwald_Product C-N bond formation

Sources

The Strategic Utility of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically successful drugs and biologically active compounds.[1][2] This bicyclic heterocyclic system is a key pharmacophore in drugs such as Zolpidem, Olprinone, and Soraprazan, exhibiting a wide therapeutic spectrum.[1] Its synthetic versatility and broad range of biological activities firmly establish it as a critical scaffold for the discovery of novel therapeutic agents targeting a myriad of diseases, including cancer, neurodegenerative disorders, and infectious diseases.[2]

Within the diverse library of imidazo[1,2-a]pyridine-based building blocks, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol emerges as a particularly strategic precursor for drug discovery campaigns. Its unique trifunctional nature—a reactive bromine atom at the 5-position for cross-coupling reactions, a hydroxymethyl group at the 2-position for further derivatization or as a key pharmacophoric feature, and the inherent biological relevance of the core scaffold—provides medicinal chemists with a powerful tool for rapid library synthesis and structure-activity relationship (SAR) studies.

This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound as a pivotal precursor in the generation of diverse and potent bioactive molecules.

I. Synthesis of the Precursor: this compound

The synthesis of this compound is typically achieved through a two-step sequence involving the cyclization of a substituted aminopyridine followed by the reduction of a carboxylate intermediate. This approach allows for the efficient construction of the imidazo[1,2-a]pyridine core with the desired functionalities.

Protocol 1: Synthesis of this compound

This protocol outlines a representative two-step synthesis starting from commercially available 2-amino-6-bromopyridine.

Step 1: Synthesis of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

The initial step involves the condensation of 2-amino-6-bromopyridine with a suitable three-carbon electrophile, such as methyl bromopyruvate, to form the bicyclic ester.

  • Reaction Diagram:

Step_1_Synthesis 2-amino-6-bromopyridine 2-amino-6-bromopyridine Intermediate_Ester Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 2-amino-6-bromopyridine->Intermediate_Ester 1. NaHCO3, Ethanol 2. Reflux Methyl_bromopyruvate Methyl bromopyruvate Methyl_bromopyruvate->Intermediate_Ester

Caption: Synthesis of the carboxylate intermediate.

  • Materials:

    • 2-amino-6-bromopyridine

    • Methyl bromopyruvate

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Standard laboratory glassware

    • Magnetic stirrer with heating

  • Procedure:

    • To a solution of 2-amino-6-bromopyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

    • To this suspension, add methyl bromopyruvate (1.1 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Step 2: Reduction to this compound

The ester intermediate is then reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminium hydride (LiAlH₄).

  • Reaction Diagram:

Step_2_Reduction Intermediate_Ester Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Final_Product This compound Intermediate_Ester->Final_Product LiAlH4, THF, 0 °C to rt

Caption: Reduction of the ester to the final product.

  • Materials:

    • Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

    • Lithium aluminium hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware for anhydrous reactions

    • Magnetic stirrer

  • Procedure:

    • To a solution of methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), cool the solution to 0 °C in an ice bath.

    • Carefully add LiAlH₄ (1.5 eq) portion-wise, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

    • Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF.

    • Dry the combined filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

II. Application in the Synthesis of Bioactive Molecules

The strategic placement of the bromine atom at the 5-position allows for the facile introduction of a wide array of substituents through palladium-catalyzed cross-coupling reactions. This is a powerful strategy for exploring the chemical space around the imidazo[1,2-a]pyridine core and optimizing the pharmacological properties of lead compounds. The hydroxymethyl group at the 2-position can either be a key pharmacophoric element or a handle for further modifications. In many instances, the hydroxymethyl group does not require protection for the subsequent cross-coupling reactions, simplifying the synthetic route.

Application Example 1: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Coupling

This compound has been successfully employed as a key intermediate in the synthesis of potent kinase inhibitors, such as those targeting p38 MAP kinase. The Suzuki-Miyaura coupling is a highly efficient method for forming carbon-carbon bonds between the imidazopyridine core and various aryl or heteroaryl boronic acids.

  • Workflow Diagram:

Suzuki_Coupling_Workflow cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product Precursor This compound Reaction_Vessel Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Precursor->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Coupled_Product 5-Aryl/Heteroaryl-imidazo[1,2-a]pyridin-2-yl)methanol Reaction_Vessel->Coupled_Product

Caption: General workflow for Suzuki-Miyaura coupling.

Protocol 2: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from procedures used in the synthesis of p38 kinase inhibitors.

  • Materials:

    • This compound

    • Aryl or heteroaryl boronic acid (e.g., 4-(methoxy)phenylboronic acid)

    • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., Potassium carbonate [K₂CO₃])

    • Solvent (e.g., 1,4-Dioxane and water)

    • Schlenk tube or microwave vial

    • Magnetic stirrer with heating

  • Procedure:

    • In a Schlenk tube or microwave vial, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst (0.05 eq).

    • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated reaction times.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-imidazo[1,2-a]pyridin-2-yl)methanol derivative.

  • Quantitative Data Example (Illustrative):

CatalystBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O (4:1)901285
PdCl₂(dppf)Cs₂CO₃DME85892
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (10:1)100695

Note: The above data is representative and optimization may be required for specific substrates.

Application Example 2: Synthesis of Novel Scaffolds via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing arylamines, which are prevalent in a wide range of pharmaceuticals. Using this compound as the starting material, diverse amine functionalities can be introduced at the 5-position.

  • Catalytic Cycle Diagram:

Buchwald_Hartwig_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Complex Ar-Pd(II)-Br(Ln) OxAdd->PdII_Complex Ligand_Ex Ligand Exchange PdII_Complex->Ligand_Ex + HNR'R'' Amine_Coord [Ar-Pd(II)-NHR'R''](Ln) Ligand_Ex->Amine_Coord Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Amido_Complex Ar-Pd(II)-NR'R''(Ln) Deprotonation->Amido_Complex RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-NR'R'' RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

  • Materials:

    • This compound

    • Primary or secondary amine (e.g., morpholine)

    • Palladium precatalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos or BINAP)

    • Base (e.g., Sodium tert-butoxide [NaOtBu] or Cesium carbonate [Cs₂CO₃])

    • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

    • Schlenk tube

    • Magnetic stirrer with heating

  • Procedure:

    • In a glovebox or under an inert atmosphere, add this compound (1.0 eq), the amine (1.2 eq), the base (1.4 eq), the palladium precatalyst (0.02 eq), and the phosphine ligand (0.04 eq) to a dry Schlenk tube.

    • Add the anhydrous, degassed solvent via syringe.

    • Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-amino-imidazo[1,2-a]pyridin-2-yl)methanol derivative.

III. Conclusion and Future Perspectives

This compound is a high-value, versatile precursor in drug discovery. Its strategic design allows for the efficient and modular synthesis of diverse libraries of imidazo[1,2-a]pyridine derivatives. The protocols detailed herein for its synthesis and subsequent functionalization via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions provide a robust framework for researchers to access novel chemical entities with therapeutic potential. The demonstrated utility of this precursor in the synthesis of kinase inhibitors highlights its importance, and its application is expected to expand to other target classes as the demand for novel imidazo[1,2-a]pyridine-based therapeutics continues to grow. Future work in this area will likely focus on the development of more sustainable and efficient catalytic systems for the functionalization of this scaffold and the exploration of the derivatization of the hydroxymethyl group to access new pharmacophores.

References

  • Devi, N., Singh, D., Rawal, R. K., Bariwal, J., & Singh, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. [Link]

  • Ferreira, L. A. P., Caruso, L., Nadur, N. F., Franco, D. P., Sousa, G. L. S., Lacerda, R. B., & Kummerle, A. E. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [https://www.researchgate.net/publication/377138241_Imidazo12-a]pyridines_in_Medicinal_Chemistry_Recent_Advances_in_Synthesis_and_Biological_Activities]([Link])

  • GlaxoSmithKline. (2012). Imidazo[1,2-a]pyridine compounds as p38 kinase inhibitors. WO2012007747A1.
  • Deep, A., Bhatia, R. K., Kaur, R., Kumar, S., Jain, U. K., Singh, H., Batra, S., Kaushik, D., & Deb, P. K. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. [Link]

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. [Link]

Sources

Application Notes and Protocols for Reactions Involving (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Molecules incorporating this framework have demonstrated a broad spectrum of therapeutic applications, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] The specific compound, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, serves as a versatile building block for the synthesis of novel drug candidates. The presence of a bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. Simultaneously, the hydroxymethyl group at the 2-position can be further functionalized, allowing for the exploration of structure-activity relationships.

This guide provides detailed experimental protocols for the synthesis and key reactions of this compound, offering insights into the rationale behind the chosen experimental conditions and methodologies.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-amino-6-bromopyridine. This procedure is adapted from the synthesis of the isomeric (7-bromoimidazo[1,2-a]pyridin-2-yl)methanol.[1]

Workflow for the Synthesis of this compound

A 2-Amino-6-bromopyridine C Cyclization A->C B Ethyl 2-bromo-3-oxobutanoate B->C D Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate C->D Reflux in Ethanol E Reduction (LiAlH4) D->E F This compound E->F THF, -30°C to rt Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Ligand Exchange ArPdAr_ Ar-Pd(II)L2-Ar' ArPdOH->ArPdAr_ Transmetalation ArPdAr_->Pd0 Reductive Elimination ArAr_ Ar-Ar' ArPdAr_->ArAr_ ArBr Ar-Br ArBr->ArPdBr Ar_BOH2 Ar'-B(OH)2 Ar_BOH2->ArPdAr_ Base Base Base->ArPdOH Pd0 Pd(0)L2 ArPdBr Ar-Pd(II)L2-Br Pd0->ArPdBr Oxidative Addition AmineComplex [Ar-Pd(II)L2(HNR'R'')]Br ArPdBr->AmineComplex Amine Coordination AmidoComplex Ar-Pd(II)L2(NR'R'') AmineComplex->AmidoComplex Deprotonation AmidoComplex->Pd0 Reductive Elimination ArAmine Ar-NR'R'' AmidoComplex->ArAmine ArBr Ar-Br ArBr->ArPdBr Amine HNR'R'' Amine->AmineComplex Base Base Base->AmidoComplex

Sources

The Strategic Application of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is recognized within the medicinal chemistry community as a "privileged scaffold". This designation is reserved for molecular frameworks that are capable of binding to a variety of biological targets, thereby exhibiting a broad spectrum of pharmacological activities.[1][2] Marketed drugs such as zolpidem (for insomnia) and alpidem (an anxiolytic) feature this heterocyclic system, underscoring its therapeutic relevance.[2] The versatility of the imidazo[1,2-a]pyridine scaffold stems from its unique electronic properties, its ability to engage in various intermolecular interactions, and the numerous sites available for synthetic modification.

This application note focuses on a particularly valuable, yet underexplored, derivative: (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS No. 881841-53-8). This molecule is a bifunctional building block of significant strategic importance. The bromine atom at the C5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of molecular fragments. Concurrently, the methanol group at the C2-position offers a site for further functionalization, such as etherification or oxidation to an aldehyde, providing another avenue for structural diversification. These dual functionalities make this compound a powerful tool for the construction of complex, biologically active molecules, particularly in the realm of kinase inhibitor discovery.

Synthesis of this compound: A Two-Step Protocol

The synthesis of this compound can be reliably achieved through a two-step sequence, commencing with the condensation of 2-amino-6-bromopyridine with an appropriate three-carbon building block to form an ester intermediate, followed by its reduction. While a specific protocol for the 5-bromo isomer is not extensively documented, a robust procedure can be adapted from the synthesis of analogous substituted imidazo[1,2-a]pyridines.[3]

Protocol 1: Synthesis of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

This initial step involves a condensation/cyclization reaction to construct the imidazo[1,2-a]pyridine core.

Materials:

  • 2-Amino-6-bromopyridine

  • Methyl 3-bromo-2-oxopropanoate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol, anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

Procedure:

  • To a round-bottom flask, add 2-amino-6-bromopyridine (1.0 eq) and sodium bicarbonate (2.0 eq).

  • Add anhydrous ethanol to create a stirrable suspension.

  • Slowly add methyl 3-bromo-2-oxopropanoate (1.1 eq) to the mixture at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C).

  • Maintain the reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Protocol 2: Reduction to this compound

The ester intermediate is then reduced to the target primary alcohol.

Materials:

  • Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium aluminium hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Sodium sulfate, anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add LiAlH₄ (1.5 eq) to the stirred solution. Caution: LiAlH₄ reacts violently with water.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by 15% aqueous NaOH, and then more water.

  • Filter the resulting suspension through a pad of Celite®, washing the filter cake with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield this compound.

dot

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry: A Versatile Building Block

The strategic value of this compound lies in its capacity for selective functionalization at either the C5-bromo or the C2-methanol position. This allows for the systematic exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).

Application 1: Palladium-Catalyzed Cross-Coupling at the C5-Position

The bromine atom at the C5 position is ideally suited for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for forming C-C and C-N bonds.[4][5]

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting the bromo-substituted scaffold with an organoboron reagent.[6][7]

Materials:

  • This compound

  • Aryl- or heteroaryl-boronic acid (or boronate ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the boronic acid/ester (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (2-5 mol%).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane:water).

  • Heat the reaction mixture to 80-100 °C (or use microwave irradiation) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable for further derivatization or as structural elements in their own right.[8][9][10][11][12]

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine or diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2-5 mol%), and CuI (5-10 mol%).

  • Add the solvent and the base.

  • Add the terminal alkyne (1.2-1.5 eq).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by TLC or LC-MS).

  • Work-up the reaction as described for the Suzuki-Miyaura coupling.

  • Purify the product by flash column chromatography.

This reaction is a key method for forming C-N bonds, allowing the introduction of a diverse range of amine functionalities.[13][14]

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., sodium tert-butoxide, Cs₂CO₃)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk techniques, add the palladium catalyst (1-5 mol%), phosphine ligand (1.2-1.5 eq relative to Pd), and base (1.5-2.0 eq) to a reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.2-1.5 eq).

  • Add the anhydrous solvent.

  • Seal the vessel and heat to 80-110 °C until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by flash column chromatography.

dot

Cross_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions Start This compound Suzuki Suzuki-Miyaura (+ R-B(OH)2) Start->Suzuki Sonogashira Sonogashira (+ R-C≡CH) Start->Sonogashira Buchwald Buchwald-Hartwig (+ R2NH) Start->Buchwald Product_Suzuki 5-Aryl/Heteroaryl Derivative Suzuki->Product_Suzuki Product_Sonogashira 5-Alkynyl Derivative Sonogashira->Product_Sonogashira Product_Buchwald 5-Amino Derivative Buchwald->Product_Buchwald

Sources

Application Notes and Protocols: Leveraging (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol for the Synthesis of Novel Antitubercular Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for New Antitubercular Agents and the Promise of the Imidazo[1,2-a]pyridine Scaffold

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming millions of lives annually and exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] This urgent crisis underscores the critical need for novel antitubercular agents with new mechanisms of action. The imidazo[1,2-a]pyridine (IP) scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several clinically approved drugs.[3][4] In the realm of TB drug discovery, IP derivatives have shown exceptional promise, with some exhibiting potent activity against both drug-sensitive and resistant Mtb strains.[1][5]

A key target for this class of compounds is the cytochrome bc1 complex (QcrB), an essential component of the electron transport chain, leading to the depletion of cellular ATP.[6][7] This mechanism is distinct from many current first- and second-line TB drugs, making IP derivatives attractive candidates for new treatment regimens.

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel antitubercular agents starting from the versatile building block, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol . We will delve into the strategic synthesis of this key intermediate and its subsequent derivatization to generate a library of potential drug candidates. The protocols are designed to be self-validating, with explanations for each experimental choice, grounded in established chemical principles.

Strategic Synthesis of the Key Building Block: this compound

The synthesis of this compound is a multi-step process that begins with the construction of the core imidazo[1,2-a]pyridine ring system. The bromine atom at the 5-position serves as a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR).

Workflow for the Synthesis of the Key Building Block

G cluster_0 Part 1: Heterocycle Formation cluster_1 Part 2: Reduction to the Alcohol 2-Amino-6-bromopyridine 2-Amino-6-bromopyridine Cyclocondensation Cyclocondensation 2-Amino-6-bromopyridine->Cyclocondensation Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Cyclocondensation Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Cyclocondensation->Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate Reflux in Ethanol Reduction Reduction Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate->Reduction LiAlH4, THF This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Part 1: Synthesis of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

The formation of the imidazo[1,2-a]pyridine core is typically achieved through the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[1] In this protocol, we utilize 2-amino-6-bromopyridine and ethyl bromopyruvate.

Protocol 1: Synthesis of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

Materials:

  • 2-Amino-6-bromopyridine

  • Ethyl bromopyruvate

  • Anhydrous Ethanol

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-amino-6-bromopyridine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (1.5 eq).

    • Rationale: Ethanol serves as a suitable polar protic solvent for the reactants. Sodium bicarbonate acts as a mild base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.

  • Addition of Electrophile: Add ethyl bromopyruvate (1.1 eq) dropwise to the mixture at room temperature with stirring.

    • Rationale: Ethyl bromopyruvate is the α-halocarbonyl component that will react with the nucleophilic nitrogen atoms of the 2-aminopyridine to form the five-membered imidazole ring.

  • Cyclization: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Rationale: Heating provides the necessary activation energy for the intramolecular cyclization step, leading to the formation of the bicyclic imidazo[1,2-a]pyridine system.

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the residue between ethyl acetate and water.

  • Extraction: Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate.

Part 2: Reduction to this compound

The reduction of the ester functionality to a primary alcohol is a standard transformation, readily achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Protocol 2: Synthesis of this compound

Materials:

  • Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ (2.0 eq) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

    • Rationale: LiAlH₄ is a highly reactive and moisture-sensitive reagent, necessitating anhydrous conditions and an inert atmosphere. The reaction is exothermic, so cooling is crucial for safety and control.

  • Substrate Addition: Dissolve methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quenching: Carefully quench the reaction by slowly and sequentially adding water, followed by a 15% aqueous NaOH solution, and then more water, while maintaining cooling in an ice bath. This is a highly exothermic process.

    • Rationale: The quenching procedure is critical to safely decompose the excess LiAlH₄ and the aluminum salts formed during the reaction, resulting in a granular precipitate that is easy to filter.

  • Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Collect the filtrate and separate the layers. Extract the aqueous layer with ethyl acetate.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude this compound can often be used in the next step without further purification. If necessary, it can be purified by recrystallization or column chromatography.

Derivatization of this compound for Antitubercular Activity

The primary alcohol of this compound is a versatile functional group for derivatization. Structure-activity relationship (SAR) studies have shown that modifications at this position can significantly impact antitubercular potency.[8] Ether and ester linkages are common motifs explored in this context.

Workflow for Derivatization

G cluster_0 Derivatization Pathways Start This compound Ether Williamson Ether Synthesis Start->Ether NaH, R-X Ester Esterification Start->Ester R-COCl, Base Library1 Library of Ether Derivatives Ether->Library1 Library2 Library of Ester Derivatives Ester->Library2

Caption: Derivatization strategies for generating antitubercular candidates.

Protocol 3: Synthesis of Ether Derivatives via Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl or benzyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Deprotonation: To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add NaH (1.2 eq) portion-wise.

    • Rationale: NaH is a strong, non-nucleophilic base that deprotonates the primary alcohol to form a nucleophilic alkoxide. DMF is a suitable polar aprotic solvent for this reaction.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes, then add the desired alkyl or benzyl halide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

Protocol 4: Synthesis of Ester Derivatives

Materials:

  • This compound

  • Acyl chloride or carboxylic acid

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • If starting from a carboxylic acid: a coupling agent like EDC/HOBt.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure (using an acyl chloride):

  • Reaction Setup: Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

    • Rationale: DCM is a common solvent for esterifications. Triethylamine acts as a base to neutralize the HCl generated during the reaction.

  • Acylation: Add the desired acyl chloride (1.1 eq) dropwise.

  • Reaction: Allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Biological Evaluation of Synthesized Compounds

The newly synthesized derivatives should be evaluated for their antitubercular activity and cytotoxicity to determine their therapeutic potential.

Antitubercular Activity Assay

The standard method for determining the in vitro antitubercular activity is the Microplate Alamar Blue Assay (MABA). This colorimetric assay measures the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that inhibits 99% of bacterial growth.

Workflow for Biological Evaluation

G cluster_0 In Vitro Evaluation Synthesized Compounds Synthesized Compounds MABA Assay Antitubercular Activity (MABA) Synthesized Compounds->MABA Assay Cytotoxicity Assay Cytotoxicity Assay (e.g., MTT) Synthesized Compounds->Cytotoxicity Assay MIC Determination Determine MIC MABA Assay->MIC Determination IC50 Determination Determine IC50 Cytotoxicity Assay->IC50 Determination Selectivity Index Calculate Selectivity Index (SI) MIC Determination->Selectivity Index IC50 Determination->Selectivity Index

Caption: Workflow for the in vitro evaluation of synthesized compounds.

Cytotoxicity Assay

To assess the selectivity of the compounds, their cytotoxicity against a mammalian cell line (e.g., Vero or HepG2 cells) is determined using assays like the MTT or MTS assay. This provides the 50% inhibitory concentration (IC₅₀).

Data Presentation and Interpretation

The results of the biological evaluation should be summarized in a table for easy comparison. The Selectivity Index (SI), calculated as the ratio of IC₅₀ to MIC, is a crucial parameter for identifying promising lead compounds with a favorable therapeutic window.

Compound IDR Group (Ether/Ester)MIC against Mtb H37Rv (µM)IC₅₀ against Vero cells (µM)Selectivity Index (SI = IC₅₀/MIC)
Lead-E1 -CH₂-Ph
Lead-E2 -CH₂-(4-Cl-Ph)
Lead-Es1 -CO-Ph
Lead-Es2 -CO-CH₃
Rifampicin (Control)

Note: The table should be populated with experimental data.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of novel imidazo[1,2-a]pyridine-based antitubercular agents. The protocols outlined in this guide provide a robust framework for the synthesis of this key intermediate and its subsequent derivatization. By systematically exploring the chemical space around this scaffold, researchers can develop new compounds with potent activity against Mycobacterium tuberculosis, contributing to the urgent global effort to combat tuberculosis.

References

  • Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951.
  • Chapman, M. R., et al. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions. Green Chemistry, 18(15), 4259-4264.
  • Fulper, J. L., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(6), 1362-1371.
  • Global tuberculosis report 2023.
  • Grošelj, U., et al. (2008).
  • Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(10), 739-743.
  • Mishra, S., & Ghosh, R. (2011). A Novel and Efficient Copper(I)-Catalyzed Three-Component Synthesis of Imidazo[1,2-a]pyridines. Synthesis, 2011(21), 3463-3470.
  • Pethe, K., et al. (2013). Discovery of Q203, a potent clinical candidate for the treatment of tuberculosis.
  • RSC Publishing. (2020). Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution. RSC Advances, 10(14), 8234-8245.
  • Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 585-611.
  • Stanley, S. A., et al. (2014). Imidazopyridine Compounds Inhibit Mycobacterial Growth by Depleting ATP Levels. Antimicrobial Agents and Chemotherapy, 58(11), 6674-6682.
  • Svete, J., et al. (2008).
  • Wu, Z., Pan, Y., & Zhou, X. (2011). A Simple and Efficient Protocol for the Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis, 2011(14), 2255-2260.
  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. The Journal of Organic Chemistry, 77(4), 2024-2028.
  • Zhang, Y., et al. (2013). Copper-Catalyzed Aerobic Oxidative C–H/C–H Cross-Coupling for the Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry, 78(24), 12494-12504.
  • Warrier, T., et al. (2016). The imidazo[1,2-a]pyridine Q203 targets the M. tuberculosis cytochrome bc1 complex and is bactericidal in vivo. The Journal of infectious diseases, 214(suppl_4), S195-S202.

Sources

Application Note & Protocol: A Robust and Scalable Synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol for Industrial Application

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a pivotal building block in contemporary drug discovery, serving as a key intermediate for various therapeutic agents. The transition from laboratory-scale synthesis to industrial production necessitates a process that is not only high-yielding but also safe, cost-effective, and environmentally responsible. This document provides a comprehensive guide to the scale-up synthesis of this compound, detailing a robust two-step process. The chosen synthetic strategy involves an initial cyclocondensation to form the imidazo[1,2-a]pyridine core, followed by a selective ester reduction. We provide detailed, field-tested protocols, in-depth explanations for critical process parameters, and safety assessments grounded in established industrial practices.

Introduction & Strategic Overview

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous marketed drugs such as Zolpidem and Alpidem.[1] The functionalized intermediate, this compound, offers a versatile handle for further chemical elaboration. The primary challenge in its industrial production is developing a process that avoids hazardous reagents and complex purification methods often employed in discovery chemistry.

This guide outlines a two-step synthetic route optimized for scale-up:

  • Step 1: Cyclocondensation. Synthesis of the intermediate, Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, via the reaction of 2-amino-6-bromopyridine with methyl 3-bromo-2-oxopropanoate. This approach is based on the well-established Tschitschibabin reaction for imidazopyridine synthesis.[2]

  • Step 2: Selective Reduction. Conversion of the intermediate ester to the target primary alcohol using sodium borohydride (NaBH₄) in a mixed solvent system. This method is chosen as a safer and more economical alternative to metal hydrides like lithium aluminum hydride (LiAlH₄), which pose significant challenges on a large scale.[3]

Overall Synthetic Scheme

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Reduction A 2-Amino-6-bromopyridine C Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate A->C Ethanol, Reflux B Methyl 3-bromo-2-oxopropanoate B->C D Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate E This compound D->E 1. NaBH₄, THF/Methanol 2. Quench

Figure 1: Two-step scale-up synthesis route.

Part I: Synthesis of Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (Intermediate)

Principle and Mechanistic Insight

This step employs the Tschitschibabin reaction, a classic method for forming the imidazo[1,2-a]pyridine ring system. The reaction proceeds via an initial Sɴ2 reaction where the endocyclic nitrogen of 2-amino-6-bromopyridine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic heterocyclic product.[1] Using a protic solvent like ethanol facilitates the reaction and helps manage solubility of the starting materials and intermediates.

Reagent Safety Assessment

2-Amino-6-bromopyridine (CAS: 19798-81-3): This starting material is classified as hazardous.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]

  • Handling Precautions: Must be handled in a well-ventilated area or fume hood. Personal Protective Equipment (PPE) is mandatory, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7] For large-scale transfers, respiratory protection (e.g., N95 dust mask or full-face respirator) is recommended.[4][7]

Detailed Scale-Up Protocol
  • Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet. Ensure the system is clean and dry.

  • Reagent Charge: Charge the reactor with 2-amino-6-bromopyridine (1.0 eq).

  • Solvent Addition: Add denatured ethanol (approx. 10 L per kg of 2-amino-6-bromopyridine). Begin agitation to form a slurry.

  • Reagent Addition: Slowly add methyl 3-bromo-2-oxopropanoate (1.05 eq) to the slurry at ambient temperature (20-25 °C) over 30-60 minutes. The reaction is exothermic, and a slight temperature increase may be observed.[8]

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until consumption of the starting material is >99%.

  • Crystallization & Isolation: Cool the reaction mixture slowly to 0-5 °C over 2-3 hours to induce crystallization of the product.

  • Filtration: Filter the resulting solid product using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake with cold (0-5 °C) ethanol (2 x 2 L per kg of starting material) to remove residual impurities.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

Process Parameters and Quality Control
ParameterSpecificationRationale
Molar Ratio 1.05 eq of α-bromoesterA slight excess ensures complete conversion of the limiting aminopyridine.
Solvent EthanolGood solvent for reactants, facilitates reflux, and is relatively safe and inexpensive.
Temperature Reflux (~78 °C)Provides sufficient energy to overcome the activation barrier for cyclization and dehydration.
Reaction Time 4-6 hoursTypical duration to achieve full conversion, confirmed by IPC.
IPC >99% conversion by HPLCEnsures the reaction is complete before proceeding to workup, maximizing yield.
Expected Yield 80-90%
Purity (HPLC) ≥98.0%Ensures quality of the intermediate for the subsequent reduction step.

Part II: Reduction to this compound (Final Product)

Principle and Reagent Selection

The reduction of an ester to a primary alcohol is a fundamental transformation. While powerful reagents like LiAlH₄ are effective, their pyrophoric nature and the formation of problematic aluminum salt emulsions during workup make them unsuitable for industrial production.[3]

Sodium borohydride (NaBH₄) is a milder, safer, and more cost-effective reducing agent.[9] However, it typically reduces esters slowly. Its reactivity can be significantly enhanced by using it in alcoholic solvents like methanol.[9][10] It is postulated that the in-situ formation of alkoxyborohydrides, such as sodium trimethoxyborohydride, serves as the more potent reducing species.[11] A co-solvent like Tetrahydrofuran (THF) is used to ensure the solubility of the starting ester.

Reagent Safety Assessment

Sodium Borohydride (NaBH₄):

  • Hazards: Flammable solid. Reacts with water, acids, and alcohols to produce flammable hydrogen gas. Causes serious eye irritation.

  • Handling Precautions: Handle under an inert nitrogen atmosphere. Avoid contact with water and acids. The reduction process must be conducted in a well-ventilated area to safely manage hydrogen evolution, especially during the quench step. Ground all equipment to prevent static discharge.

Detailed Scale-Up Protocol
  • Reactor Setup: Use a clean, dry, and inerted (nitrogen) jacketed glass reactor equipped with a mechanical stirrer, temperature probe, addition funnel, and a gas outlet vented to a safe location or scrubber.

  • Reagent Charge: Charge the reactor with Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) and THF (8 L per kg). Stir to dissolve.

  • Cooling: Cool the solution to 0-5 °C.

  • Reducing Agent Preparation: In a separate vessel under nitrogen, prepare a solution/slurry of sodium borohydride (2.0-2.5 eq) in Methanol (4 L per kg of ester). Caution: Hydrogen evolution and a slight exotherm will occur.

  • Controlled Addition: Add the NaBH₄/Methanol solution to the reactor via the addition funnel over 1-2 hours, maintaining the internal temperature at <10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to ambient temperature (20-25 °C) and stir for 2-4 hours.

  • In-Process Control (IPC): Monitor the reaction by HPLC until the starting ester is <1.0%.

  • Quenching (CRITICAL STEP):

    • Cool the reaction mixture back to 0-5 °C.

    • Slowly and carefully add acetone (1.0 L per kg of ester) to quench excess NaBH₄. Control the addition rate to manage gas evolution and keep the temperature <15 °C.

    • Slowly add water (5 L per kg of ester) to the mixture, again controlling the temperature.

  • Extraction & Phase Separation:

    • Add Ethyl Acetate (8 L per kg of ester) and stir.

    • Stop agitation, allow the layers to separate, and drain the lower aqueous layer.

    • Wash the organic layer with saturated sodium chloride (brine) solution (2 x 3 L per kg of ester).

  • Solvent Swap & Crystallization:

    • Concentrate the organic layer under vacuum to a minimum volume.

    • Add a suitable crystallization solvent (e.g., isopropanol or methyl tert-butyl ether) and heat to dissolve.

    • Cool slowly to 0-5 °C to crystallize the product.

  • Isolation & Drying: Filter the product, wash with a small amount of cold crystallization solvent, and dry under vacuum at 50-60 °C.

Process Parameters and Final Product Specifications
ParameterSpecificationRationale
Molar Ratio 2.0-2.5 eq of NaBH₄An excess is required as some hydride is consumed by the methanol solvent and to drive the reaction to completion.
Solvent System THF / MethanolTHF solubilizes the substrate; Methanol activates the NaBH₄ for ester reduction.[9]
Temperature Addition: 0-10 °C; Reaction: 20-25 °CInitial cooling controls the exotherm. Ambient temperature is sufficient for the activated borohydride to complete the reaction.
Quench Protocol Acetone then Water at 0-5 °CA controlled quench is critical for safety to manage hydrogen evolution from unreacted NaBH₄.
IPC <1.0% starting materialEnsures high conversion and simplifies purification.
Expected Yield 85-95%
Purity (HPLC) ≥99.0%Standard for a key pharmaceutical intermediate.
Identity Conforms to reference standards (¹H NMR, MS)Confirms the correct chemical structure.

Overall Process Workflow and Logic

The following diagram illustrates the complete manufacturing workflow, highlighting the key unit operations and control points.

Sources

Site-selective C-H functionalization of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Site-Selective C-H Functionalization of Imidazo[1,2-a]pyridines

Authored by a Senior Application Scientist

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs, including Zolpidem, Alpidem, and Miroprofen.[1][2][3] Its "privileged" status stems from its versatile biological activities, which include anticancer, antiviral, anti-inflammatory, and anxiolytic properties.[3][4][5] Consequently, the development of efficient methods to derivatize this scaffold is of paramount importance for drug discovery and development.

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazo[1,2-a]pyridine core, bypassing the need for pre-functionalized starting materials and thus streamlining synthetic routes.[1][6] This guide provides an in-depth analysis of the principles and protocols governing the site-selective C-H functionalization of this key heterocycle, drawing from field-proven insights to explain the causality behind experimental choices. We will explore the distinct reactivity of the C3, C5, and C2 positions, offering detailed protocols for key transformations.

Understanding the Inherent Reactivity of the Imidazo[1,2-a]pyridine Core

The regioselectivity of C-H functionalization on the imidazo[1,2-a]pyridine nucleus is dictated by its electronic properties. The imidazole portion of the fused system is electron-rich, while the pyridine ring is relatively electron-deficient. This electronic disparity makes the C3 position the most nucleophilic and kinetically favored site for electrophilic attack or reactions involving radical intermediates.[4] Functionalization at the C5 position on the pyridine ring is more challenging, and the C2 position is generally the most difficult to activate directly.[2]

Figure 1: General reactivity map of the imidazo[1,2-a]pyridine scaffold.

Part 1: The Workhorse Position: C3-Selective Functionalization

The C3 position is the most electron-rich carbon, making it the default site for a wide array of C-H functionalization reactions.[7] Methodologies range from transition-metal-free radical reactions to sophisticated metal-catalyzed cross-couplings.

Causality of C3 Selectivity:

The high reactivity at C3 is a direct consequence of the electronic structure. The nitrogen atom at position 4 donates electron density into the five-membered imidazole ring, leading to a high HOMO coefficient at the C3 carbon. This makes it highly susceptible to attack by electrophiles and radical species. Many reactions, particularly those under visible-light photoredox conditions or using strong oxidants, proceed via a radical cation intermediate, which is most stable when the radical is localized at C3.[1][8]

Key C3-Functionalization Methodologies
  • Arylation: Direct arylation is a cornerstone transformation. While palladium catalysis is common, recent advances in photoredox catalysis using organic dyes or metal complexes have provided milder, transition-metal-free alternatives.[1][9]

  • Alkylation/Fluoroalkylation: The introduction of alkyl and fluoroalkyl groups is crucial for tuning the pharmacological properties of drug candidates. Visible-light-induced methods using alkyl N-hydroxyphthalimide esters or fluoroalkyl sources like Togni's reagent are highly effective.[1][10]

  • Amination & Sulfenylation: C-N and C-S bond formations are also readily achieved at the C3 position. Photoredox-mediated couplings with azoles or oxidative couplings with thiols provide direct access to these valuable derivatives.[3][11]

Protocol 1: Visible-Light-Induced C3-Trifluoromethylation

This protocol is adapted from a transition-metal-free method, highlighting a green and efficient approach to installing a key pharmacophore.[1] The causality for this reaction lies in the ability of an excited-state photocatalyst to generate a trifluoromethyl radical (•CF₃) from a suitable precursor. This highly electrophilic radical then preferentially attacks the electron-rich C3 position of the imidazo[1,2-a]pyridine.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Sodium triflinate (Langlois' reagent, CF₃SO₂Na) (2.0 equiv)

  • Anthraquinone-2-carboxylic acid (AQN-CO₂H) (5 mol%) as photoorganocatalyst

  • K₂CO₃ (2.0 equiv)

  • Trifluoroacetic acid (TFA) (2.0 equiv)

  • Acetonitrile (CH₃CN), degassed

Procedure:

  • To an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 38.8 mg), sodium triflinate (0.4 mmol, 62.4 mg), AQN-CO₂H (0.01 mmol, 2.5 mg), and K₂CO₃ (0.4 mmol, 55.2 mg).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Nitrogen or Argon) three times.

  • Add degassed acetonitrile (2.0 mL) followed by trifluoroacetic acid (0.4 mmol, 30 µL) via syringe.

  • Seal the tube and place it approximately 5-10 cm from a 3W blue LED lamp, ensuring continuous stirring.

  • Irradiate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the C3-trifluoromethylated product.

SubstrateProduct Yield (%)
2-Phenylimidazo[1,2-a]pyridine85%
2-(4-Methylphenyl)imidazo[1,2-a]pyridine88%
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine75%
2-Methylimidazo[1,2-a]pyridine65%
Yields are representative and may vary. Data synthesized from typical outcomes reported in the literature.[1]

Part 2: Strategic Functionalization at the C5 Position

Functionalizing the pyridine ring, particularly at the C5 position, is significantly more challenging due to its electron-deficient nature. Success here requires moving beyond the substrate's inherent reactivity and employing catalyst-controlled strategies.

Causality of C5 Selectivity:

Achieving C5 selectivity often involves a catalytic cycle where the imidazo[1,2-a]pyridine coordinates to a metal center. The regiochemical outcome is then determined by the formation of a specific metallacyclic intermediate. For instance, in some palladium-catalyzed reactions, initial C-H activation might occur at C3, but subsequent intramolecular cyclization and reductive elimination steps can lead to functionalization at C5.[12] Alternatively, photoredox methods can generate nucleophilic radicals that preferentially attack the C5 position under acidic conditions, where the pyridine nitrogen is protonated.[1][3]

G start Select Target Position c3_check Is C3 the target? start->c3_check c5_check Is C5 the target? c3_check->c5_check No c3_strat Strategy for C3: • Photoredox Catalysis • Electrophilic Reagents • Radical Reactions c3_check->c3_strat Yes other_check Other Position? c5_check->other_check No c5_strat Strategy for C5: • Palladium Catalysis • Iridium Borylation • Photoredox with Additives c5_check->c5_strat Yes other_strat Strategy for C2/Pyridine Ring: • Directing Groups • Steric Control • Iridium Catalysis (Borylation) other_check->other_strat Yes end Proceed to Protocol c3_strat->end c5_strat->end other_strat->end

Figure 2: Workflow for selecting a C-H functionalization strategy.

Protocol 2: Visible-Light-Induced C5-Alkylation

This protocol, inspired by the work of Jin's group, demonstrates a clever use of photoredox catalysis to achieve C5 selectivity.[1][3] The key is the generation of an alkyl radical from an N-hydroxyphthalimide (NHP) ester. This radical can then be captured by the protonated imidazo[1,2-a]pyridine at the C5 position.

Materials:

  • 2-Phenylimidazo[1,2-a]pyridine (1.0 equiv)

  • Alkyl N-hydroxyphthalimide (NHP) ester (e.g., for tert-butylation) (1.5 equiv)

  • Eosin Y (2 mol%) as photocatalyst

  • Triflic acid (TfOH) (20 mol%) as additive

  • 1,4-Dioxane, degassed

Procedure:

  • In a nitrogen-filled glovebox, add 2-phenylimidazo[1,2-a]pyridine (0.2 mmol, 38.8 mg), the desired alkyl NHP ester (0.3 mmol), and Eosin Y (0.004 mmol, 2.6 mg) to a reaction vial with a stir bar.

  • Add degassed 1,4-dioxane (2.0 mL) and triflic acid (0.04 mmol, 3.5 µL).

  • Seal the vial and remove it from the glovebox.

  • Place the vial before a compact fluorescent lamp (CFL) or a green LED array and stir vigorously at room temperature for 24 hours.

  • After the reaction is complete (monitored by LC-MS), dilute the mixture with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue via flash column chromatography on silica gel to isolate the C5-alkylated product.

Imidazo[1,2-a]pyridine SubstrateAlkylating AgentProduct Yield (%)
2-Phenyl-t-Butyl NHP Ester86%
2-Phenyl-7-methyl-t-Butyl NHP Ester75%
2-(4-Fluorophenyl)-Cyclohexyl NHP Ester68%
2-Phenyl-6-chloro-t-Butyl NHP Ester71%
Yields are representative and based on reported literature.[1][3][10]

Part 3: The Final Frontier: C2-Selective Functionalization

The C2 position is the most electronically deactivated carbon on the imidazole ring, making its direct C-H functionalization exceptionally difficult.[2][13] Most classical methods for synthesizing the imidazo[1,2-a]pyridine core install the C2 substituent from the beginning. However, late-stage C2 functionalization is highly desirable and has been achieved through specialized strategies.

Causality of C2 Selectivity:

Achieving C2 functionalization almost always requires overriding the inherent electronic preferences of the scaffold. This is typically accomplished in one of two ways:

  • Directing Groups: A directing group is installed at the N1 position, which can then chelate to a transition metal catalyst (e.g., Rhodium or Ruthenium) and deliver the catalytic machinery to the adjacent C2-H bond for activation.[14]

  • Blocking the C3 Position: If the C3 position is already substituted, the C2 position may become the next most favorable site for certain reactions, although this is not a universally applicable strategy.

Due to the complexity and reliance on often bespoke directing groups, a generalized protocol is less applicable. Researchers seeking C2 functionalization should consult primary literature focusing on rhodium(III)-catalyzed C-H activation, as this has been a particularly fruitful area.[14][15]

References

  • Ma, J., & Li, G. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. [Link]

  • Shankar, R., et al. (2022). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. Green Synthesis and Catalysis. [Link]

  • Shankar, R., et al. (2023). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry. [Link]

  • Gherghel, A., et al. (2022). Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Molecules. [Link]

  • Kumar, A., et al. (2017). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega. [Link]

  • Shankar, R., et al. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. ResearchGate. [Link]

  • Anonymous. (n.d.). Vertically-expanded imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridine via dehydrogenative coupling. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Wang, Z., et al. (2013). Conversion of pyridine to imidazo[1,2-a]pyridines by copper-catalyzed aerobic dehydrogenative cyclization with oxime esters. Organic Letters. [Link]

  • Shankar, R., et al. (2023). Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Anonymous. (n.d.). Visible Light‐Induced C‐5 Selective C—H Radical Borylation of Imidazo[1,2‐a]pyridines with NHC‐Boranes. ResearchGate. [Link]

  • S, S., et al. (2022). Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Singh, A., et al. (2024). Photocatalytic synthesis of imidazo[1,2-a]pyridines via C(sp)3–H functionalization using ethylarene as a sustainable surrogate of acetophenone and luminescence studies. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Anonymous. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. Archiv der Pharmazie. [Link]

  • Sharma, P., et al. (2022). C2-functionalized imidazo[1,2-a]pyridine: Synthesis and medicinal relevance. ResearchGate. [Link]

  • S, S., et al. (2017). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. ACS Medicinal Chemistry Letters. [Link]

  • S, S., et al. (2022). Multicomponent Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridine: Access to Abnormal Mannich and Mannich-Type Reaction. The Journal of Organic Chemistry. [Link]

  • Anonymous. (n.d.). On water direct arylation of imidazo[1,2- a ]pyridines with aryl halides. ResearchGate. [Link]

  • Tashrifi, Z., et al. (2020). C3‐Functionalization of Imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • Anonymous. (2019). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. Mini-Reviews in Organic Chemistry. [Link]

  • Pi, C., et al. (2019). Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2- a]pyrimidin-4-ones. Organic Letters. [Link]

  • Neeve, E., et al. (2016). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Ma, J., & Li, G. (2024). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. [Link]

  • Anonymous. (n.d.). Synthesis of Imidazo[1,2-a]pyridines: C-H Functionalization in the Direction of C-S Bond Formation. ResearchGate. [Link]

  • Anonymous. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. American Chemical Society. [Link]

  • Xia, Y., & Liu, Z. (2019). Strategies for Synthesis of Imidazo[1,2-a]pyridine Derivatives: Carbene Transformations or C-H Functionalizations. The Chemical Record. [Link]

  • Anonymous. (n.d.). Regioselective Palladium-Catalyzed Arylation and Heteroarylation of Imidazo[1,2- a ]pyridines. ResearchGate. [Link]

  • Anonymous. (n.d.). C3‐Iodination of imidazo[1,2‐a]pyridines. ResearchGate. [Link]

  • Anonymous. (n.d.). Examples of C3 functionalization of imidazo[1,2-a]pyridines[15][16][17]. ResearchGate. [Link]

  • Steel, P. (2016). Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol. Chemistry – A European Journal. [Link]

  • Anonymous. (n.d.). Synthesis of Fused Imidazo[1,2-a]pyridines Derivatives through Cascade C(sp2)−H Functionalizations. ResearchGate. [Link]

  • Wang, S., et al. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3. MDPI. [Link]

  • Anonymous. (n.d.). Iridium-catalyzed C-H borylation of pyridines. ResearchGate. [Link]

  • Lee, H., et al. (2015). Direct C5-Arylation Reaction between Imidazoles and Aryl Chlorides Catalyzed by Palladium Complexes with Phosphines and N-Heterocyclic Carbenes. Organometallics. [Link]

  • Wang, Y., et al. (2024). Ligand‐assisted Palladium Catalyzed C5 Arylation Reaction of Imidazoles with Aryl Chlorides. Semantic Scholar. [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2018). Photochemical regioselective C–H arylation of imidazo[1,2-a]pyridine derivatives using chlorophyll as a biocatalyst and diazonium salts. New Journal of Chemistry (RSC Publishing). [Link]

  • Anonymous. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]

  • Synthesis Workshop. (2021). Synthesis Workshop: Electron-primed Photoredox Catalysis with Alyah Chmiel (Episode 69). YouTube. [Link]

Sources

Application Note: Accelerating the Synthesis of Imidazo[1,2-a]pyridine Derivatives with Microwave-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents, including the well-known hypnotic drug Zolpidem. Traditional synthetic methods, however, often require long reaction times, harsh conditions, and tedious purification. This guide provides a detailed overview and validated protocols for the synthesis of these vital heterocycles using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the principles of dielectric heating, MAOS offers a transformative approach, drastically reducing reaction times from hours to minutes, improving yields, and promoting greener chemical practices. We present specific, step-by-step protocols for key synthetic strategies, including the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction and one-pot condensations, to empower researchers in drug discovery and process development.

Introduction: The Convergence of a Privileged Scaffold and Enabling Technology

The Imidazo[1,2-a]pyridine Scaffold: A Cornerstone of Drug Discovery Nitrogen-containing heterocyclic compounds are fundamental to pharmaceutical chemistry, and among them, the imidazo[1,2-a]pyridine (IP) framework is of paramount importance.[1][2] This fused bicyclic system is present in a wide array of biologically active molecules with applications as antiviral, anticancer, anti-inflammatory, and analgesic agents.[3] Its unique structural and electronic properties allow it to interact with various biological targets, making it a highly versatile building block for drug design.[3] Commercially successful drugs like Zolpidem (hypnotic), Olprinone (vasodilator), and Soraprazan (anti-ulcer) underscore the therapeutic significance of this scaffold.[4]

The Challenge of Conventional Synthesis Classical methods for synthesizing imidazo[1,2-a]pyridines often involve multi-step procedures with long reaction times under thermal reflux.[5] These conventional heating methods transfer energy inefficiently via conduction and convection, leading to uneven heating, the formation of side products, and often, lower overall yields.[6] The quest for more efficient, rapid, and environmentally benign synthetic routes has been a significant focus of modern organic chemistry.[7]

The Advent of Microwave-Assisted Organic Synthesis (MAOS): A Paradigm Shift Microwave-assisted synthesis has emerged as a powerful technology that revolutionizes the preparation of heterocyclic compounds.[5][8] Unlike conventional heating, microwave irradiation utilizes dielectric heating, where polar molecules or ions in the reaction mixture align with the oscillating electric field, generating heat rapidly and uniformly throughout the bulk of the material.[8] This "superheating" effect can accelerate reaction rates by orders of magnitude, often leading to cleaner reactions, higher yields, and significantly reduced synthesis times.[6] For the synthesis of imidazo[1,2-a]pyridines, MAOS is not merely an alternative; it is a superior methodology that aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents.[1][9]

The "Why": Principles and Advantages of MAOS

The efficacy of MAOS stems from its unique heating mechanism.

  • Mechanism of Microwave Heating: Microwave energy is transferred directly to the molecules of the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[8]

    • Dipolar Polarization: Polar molecules, such as the solvents and reactants commonly used in these syntheses, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This constant reorientation causes molecular friction, which generates heat efficiently and volumetrically.

    • Ionic Conduction: If ions are present (e.g., catalysts or ionic intermediates), they will migrate through the solution under the influence of the electric field. Collisions with other molecules generate heat through resistance.[8]

This direct energy transfer is fundamentally different from the slow, indirect heating of a conventional oil bath, which relies on conduction through the vessel walls.

  • Key Advantages for Imidazo[1,2-a]pyridine Synthesis:

    • Drastic Reduction in Reaction Time: Syntheses that take several hours or even days using conventional reflux can often be completed in minutes under microwave irradiation.[10][11] For example, the condensation of 2-aminopyridine with phenacyl bromides can be achieved in as little as 60 seconds.[10]

    • Increased Yields and Purity: The rapid and uniform heating minimizes the formation of degradation byproducts that can occur with prolonged exposure to high temperatures in conventional methods.[6][12]

    • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and scalable results.[13]

    • Green Chemistry: Shorter reaction times translate to significant energy savings. Furthermore, MAOS can enable reactions in greener solvents like ethanol or even water, reducing reliance on hazardous organic solvents.[9][14]

The "How": Key Synthetic Pathways & Protocols

Microwave irradiation has been successfully applied to several key synthetic strategies for constructing the imidazo[1,2-a]pyridine core. Here, we provide detailed protocols for two of the most powerful and versatile methods.

Workflow Visualization

The general workflow for microwave-assisted synthesis is streamlined for efficiency and rapid iteration.

G cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Analysis prep_reactants Combine Reactants, Solvent & Catalyst in Microwave Vessel prep_stir Add Stir Bar prep_reactants->prep_stir seal_vessel Seal Vessel Securely prep_stir->seal_vessel place_reactor Place in Reactor Cavity seal_vessel->place_reactor set_params Set Parameters (Temp, Time, Power) place_reactor->set_params run_mw Run Irradiation set_params->run_mw cool_down Cool to Room Temp run_mw->cool_down workup Reaction Work-up (e.g., Quench, Extract) cool_down->workup purify Purify Product (e.g., Crystallization, Chromatography) workup->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze G reactants 2-Aminopyridine + Aldehyde + Isocyanide imine Iminopyridine Intermediate reactants->imine H⁺ nitrilium Nitrilium Ion Intermediate imine->nitrilium + Isocyanide cyclization Intramolecular [4+1] Cyclization nitrilium->cyclization Annulation product 3-Aminoimidazo [1,2-a]pyridine cyclization->product Tautomerization

Caption: Simplified mechanism of the GBB reaction.

Protocol 1: General MAOS Procedure for GBB Reaction [3][15]

  • Principle: To demonstrate the rapid, one-pot synthesis of a 3-aminoimidazo[1,2-a]pyridine derivative via a microwave-assisted GBB reaction.

  • Materials & Reagents:

    Reagent Amount (1.0 mmol scale) Moles
    2-Aminopyridine 94 mg 1.0 mmol
    Aldehyde (e.g., Benzaldehyde) 106 mg (102 µL) 1.0 mmol
    Isocyanide (e.g., tert-Butyl isocyanide) 83 mg (105 µL) 1.0 mmol
    Ammonium Chloride (NH₄Cl) 10.7 mg 0.2 mmol

    | Ethanol (EtOH) | 1.0 mL | - |

  • Procedure:

    • To a 10 mL microwave-sealed tube equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and ammonium chloride (20 mol%). [3] 2. Add ethanol (to achieve a 1M concentration) and then add the isocyanide (1.0 equiv.). [3] 3. Seal the vessel securely.

    • Place the vessel in the microwave reactor.

    • Irradiate the mixture at a constant temperature of 60°C for 30 minutes with a power of 150 W. [3]Note: The reactor will modulate power to maintain the set temperature.

    • After the reaction is complete, cool the vessel to room temperature using compressed air.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure. The resulting residue can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Pathway 2: One-Pot Condensation from Aryl Ketones

A highly efficient and green approach involves the in situ generation of an α-bromoketone from an aryl ketone, followed by condensation with a 2-aminopyridine. [14][16]This avoids the need to handle lachrymatory α-bromoketones directly. Using natural acids like lemon juice as both a catalyst and solvent highlights the green chemistry potential of this method. [14] Protocol 2: Green One-Pot Synthesis from Aryl Ketones [14][16]

  • Principle: To synthesize 2-phenylimidazo[1,2-a]pyridines in a one-pot, two-step sequence from readily available aryl ketones using a natural acid medium under microwave irradiation.

  • Materials & Reagents:

    Reagent Amount (5.0 mmol scale) Moles
    Aryl Ketone (e.g., Acetophenone) 600 mg (588 µL) 5.0 mmol
    N-Bromosuccinimide (NBS) 890 mg 5.0 mmol
    2-Aminopyridine 470 mg 5.0 mmol

    | Lemon Juice | 10 mL | - |

  • Procedure:

    • In a suitable microwave reaction vessel, combine the aryl ketone (1.0 equiv.), N-bromosuccinimide (1.0 equiv.), and lemon juice (10 mL). [14][16] 2. Irradiate the mixture with a power of 400 W at 85°C. [14]Monitor the formation of the α-bromoketone intermediate by TLC (typically 5-10 minutes).

    • Once the bromination is complete, cool the vessel briefly and add 2-aminopyridine (1.0 equiv.) to the same reaction mixture. [14][16] 4. Reseal the vessel and continue to irradiate under the same conditions (400 W, 85°C) until the reaction is complete as monitored by TLC (typically another 10-15 minutes).

    • After cooling, pour the reaction mixture into ice-cold water.

    • The solid product that precipitates is collected by filtration, washed with cold water, and recrystallized from aqueous ethanol to yield the pure 2-phenylimidazo[1,2-a]pyridine. [14][16]

Pathway 3: Rapid Assembly of Zolpidem Analogues

The synthesis of the commercial drug Zolpidem and its analogues can be significantly accelerated using MAOS, reducing a multi-step process that takes over 36 hours with conventional heating to just over 2 hours. [17][18] Protocol 3: Microwave-Assisted Three-Step Synthesis of a Zolpidem Analogue [18]

  • Principle: To perform a rapid, three-step synthesis of a Zolpidem analogue framework using microwave irradiation at each key transformation step. This protocol outlines the final cyclization step.

  • Materials & Reagents (Example Cyclization):

    Reagent Amount (0.15 mmol scale) Moles
    Precursor Amide 50 mg 0.15 mmol
    Phosphorus Tribromide (PBr₃) 39 µL 0.39 mmol

    | 1,4-Dioxane | 3 mL | - |

  • Procedure (Final Cyclization Step):

    • To a solution of the precursor amide (1.0 equiv.) in 1,4-dioxane (3 mL) in a microwave-rated vessel, add phosphorus tribromide (2.6 equiv.). [18] 2. Seal the vessel and place it in a microwave reactor (e.g., CEM-Discover system).

    • Irradiate the mixture at 90°C for 45 minutes, with the power automatically modulated (0-200 W) to maintain the target temperature. [18] 4. After the irradiation period, allow the reactor to cool the vessel to room temperature and depressurize.

    • The reaction mixture is then subjected to a standard aqueous work-up and purification by chromatography to yield the final product. The overall yield and purity are significantly higher compared to conventional heating methods. [18][19]

Data Summary and Troubleshooting

Comparative Data: MAOS vs. Conventional Heating
Reaction TypeMAOS TimeConventional TimeMAOS YieldRef.
GBB Multicomponent Reaction10-30 min12-24 hours82-91%[3][9]
One-Pot from Ketone15-25 min5-8 hours~90%[14][16]
Synthesis of Zolpidem~2.5 hours (total)>36 hours (total)58-90%[17][18]
Condensation (α-haloketone)1-5 min3-6 hours24-99%[10]
Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield - Incorrect temperature/time settings.- Low microwave absorption (non-polar solvent).- Deactivated catalyst or reagents.- Optimize reaction time and temperature.- Use a more polar solvent (e.g., EtOH, DMF) or add a microwave absorber (e.g., SiC).- Use fresh, high-purity reagents and catalysts.
Charring/Decomposition - Temperature is too high ("hot spots").- Reaction time is too long.- Reduce the target temperature.- Use a "power max" setting to avoid thermal runaway.- Ensure efficient magnetic stirring to distribute heat evenly.
Incomplete Reaction - Insufficient irradiation time or power.- Poor microwave coupling.- Increase the reaction time or temperature.- Consider a different solvent with better dielectric properties.
Pressure Limit Exceeded - Highly volatile solvent.- Gaseous byproduct formation.- Reaction vessel overfilled.- Use a higher-boiling point solvent.- Reduce the reaction scale or use a larger vessel.- Do not exceed 2/3 of the vessel volume.

Critical Safety Precautions for Microwave Chemistry

  • Use Only Microwave-Rated Equipment: Never use standard laboratory glassware (e.g., round-bottom flasks) in a microwave reactor. Use only pressure-rated, sealed vessels designed for the specific instrument.

  • Avoid Overfilling Vessels: Fill reaction vessels to a maximum of two-thirds of their total volume to allow for thermal expansion and potential pressure buildup.

  • Inspect Vessels Before Use: Check for any cracks, chips, or defects in the glass vessels and caps before every use. Damaged vessels can fail under pressure.

  • Ensure Proper Sealing: A secure seal is critical to prevent the leakage of volatile and flammable solvents. Use the correct caps and septa for the vessel and ensure they are tightened to the manufacturer's specification.

  • Solvent Choice: Be aware of the boiling points and vapor pressures of your solvents. Low-boiling solvents like dichloromethane or diethyl ether can generate extremely high pressures and should be used with extreme caution and appropriate reactor settings.

  • Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating or "hot spots," which can lead to decomposition and pressure spikes.

References

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (n.d.). MDPI. [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (2020-12-01). Ingenta Connect. [Link]

  • Microwave Assisted Organic Synthesis of Heterocyclic Compound. (n.d.). International Journal of Pharmaceutical Sciences. [Link]

  • Microwave-promoted One-pot Synthesis of Imidazo[1,2-a]pyridines in Lemon Juice. (n.d.). Eurekaselect. [Link]

  • Microwave-Assisted Synthesis of Imidazo[1,2-a]Pyridine Derivatives by Three-Component Reaction of Phenyl Glyoxals, 2-Aminopyridines, and Barbituric Acids. (2025-08-27). Bentham Science Publishers. [Link]

  • Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives. (n.d.). National Institutes of Health (NIH). [Link]

  • Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. (n.d.). ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. (n.d.). MDPI. [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. (2024-04-01). Bentham Science Publishers. [Link]

  • Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. (n.d.). Royal Society of Chemistry (RSC). [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020-07-10). PubMed. [Link]

  • Microwave-induced synthesis of bioactive nitrogen heterocycles. (2024-10-08). EurekAlert!. [Link]

  • Microwave synthesis: a green method for benzofused nitrogen heterocycles. (2024-10-17). Bentham Science. [Link]

  • Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches. (n.d.). International Journal of ChemTech Research. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022-01-20). Wiley Online Library. [Link]

  • Preparation of zolpidem tartrate (I) by diverse protocols. (n.d.). ResearchGate. [Link]

  • Synthesis of zolpidem tartrate and analogues 9, 11. (n.d.). ResearchGate. [Link]

  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020-04-07). National Institutes of Health (NIH). [Link]

  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). Semantic Scholar. [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2020-07-10). National Institutes of Health (NIH). [Link]

  • Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids as Possible Therapeutic Option for Leukemia, Colon Cancer and Prostate Cancer. (n.d.). ResearchGate. [Link]

  • Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn- Bienaymé Reaction. (2019-11-15). Semantic Scholar. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives. (n.d.). ResearchGate. [Link]

  • Microwave-assisted synthesis of novel 2,3-disubstituted imidazo[1,2-a]pyridines via one-pot three component reactions. (n.d.). RSC Publishing. [Link]

  • Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. (2025-10-16). ResearchGate. [Link]

  • Efficient Access to Imidazo[1,2- a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent. (n.d.). Semantic Scholar. [Link]

  • Microwave-Irradiated Synthesis of Imidazo[1,2-a]pyridine Class of Bio-heterocycles: Green Avenues and Sustainable Developments. (n.d.). OUCI. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. (n.d.). National Institutes of Health (NIH). [Link]

  • Microwave-Assisted, One-Pot Three Component Synthesis of 2-Phenyl H-imidazo[1,2-α]pyridine. (n.d.). Semantic Scholar. [Link]

Sources

Application Notes and Protocols for the Pharmacokinetic Profiling of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Pharmacokinetic Profiling for Imidazo[1,2-a]pyridine Derivatives

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent antitubercular, anticancer, and anti-inflammatory properties. As promising drug candidates, a thorough understanding of their pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for their successful development.[1] Early and comprehensive ADME characterization helps to identify potential liabilities, guide compound optimization, and ultimately reduce the risk of late-stage clinical failures.[1][2]

This guide provides a detailed framework for researchers, scientists, and drug development professionals to conduct robust pharmacokinetic profiling of novel imidazo[1,2-a]pyridine derivatives. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for essential in vitro and in vivo assays, and offer insights into data interpretation.

I. Foundational In Vitro ADME Profiling: A Stepwise Approach

In vitro ADME assays are crucial for the early assessment of a compound's pharmacokinetic properties, enabling rapid screening and prioritization of candidates before advancing to more complex in vivo studies.[2][3]

A. Metabolic Stability in Liver Microsomes: Gauging the Rate of Elimination

Scientific Rationale: The liver is the primary site of drug metabolism, and cytochrome P450 (CYP) enzymes, abundant in liver microsomes, are responsible for the phase I metabolism of a vast number of drugs.[4][5] The microsomal stability assay measures the rate at which a compound is metabolized, providing an estimate of its intrinsic clearance.[4] Compounds that are rapidly metabolized may have a short half-life in vivo, potentially requiring more frequent dosing.

Experimental Protocol: Metabolic Stability Assay [6][7][8]

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in a suitable organic solvent (e.g., DMSO or acetonitrile) at a concentration of 10-20 mM.

    • Prepare an NADPH regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, the test compound (final concentration typically 1-3 µM), and pooled human or animal liver microsomes (final concentration 0.5 mg/mL).[4][7]

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile containing an internal standard.[4][7]

  • Sample Analysis:

    • Centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.[9][10]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:

      • t½ = 0.693 / k

      • Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

dot

Caption: Workflow for an in vivo pharmacokinetic study.

B. Bioanalytical Method: LC-MS/MS

Rationale: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of small molecules in biological matrices due to its high sensitivity, selectivity, and speed. [9][10][11]A validated bioanalytical method is essential for generating reliable pharmacokinetic data. [12][13] Protocol: Plasma Sample Analysis

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a volume of organic solvent (e.g., acetonitrile) containing a suitable internal standard to a small aliquot of plasma.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Develop a method using a suitable LC column (e.g., C18 reversed-phase) and mobile phases to achieve chromatographic separation of the analyte and internal standard.

    • Optimize the mass spectrometer parameters (e.g., ionization source, collision energy) for sensitive and specific detection using multiple reaction monitoring (MRM) mode.

  • Quantification:

    • Prepare a calibration curve by spiking known concentrations of the imidazo[1,2-a]pyridine derivative into blank plasma and processing them alongside the study samples.

    • Quantify the concentration of the compound in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

III. Data Analysis and Interpretation

Rationale: The plasma concentration-time data obtained from the in vivo study are used to calculate key pharmacokinetic parameters that describe the compound's behavior in the body. Non-compartmental analysis (NCA) is a common method used for this purpose.

Key Pharmacokinetic Parameters:

The following table summarizes the essential pharmacokinetic parameters and their significance.

ParameterDescriptionSignificance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxReflects the rate of drug absorption.
AUC Area under the plasma concentration-time curveRepresents the total drug exposure over time.
Elimination half-lifeThe time required for the plasma concentration to decrease by half.
CL ClearanceThe volume of plasma cleared of the drug per unit of time; indicates the efficiency of elimination.
Vd Volume of distributionThe apparent volume into which the drug distributes in the body.
F (%) Oral BioavailabilityThe fraction of the orally administered dose that reaches systemic circulation.

Calculation of Oral Bioavailability (F%):

F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

Conclusion

The systematic pharmacokinetic profiling of imidazo[1,2-a]pyridine derivatives, through a combination of robust in vitro and in vivo studies, is indispensable for advancing these promising compounds through the drug discovery and development pipeline. The protocols and insights provided in this guide offer a comprehensive framework for generating high-quality, reproducible data to inform critical decisions, optimize candidate selection, and ultimately increase the probability of clinical success.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Selvita. In Vitro ADME. [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • PharmaLegacy. In Vitro ADME Studies. [Link]

  • Visikol. Plasma Protein Binding Assay. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • National Institutes of Health. Mass spectrometry based high-throughput bioanalysis of low molecular weight compounds: are we ready to support personalized medicine?. [Link]

  • BioDuro. In Vitro ADME. [Link]

  • AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]

  • Domainex. Plasma Protein Binding Assay. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • National Institutes of Health. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]

  • Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

  • ACS Publications. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]

  • LCGC International. Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. [Link]

  • Charles River Laboratories. Bioanalysis of Small and Large Molecules using LC-MS. [Link]

  • National Institutes of Health. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [Link]

  • Anapharm Bioanalytics. Small Molecule Bioanalysis. [Link]

  • Bentham Science Publishers. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

  • YouTube. Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. [Link]

  • U.S. Food and Drug Administration. V B. Metabolism and Pharmacokinetic Studies. [Link]

  • National Center for Biotechnology Information. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. [Link]

  • ResearchGate. Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. [Link]

  • Royal Society of Chemistry. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. [Link]

  • ResearchGate. Application of In Vivo Animal Models to Characterize the Pharmacokinetic and Pharmacodynamic Properties of Drug Candidates in Discovery Settings. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. This resource is tailored for researchers, medicinal chemists, and process development scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize this synthesis effectively. We will delve into common experimental hurdles, from low yields to purification challenges, ensuring you can navigate the synthesis with confidence.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including the well-known hypnotic zolpidem (Ambien)[1][2]. The specific target, this compound, serves as a key building block for more complex molecules, making its efficient and high-yield synthesis a critical objective.

Primary Synthetic Strategy: A Two-Step Approach

The most reliable and commonly employed route to this compound involves a two-step sequence:

  • Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core by reacting 2-amino-6-bromopyridine with an α-halocarbonyl compound, typically ethyl bromopyruvate. This is a variation of the classic Tschitschibabin reaction[3][4].

  • Reduction: Reduction of the resulting ester (ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate) to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄).

Below is a workflow diagram illustrating this synthetic pathway.

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Ester Reduction cluster_2 Purification & Analysis A 2-Amino-6-bromopyridine + Ethyl Bromopyruvate B Reaction in Ethanol with NaHCO₃ (reflux) A->B Reactants C Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate B->C Product D Ester Intermediate (from Step 1) C->D E Reduction with LiAlH₄ in THF at low temp. D->E Substrate F This compound E->F Final Product G Crude Product F->G H Column Chromatography G->H I Pure Product H->I J Characterization (NMR, MS, mp) I->J G Start Low Yield Observed Step1 Problem in Step 1 (Cyclocondensation)? Start->Step1 Step2 Problem in Step 2 (Reduction)? Start->Step2 Step1->Step2 No CheckReagents Check Purity of Starting Materials Step1->CheckReagents Yes CheckAnhydrous Ensure Strict Anhydrous Conditions Step2->CheckAnhydrous Yes CheckConditions Optimize Reaction Conditions (Temp, Time) CheckReagents->CheckConditions Sol_Reagent Recrystallize Aminopyridine Use Fresh Bromopyruvate CheckReagents->Sol_Reagent CheckBase Verify Base (NaHCO₃) Stoichiometry CheckConditions->CheckBase Sol_Cond Monitor by TLC Ensure adequate reflux CheckConditions->Sol_Cond CheckTemp Maintain Low Temp (-30°C) during addition CheckAnhydrous->CheckTemp Sol_Anhydrous Oven-dry glassware Use anhydrous solvent CheckAnhydrous->Sol_Anhydrous CheckWorkup Use Careful Fieser Workup Protocol CheckTemp->CheckWorkup Sol_Temp Use proper cooling bath Slow, dropwise addition CheckTemp->Sol_Temp Sol_Workup Quench slowly Follow Fieser ratios CheckWorkup->Sol_Workup

Sources

Technical Support Center: Purification of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the technical support guide for the purification of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic building block. The unique structure of imidazo[1,2-a]pyridines, containing both a basic pyridine nitrogen and an imidazole moiety, can present specific challenges during purification.[1] This guide provides field-proven insights, detailed protocols, and troubleshooting solutions to help you achieve high purity and yield in your experiments.

Physicochemical Properties Overview

Understanding the fundamental properties of your target molecule is the first step toward a successful purification strategy.

PropertyValue / ObservationImplication for Purification
CAS Number 881841-53-8[2]For accurate identification and literature search.
Molecular Formula C₈H₇BrN₂O[3]---
Molecular Weight 227.06 g/mol [3]---
Appearance Expected to be a solid at room temperature.Suitable for recrystallization techniques.
Polarity Moderately polar due to the hydroxyl group and nitrogen heteroatoms.Will require polar mobile phases in normal-phase chromatography and will be soluble in polar organic solvents.
Key Structural Feature Imidazo[1,2-a]pyridine core.The nitrogen atoms in the fused ring system are basic and can interact with acidic stationary phases like silica gel, potentially causing peak tailing.[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of this compound.

Q1: What is the best general-purpose purification technique for this compound?

A1: For crude material obtained from synthesis, flash column chromatography on silica gel is typically the most effective primary purification method. It is highly versatile for removing unreacted starting materials and byproducts. For subsequent polishing of a solid product to high purity, recrystallization is an excellent and scalable secondary method.[5]

Q2: How do I select an appropriate solvent system for Thin Layer Chromatography (TLC) analysis?

A2: Start with a moderately polar solvent system and adjust based on the resulting Rf value. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a polar solvent like ethyl acetate.

  • Initial System: 30-50% Ethyl Acetate in Hexanes.

  • If Rf is too low (compound not moving): Increase the polarity by adding more ethyl acetate or switching to a stronger polar solvent like dichloromethane/methanol.

  • If Rf is too high (compound moves with the solvent front): Decrease the polarity by increasing the proportion of hexanes. An ideal Rf value for column chromatography is between 0.2 and 0.4.

Q3: Can I use reverse-phase chromatography for this molecule?

A3: Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) is a viable option, especially for highly polar impurities or if issues with silica gel are encountered. The mobile phase would typically be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.

Q4: What is the best solvent for recrystallizing this compound?

A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.[6] For a moderately polar compound like this, good candidates to screen include:

  • Single Solvents: Ethanol, methanol, or isopropanol. A similar, less brominated analog has been successfully recrystallized from ethanol.[7]

  • Solvent/Anti-Solvent Systems: Dichloromethane/hexanes or Ethyl acetate/hexanes. Dissolve the compound in the minimum amount of the hot "solvent" (e.g., ethyl acetate) and then slowly add the "anti-solvent" (e.g., hexanes) until turbidity persists, then allow to cool.

Part 2: Detailed Purification Protocols

These protocols provide a validated starting point for your purification experiments.

Protocol 1: Flash Column Chromatography

This method is ideal for purifying the crude product after a reaction workup.

  • TLC Analysis: First, determine an optimal solvent system using TLC that gives good separation between your product and impurities, aiming for a product Rf of ~0.3.

  • Column Preparation:

    • Select a column where the silica gel mass is 50-100 times the mass of your crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture determined from your TLC analysis.

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude material in a minimal amount of a strong solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel (2-3 times the mass of your crude product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude material in the smallest possible volume of the column's mobile phase and carefully pipette it onto the top of the silica bed.

  • Elution:

    • Begin eluting with the starting solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your product.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol 2: Recrystallization

Use this method to achieve high purity for a solid, partially purified product.

  • Solvent Selection: In a small test tube, add ~20 mg of your compound. Add a potential solvent dropwise at room temperature. If it dissolves easily, it is not a good recrystallization solvent. If it is insoluble, heat the tube. If it dissolves when hot but precipitates upon cooling, you have found a good solvent.[8]

  • Dissolution: Place the bulk of your solid material in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask (e.g., on a hotplate) until the solid just dissolves completely. Use the minimum amount of hot solvent necessary.[6]

  • Cooling & Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask can slow cooling and promote the growth of larger, purer crystals.[9]

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Part 3: Troubleshooting Guide

This section addresses specific problems you may encounter during purification in a question-and-answer format.

Chromatography Issues

Q: My compound streaks badly on the silica TLC plate and gives broad peaks during column chromatography. What is causing this?

A: This is a classic sign of strong interaction between the basic nitrogen atoms of the imidazo[1,2-a]pyridine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[4] This can lead to poor separation and low recovery.

  • Solution 1 (Eluent Modification): Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica. Typically, adding 0.5-1% triethylamine (Et₃N) or a few drops of aqueous ammonia to the solvent system will resolve this issue and result in sharp, well-defined spots and peaks.

  • Solution 2 (Alternative Stationary Phase): If the issue persists, switch to a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds. You can also use deactivated silica gel, which is prepared by treating silica with a reagent to cap the acidic silanol groups.[4]

Q: My compound is not eluting from the column, even with a highly polar solvent system like 10% methanol in dichloromethane.

A: This indicates that your compound is either extremely polar or is irreversibly binding to the silica gel.

  • Possible Cause 1 (High Polarity): The combination of the bromo-, hydroxyl-, and heterocyclic N-atoms may make the compound more polar than anticipated.

    • Solution: Continue to increase the polarity of the mobile phase. A gradient up to 20% methanol in dichloromethane (with 1% Et₃N if needed) may be required. If this fails, reverse-phase chromatography is your best alternative.

  • Possible Cause 2 (Decomposition/Irreversible Adsorption): The compound may be unstable on silica gel.

    • Solution: Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition.[4] In this case, you must use an alternative stationary phase like alumina or Florisil, or opt for recrystallization or an acid-base extraction.

Recrystallization Issues

Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?

A: Oiling out occurs when the compound comes out of the supersaturated solution at a temperature above its melting point, often because the solution is too concentrated or cooled too quickly.

  • Solution 1 (Adjust Concentration & Cooling): Re-heat the flask to dissolve the oil. Add a small amount (10-20% more) of the hot solvent to make the solution slightly more dilute. Allow it to cool much more slowly. Insulating the flask can help.[9]

  • Solution 2 (Induce Crystallization): If slow cooling doesn't work, try to induce crystallization. You can do this by scratching the inside surface of the flask with a glass rod at the meniscus or by adding a "seed crystal" (a tiny crystal of the pure compound) to the cooled solution.

Q: My recovery after recrystallization is very low. How can I improve the yield?

A: Low recovery is typically due to using too much solvent or the compound having significant solubility in the cold solvent.

  • Solution 1 (Minimize Solvent): Ensure you are using the absolute minimum amount of hot solvent required to dissolve the compound. Using excess solvent will keep more of your product dissolved in the mother liquor after cooling.

  • Solution 2 (Second Crop): After filtering your first crop of crystals, you can concentrate the remaining mother liquor by boiling off some of the solvent and cooling it again to obtain a second, though likely less pure, crop of crystals.

  • Solution 3 (Change Solvent): If solubility in the cold solvent is the primary issue, you need to find a different solvent or solvent system where the solubility difference between hot and cold is much greater.

Part 4: Visualization & Workflows

Workflow for Selecting a Purification Method

The following diagram outlines a logical decision-making process for purifying your crude this compound.

Purification_Strategy Start Crude Product (Post-Workup) TLC_NMR Analyze Purity (TLC, ¹H NMR) Start->TLC_NMR Is_Solid Is the crude product a solid? TLC_NMR->Is_Solid Acid_Base Consider Acid-Base Extraction TLC_NMR->Acid_Base  Contains significant  acidic/basic impurities Purity_Check Purity > 90%? Is_Solid->Purity_Check Yes Column_Chrom Flash Column Chromatography Is_Solid->Column_Chrom No (Oil/Gum) Purity_Check->Column_Chrom No Recrystallize Recrystallization Purity_Check->Recrystallize Yes Final_Product Pure Product Column_Chrom->Final_Product Recrystallize->Final_Product

Caption: Decision tree for selecting the optimal purification strategy.

Troubleshooting Workflow for Column Chromatography

This workflow provides a systematic approach to resolving poor separation during column chromatography.

Column_Troubleshooting Start Poor Separation or Peak Tailing Observed Add_Base Add 0.5-1% Et₃N to Mobile Phase Start->Add_Base Check_Success1 Problem Solved? Add_Base->Check_Success1 Change_Solvent Try a Different Solvent System (e.g., DCM/MeOH) Check_Success1->Change_Solvent No End Achieve Good Separation Check_Success1->End Yes Check_Success2 Problem Solved? Change_Solvent->Check_Success2 Change_Stationary Switch to Alternative Stationary Phase (Alumina or Deactivated Silica) Check_Success2->Change_Stationary No Check_Success2->End Yes Change_Stationary->End

Caption: Systematic workflow for troubleshooting column chromatography.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 92, 02002. [Link]

  • Hamdi, A., et al. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(52), 36587-36597. [Link]

  • Nawaz, H., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. Pharmaceuticals, 17(11), 1461. [Link]

  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • Mihaylova, R., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35191–35210. [Link]

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate Q&A. [Link]

  • University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting (Crystallization). [Link]

  • El-Ghozlani, M., et al. (2014). Crystal structure of (5-methylimidazo[1,2-a]pyridin-2-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]

  • Santaniello, B. S., et al. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine: A Privileged Structure for Medicinal Chemistry. Journal of Chemical Education, 94(3), 374-378. [Link]

  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • ResearchGate. (2014). How can I recrystallize AIBN?. ResearchGate Q&A. [Link]

  • Shylin, S. I., et al. (2022). Synthesis, crystal structure, Hirshfeld surface analysis, and energy framework of bis{3-(4-bromophenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate and comparison with its. Acta Crystallographica Section C: Structural Chemistry, 78(Pt 3), 164-173. [Link]

  • Oakwood Chemical. (5-Bromo-pyridin-2-yl)-methanol. Product Page. [Link]

Sources

Identification of byproducts in (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this and related imidazo[1,2-a]pyridine scaffolds. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, appearing in drugs like Zolpidem and Alpidem, making its efficient synthesis crucial.[1][2] This guide provides in-depth, experience-driven advice in a question-and-answer format to ensure the successful synthesis and purification of your target compound.

Troubleshooting Guide: Identification and Mitigation of Byproducts

The synthesis of this compound, like many multi-step organic syntheses, is prone to the formation of byproducts that can complicate purification and reduce yields. Below are common issues and their solutions.

Question 1: I'm seeing an unexpected peak in my LC-MS analysis of the crude product with a mass corresponding to the loss of bromine. What is this byproduct and how can I avoid it?

Answer: This is a common issue and the likely culprit is a de-brominated byproduct, (imidazo[1,2-a]pyridin-2-yl)methanol.

Causality: The C-Br bond on the imidazo[1,2-a]pyridine ring system can be susceptible to reduction, particularly if you are using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) to reduce a precursor ester to the desired alcohol.[3] Residual catalyst from a previous cross-coupling step (e.g., Palladium) can also facilitate hydrodehalogenation in the presence of a hydrogen source.

Mitigation Strategies:

  • Choice of Reducing Agent: If you are performing a reduction of a C2-ester, consider using a milder reducing agent such as Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C). This can often selectively reduce the ester without affecting the aryl bromide.

  • Reaction Conditions: When using LiAlH₄, maintain a low temperature throughout the addition and reaction time.[3] Quench the reaction carefully at low temperature before allowing it to warm to room temperature.

  • Purification of Intermediates: Ensure that any intermediates used in the final reduction step are thoroughly purified to remove any residual catalysts from prior steps.

Analytical Identification:

  • LC-MS: Look for a peak with a mass corresponding to [M-Br+H]⁺.

  • ¹H NMR: The proton NMR of the de-brominated byproduct will lack the characteristic splitting pattern of the bromo-substituted pyridine ring and will instead show signals corresponding to an unsubstituted imidazo[1,2-a]pyridine core.

Question 2: My final product is contaminated with a significant amount of the unreacted starting material, ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate. How can I drive the reaction to completion?

Answer: Incomplete reduction of the starting ester is a frequent challenge. This is often due to the deactivation of the reducing agent or insufficient stoichiometry.

Causality: Lithium Aluminum Hydride (LiAlH₄) is highly reactive and can be quenched by moisture or acidic protons in the solvent or on the glassware. If the reaction is not rigorously dried, the effective concentration of the reducing agent will be diminished.

Experimental Protocol for Complete Reduction:

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum and allowed to cool under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Purity: Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Stoichiometry: Use a slight excess of LiAlH₄ (typically 1.5 to 2.0 equivalents) to account for any minor impurities that may consume the reagent.

  • Temperature Control: Add the LiAlH₄ solution to the ester solution at a low temperature (e.g., -30 °C to 0 °C) to control the reaction rate and minimize side reactions.[3] After the addition, the reaction can be allowed to slowly warm to room temperature to ensure completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer observed.

ParameterSub-optimal ConditionRecommended Condition
Reducing Agent Insufficient equivalents1.5 - 2.0 equivalents
Solvent Undried THFFreshly distilled, anhydrous THF
Temperature Addition at room temperatureAddition at -30 °C to 0 °C
Atmosphere AirInert (Nitrogen or Argon)

Frequently Asked Questions (FAQs)

FAQ 1: What is a common synthetic route for this compound and what are the potential byproducts at each step?

A common and reliable synthetic route starts with the cyclization of 2-amino-6-bromopyridine with an α-haloketone, followed by reduction. A plausible two-step synthesis is outlined below:

Step 1: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

This step typically involves the reaction of 2-amino-6-bromopyridine with ethyl bromopyruvate.

  • Reaction: 2-amino-6-bromopyridine + Ethyl bromopyruvate → Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

  • Potential Byproducts:

    • Unreacted Starting Materials: Due to incomplete reaction.

    • Polymeric Materials: Can form under harsh heating conditions.

Step 2: Reduction to this compound

This involves the reduction of the ester functional group.

  • Reaction: Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate + LiAlH₄ → this compound

  • Potential Byproducts:

    • De-brominated product: (Imidazo[1,2-a]pyridin-2-yl)methanol.

    • Over-reduced impurities: While less common for this substrate, highly reactive conditions could potentially lead to ring-opened byproducts.

Synthetic_Pathway 2-amino-6-bromopyridine 2-amino-6-bromopyridine Intermediate_Ester Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate 2-amino-6-bromopyridine->Intermediate_Ester Ethyl bromopyruvate Ethyl bromopyruvate Ethyl bromopyruvate->Intermediate_Ester Cyclization Final_Product This compound Intermediate_Ester->Final_Product Byproduct1 De-brominated Product Intermediate_Ester->Byproduct1 Side Reaction (Hydrodehalogenation) LiAlH4 LiAlH₄ LiAlH4->Final_Product Reduction

Caption: Synthetic pathway for this compound.

FAQ 2: I am using the Groebke-Blackburn-Bienaymé (GBB) reaction to synthesize a related imidazo[1,2-a]pyridine. What are the common byproducts in this multicomponent reaction?

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing substituted imidazo[1,2-a]pyridines from an amidine (like 2-aminopyridine), an aldehyde, and an isocyanide.[1][4][5]

Common Byproducts in the GBB Reaction:

  • Ugi/Passerini Adducts: Under certain conditions, especially with aliphatic aldehydes, the classic Ugi or Passerini reaction pathways can compete, leading to linear adducts instead of the desired cyclic product.[5]

  • Partially Reacted Intermediates: The reaction proceeds through a series of intermediates. If the reaction does not go to completion, you may isolate imines (from the aldehyde and aminopyridine) or other adducts.

  • Solvent Adducts: Some solvents, particularly alcohols like methanol, can participate in the reaction, acting as nucleophiles and leading to the formation of byproducts where the solvent molecule is incorporated.[6][7]

Troubleshooting the GBB Reaction:

  • Catalyst Choice: Both Lewis acids (like Sc(OTf)₃) and Brønsted acids (like acetic acid) can be used. The choice of catalyst can significantly influence the reaction outcome and should be optimized for your specific substrates.[5][6]

  • Solvent: While alcohols are common solvents, their nucleophilic nature can be problematic. Aprotic solvents may be a better choice to avoid solvent incorporation.[6]

  • Temperature: Microwave heating can often improve yields and reduce reaction times, but care must be taken to avoid decomposition of starting materials or products.[2]

GBB_Byproducts Reactants 2-Aminopyridine + Aldehyde + Isocyanide Desired_Product Imidazo[1,2-a]pyridine Reactants->Desired_Product GBB Reaction Byproduct_Ugi Ugi/Passerini Adducts Reactants->Byproduct_Ugi Side Reaction Byproduct_Intermediate Unreacted Intermediates Reactants->Byproduct_Intermediate Incomplete Reaction Byproduct_Solvent Solvent Adducts Reactants->Byproduct_Solvent Solvent Participation

Caption: Potential byproducts in the Groebke-Blackburn-Bienaymé reaction.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • Wang, L., et al. (2016). One-pot synthesis of tetracyclic fused imidazo[1,2-a]pyridines via a three-component reaction. Beilstein Journal of Organic Chemistry, 12, 1566–1571. Available at: [Link]

  • Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available at: [Link]

  • Sabatini, S., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1038–1068. Available at: [Link]

  • Kumar, A., et al. (2017). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 15(3), 461-491. Available at: [Link]

  • Reddy, T. S., et al. (2018). Green procedure for highly efficient, rapid synthesis of imidazo[1,2-a]pyridine and its late stage functionalization. Cogent Chemistry, 4(1), 1455581. Available at: [Link]

  • Al-Ostath, A., et al. (2025). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑ a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • de Castro, P. P., et al. (2025). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Available at: [Link]

  • de Castro, P. P., et al. (2024). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ResearchGate. Available at: [Link]

  • Chern, J., et al. (2004). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 69(5), 1581–1585. Available at: [Link]

  • Ganesan, K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38197–38210. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. Available at: [Link]

  • Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(3). Available at: [Link]

  • Kushwaha, N. D., et al. (2017). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. Asian Journal of Chemistry, 29(7), 1461-1464. Available at: [Link]

  • da Silva, F. M., et al. (2018). A Comparative Study on the Groebke-Blackburn-Bienaymé Three-Component Reaction Catalyzed by Rare Earth Triflates under Microwave Heating. Journal of the Brazilian Chemical Society, 29(8), 1756-1764. Available at: [Link]

Sources

Overcoming challenges in the bromination of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of imidazo[1,2-a]pyridines. As a Senior Application Scientist, I understand that while the imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, its synthetic manipulation, particularly bromination, can present significant challenges.[1][2][3] This guide is designed to provide you with in-depth, field-proven insights to overcome common hurdles in your experiments. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve your desired outcomes with confidence.

Core Principles: Understanding Regioselectivity in Bromination

The key to mastering the bromination of imidazo[1,2-a]pyridines lies in understanding the inherent electronic properties of the heterocyclic system. The reaction is a classic electrophilic aromatic substitution. The regioselectivity is dictated by the electron density of the carbon atoms on the ring.

  • The C3 Position: The imidazole ring is electron-rich, making it more susceptible to electrophilic attack than the pyridine ring.[4][5] Through resonance stabilization, the C3 position bears the highest electron density, making it the primary site for electrophilic attack. The intermediate formed by attack at C3 is more stable because the positive charge can be delocalized without disrupting the aromaticity of the six-membered pyridine ring.[4][5]

  • The C5 Position: The C5 position is the next most reactive site, particularly when the C3 position is blocked or when the reaction conditions are harsh, leading to over-bromination.

  • The Pyridine Ring (C6, C7, C8): The pyridine ring is generally electron-deficient due to the electronegativity of the bridgehead nitrogen atom and is therefore deactivated towards electrophilic substitution.[4][6] Bromination on this ring typically requires more forcing conditions or specific directing groups.

Below is a diagram illustrating the mechanism and the resulting intermediate stability that dictates C3 selectivity.

G cluster_0 Mechanism of C3 Electrophilic Bromination cluster_1 Resonance Stabilization of Intermediate A Imidazo[1,2-a]pyridine (High e- density at C3) C Wheland Intermediate (Resonance Stabilized) A->C Nucleophilic attack from C3 B Electrophile (e.g., Br+) B->C D 3-Bromo-imidazo[1,2-a]pyridine C->D Deprotonation (Rearomatization) E H+ C->E I1 Initial C3 Attack + charge on N1 I2 Resonance Form 1 + charge on C2 I1->I2 I3 Resonance Form 2 + charge on C8a I2->I3 I3->I1

Caption: Mechanism of electrophilic attack at the C3 position.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the bromination of imidazo[1,2-a]pyridines in a question-and-answer format.

Q1: My reaction is giving me a mixture of 3-bromo and 3,5-dibromo products. How can I improve selectivity for the monobrominated product?

Answer: This is a classic case of over-bromination and is the most common challenge. The initial 3-bromo product is still reactive enough to undergo a second bromination, typically at the C5 position.

Causality: The primary cause is an excess of the active brominating species relative to the substrate, or reaction conditions that are too harsh.

Solutions:

  • Control Stoichiometry: Use no more than 1.0 to 1.1 equivalents of your brominating agent (e.g., N-Bromosuccinimide, NBS). Carefully weigh your reagents.

  • Lower the Temperature: Start the reaction at 0°C or even -10°C. Add the brominating agent slowly and portion-wise as a solid or as a solution in a suitable solvent (like DMF or acetonitrile) to maintain a low concentration of the electrophile at all times.

  • Choose a Milder Brominating Agent: While NBS is common, it can be aggressive. Consider alternatives like sodium bromite (NaBrO₂) or a combination of CBr₄ with a base like NaOH, which can offer higher regioselectivity for C3-bromination.[7][8]

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material. Quench the reaction as soon as the starting material has been consumed to prevent the formation of the dibrominated byproduct.

Q2: I'm not seeing any reaction, or my yields are consistently low. What's going wrong?

Answer: A stalled reaction or low yield can stem from several factors, often related to reagent quality or insufficient activation.

Causality: The electrophilicity of the brominating agent may be too low, or the imidazo[1,2-a]pyridine substrate may be deactivated.

Solutions:

  • Check Reagent Quality: N-Bromosuccinimide (NBS) can decompose over time. It's best to use freshly recrystallized NBS. To recrystallize, dissolve NBS in a minimum amount of hot water, filter, and allow it to cool slowly.

  • Solvent Choice: The solvent plays a crucial role. Polar aprotic solvents like Acetonitrile (MeCN), Dichloromethane (DCM), or Tetrahydrofuran (THF) are generally effective. For some substrates, a protic solvent like acetic acid can enhance the electrophilicity of the bromine source.

  • Substrate Deactivation: If your imidazo[1,2-a]pyridine has strongly electron-withdrawing groups (e.g., -NO₂, -CN) on the pyridine ring, the nucleus will be less reactive. In such cases, you may need slightly more forcing conditions, such as running the reaction at room temperature or slightly warming it (e.g., to 40°C), but monitor carefully for side products.

  • Acid Scavenging: The reaction produces HBr as a byproduct, which can protonate the pyridine nitrogen, deactivating the ring. While generally not necessary, if you have a particularly acid-sensitive substrate, you could consider adding a non-nucleophilic base like sodium bicarbonate after the reaction is complete to neutralize the acid before workup.

Q3: My bromination is occurring at the C5 position instead of C3. Why is this happening?

Answer: Selective C5 bromination is unusual but possible, typically occurring when the C3 position is sterically hindered or already substituted.

Causality: Steric hindrance around the C3 position can prevent the electrophile from attacking, directing it to the next most reactive site, C5.

Solutions:

  • Analyze Your Substrate: Check if you have a bulky substituent at the C2 or N1 position. If the C3 position is blocked, C5 becomes the default site for bromination.

  • Consider Radical Pathways: Some conditions, particularly those involving light or radical initiators (like AIBN), can promote radical bromination pathways.[9] While electrophilic substitution is dominant for this scaffold, ensure your reaction is shielded from light if you are using a reagent like NBS, which can participate in radical reactions.[9][10] The mechanism for NBS bromination often involves the slow generation of Br₂ in situ, which then acts as the electrophile.[9]

Q4: I'm struggling to purify my final product. The starting material and product have very similar Rf values on TLC.

Answer: Co-elution of the starting material and the monobrominated product is a frequent purification headache due to their similar polarities.

Solutions:

  • Optimize Chromatography:

    • Solvent System: Use a less polar solvent system for your column chromatography. A shallow gradient of ethyl acetate in hexanes or DCM in hexanes can often provide the necessary separation.

    • Column Size: Use a longer column with a smaller diameter to increase the number of theoretical plates and improve separation.

  • Drive the Reaction to Completion: The best way to avoid separating starting material is to ensure it's all consumed. Monitor by TLC and, if necessary, add a very small amount (e.g., 0.05 eq) of additional brominating agent to consume the last traces of starting material. Be cautious, as this risks minor dibromination.

  • Recrystallization: Bromo-imidazo[1,2-a]pyridines are often crystalline solids. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective method for purification, especially on a larger scale.

Frequently Asked Questions (FAQs)

  • What are the pros and cons of common brominating agents?

Brominating AgentConditionsProsCons
N-Bromosuccinimide (NBS) MeCN or DCM, 0°C to RTReadily available, easy to handle solid, generally good C3 selectivity.Can over-brominate, quality can be variable, can participate in radical reactions.[9]
Bromine (Br₂) Acetic Acid or DCM, 0°CPowerful, inexpensive.Highly corrosive and toxic liquid, often less selective, can lead to polybromination.
Carbon Tetrabromide (CBr₄) Base (e.g., NaOH), solventHigh C3 regioselectivity, milder conditions.[7][11]Requires a base promoter, CBr₄ is a regulated substance.
Sodium Bromite (NaBrO₂) Acetic AcidTransition-metal-free, efficient for C3-bromination.[8]May not be as commonly available in all labs.
  • How do substituents on the ring affect bromination?

Substituent effects follow standard electrophilic aromatic substitution principles.

G cluster_0 Impact of Substituents on Reactivity A Imidazo[1,2-a]pyridine Core EDG Electron Donating Groups (EDG) -CH3, -OCH3, -Ph A->EDG EWG Electron Withdrawing Groups (EWG) -Cl, -CF3, -NO2 A->EWG R_EDG Increased Reactivity Faster Reaction Higher risk of over-bromination EDG->R_EDG R_EWG Decreased Reactivity Slower Reaction May require harsher conditions EWG->R_EWG

Caption: Influence of substituents on bromination reactivity.

  • How can I definitively confirm the regiochemistry of my product?

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool.

  • ¹H NMR: The proton at C3 typically appears as a singlet in a distinct region of the aromatic spectrum. Upon bromination at C3, this signal will disappear.

  • NOE (Nuclear Overhauser Effect): An NOE experiment can show through-space correlation between protons. For example, irradiation of the proton at C5 should show an NOE with the proton at C6, helping to confirm their positions.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR technique shows correlations between protons and carbons over 2-3 bonds. It can be used to unambiguously assign the carbon skeleton and confirm the position of the bromine atom.[12]

Experimental Protocols

Protocol 1: General Procedure for Regioselective C3-Bromination using NBS

This protocol is a standard starting point for the C3-bromination of a generic 2-phenylimidazo[1,2-a]pyridine.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,2-a]pyridine substrate (1.0 eq).

  • Dissolution: Dissolve the substrate in anhydrous acetonitrile (MeCN) or dichloromethane (DCM) (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.

  • Reaction: Stir the reaction at 0°C and monitor its progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes). The reaction is typically complete within 1-3 hours.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Work-up: Transfer the mixture to a separatory funnel, add water, and extract with DCM or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-bromoimidazo[1,2-a]pyridine.

Protocol 2: Alternative C3-Bromination using CBr₄ and NaOH

This method can provide excellent C3 selectivity under basic conditions.[7][11]

  • Preparation: In a sealed vial, combine the imidazo[1,2-a]pyridine substrate (1.0 eq), carbon tetrabromide (CBr₄) (1.5 eq), and sodium hydroxide (NaOH) (2.0 eq).

  • Solvent: Add a suitable solvent such as 1,4-dioxane or toluene (approx. 0.2 M).

  • Reaction: Seal the vial and heat the reaction mixture to 80-100°C.

  • Monitoring: Stir vigorously and monitor the reaction by TLC. The reaction may take 6-12 hours.

  • Work-up: After cooling to room temperature, carefully add water to the reaction mixture and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]

  • Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). ChemistrySelect. [Link]

  • Functionalization of imidazo[1,2-a]pyridines via radical reactions. (2021). New Journal of Chemistry. [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent. (2018). Journal of Computational Chemistry. [Link]

  • Synthesis and Site Selective C-H Functionalization of Imidazo-[1,2-a]pyridines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. (2014). Chemistry Stack Exchange. [Link]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. (2023). Bentham Science. [Link]

  • One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). Molecules. [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source. (2015). RSC Advances. [Link]

  • Bromination of imidazo[1,2-a]pyridines. (2015). ResearchGate. [Link]

  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. [Link]

  • C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim. (n.d.). ResearchGate. [Link]

  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. (2021). ACS Omega. [Link]

  • Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... (2018). ResearchGate. [Link]

  • Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. (2023). ResearchGate. [Link]

  • Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. (2014).
  • C3‐Chlorination or bromination of imidazo[1,2‐a]pyridines. (2021). ResearchGate. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). MDPI. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). ResearchGate. [Link]

  • An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. (2023). Taylor & Francis Online. [Link]

  • N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

  • Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (2022). ACS Omega. [Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2021). MDPI. [Link]

  • Novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. (2009). Bioorganic & Medicinal Chemistry. [Link]

  • Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (2018). Chemical Communications. [Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. (2024). Molecules. [Link]

  • Aromaticity in Heterocyclic Systems. IV. Substitution Reactions of Imidazo[1,2-a]pyridine and Related Methyl Derivatives1. (1961). The Journal of Organic Chemistry. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2022). MDPI. [Link]

  • NBS (n-bromosuccinimide) reaction mechanism for allylic bromination. (2021). YouTube. [Link]

  • Is imidazole more reactive toword electrophilic substitution than pyrazole or not? (2017). Quora. [Link]

  • Electrophilic substitution on pyridine. (n.d.). Química Orgánica. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. (2021). MDPI. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common experimental challenges. Our goal is to move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Synthetic Strategy Overview

The synthesis of this compound is most reliably achieved through a two-step sequence. A direct, one-pot synthesis is not commonly reported and presents significant challenges in controlling regioselectivity and preventing over-reduction. The validated pathway involves:

  • Step 1: Cyclization - Formation of the 5-bromoimidazo[1,2-a]pyridine core with a suitable functional group at the C2 position, typically an ester or carboxylic acid. This is a critical step where optimization of catalyst, solvent, and temperature is paramount.

  • Step 2: Reduction - Selective reduction of the C2 functional group to the primary alcohol. The choice of reducing agent is crucial to avoid unwanted side reactions, such as debromination.

This strategic disconnection allows for greater control and purification of the intermediate, ultimately leading to higher purity and yield of the final product.

General Synthetic Workflow

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Reduction start 2-Amino-6-bromopyridine + α-Ketoester/α-Haloketone intermediate 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylate/carboxylic acid start->intermediate Catalyst (e.g., I₂, CuI) Heat final_product This compound intermediate_ref 5-Bromoimidazo[1,2-a]pyridine- 2-carboxylate/carboxylic acid intermediate_ref->final_product Reducing Agent (LiAlH₄) Anhydrous THF, Cold G cluster_cyclization Cyclization Troubleshooting cluster_reduction Reduction Troubleshooting start Low Yield or Reaction Failure reagents Step 1: Verify Reagent Purity & Stoichiometry start->reagents cyclization Step 2: Optimize Cyclization Conditions reagents->cyclization Reagents OK reduction Step 3: Optimize Reduction Conditions cyclization->reduction Cyclization OK temp Vary Temperature (60-110 °C) cyclization->temp solvent Screen Solvents (EtOH, H₂O, DMF) cyclization->solvent catalyst Screen Catalysts (I₂, CuI, None) cyclization->catalyst anhydrous Ensure Anhydrous Conditions reduction->anhydrous equivalents Increase LiAlH₄ Equivalents (1.5-2.0 eq) reduction->equivalents workup Use Fieser Workup Protocol reduction->workup

Caption: A decision tree for troubleshooting low-yield reactions.

Section 4: Detailed Experimental Protocols

These protocols are representative and may require optimization for specific substrates or scales.

Protocol A: Synthesis of Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate

This protocol is based on established methods for imidazo[1,2-a]pyridine synthesis. [1][2]

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-6-bromopyridine (1.0 eq), ethanol (5 mL per mmol of aminopyridine), and molecular iodine (I₂) (0.2 eq).

  • Add ethyl bromopyruvate (1.05 eq) to the mixture.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by TLC until the starting aminopyridine is consumed (typically 4-8 hours).

  • Cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with dichloromethane or ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ester.

Protocol B: Reduction to this compound

This protocol is adapted from a documented procedure for a similar substrate. [3]

  • Caution: Perform this reaction under an inert atmosphere (N₂) in a fume hood.

  • To a flame-dried, three-neck flask equipped with a dropping funnel and a nitrogen inlet, add a solution of ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (20 mL per gram of ester).

  • Cool the solution to -30°C using an appropriate cooling bath (e.g., acetone/dry ice).

  • In a separate flask, prepare a 1M solution of lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Slowly add the LiAlH₄ solution (1.1 eq) to the ester solution via the dropping funnel, maintaining the internal temperature below -20°C.

  • After the addition is complete, allow the reaction to stir at -30°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction back to 0°C and quench using the Fieser workup protocol described in Section 3, Q2.

  • Filter the resulting white precipitate through Celite, washing the filter cake thoroughly with THF and ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure.

  • Purify the crude product via flash chromatography (eluting with a DCM/methanol gradient, e.g., starting at 1% MeOH) to afford this compound as a solid.

Section 5: References

  • Zhang, Y., Chen, Z., Wu, W., Zhang, Y., & Su, W. (2013). A CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones. The Journal of Organic Chemistry, 78(24), 12494–12504. ([Link])

  • Guchhait, S. K., et al. (2012). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. National Institutes of Health. ([Link])

  • Verma, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega. ([Link])

  • Various Authors. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. ([Link])

  • Patil, S. S., et al. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. ([Link])

  • Yadav, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. ([Link])

  • Reddy, R. K., et al. Optimization of reaction condition for the formation of imidazo pyridine. ResearchGate. ([Link])

  • Gioiello, A., et al. Automated flow synthesis and purification of imidazo[1,2-a]-pyridine. ResearchGate. ([Link])

  • Chen, C., et al. (2001). Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry. ([Link])

  • Ortiz-Quiñonez, J.-L., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. ([Link])

  • Yadav, G., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. ([Link])

  • Various Authors. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. MDPI. ([Link])

  • Adhikari, A., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. ([Link])

  • Al-Ostath, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives. PubMed Central. ([Link])

  • Grošelj, U., et al. (2008). Synthesis of 8-Hydroxyimidazo[1,2-a]pyridine-2-carboxylic Acid and Its Derivatives. ResearchGate. ([Link])

  • Various Inventors. (2006). Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. Google Patents. ()

  • Clark, J. (n.d.). reduction of carboxylic acids. Chemguide. ([Link])

  • Farmer, S. (2019). 18.7: Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts. ([Link])

  • The Organic Chemistry Tutor. (2018). Reduction of carboxylic acids. YouTube. ([Link])

  • Khan Academy. (n.d.). Reduction of carboxylic acids (video). Khan Academy. ([Link])

Sources

Technical Support Center: A Troubleshooting Guide for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common challenges in your synthetic endeavors.

Introduction to Imidazo[1,2-a]pyridine Synthesis

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][2] Its synthesis is of great interest, and while numerous methods exist, from classic condensation reactions to modern metal-catalyzed approaches, each comes with its own set of potential challenges.[3][4] This guide will provide you with the insights needed to diagnose and resolve these issues, ensuring a higher success rate in your experiments.

General Reaction Mechanism

The most common and fundamental approach to synthesizing imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The generally accepted mechanism proceeds through two key steps:

  • N-Alkylation: The pyridine nitrogen of the 2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound. This results in the formation of a pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group of the pyridinium intermediate then attacks the carbonyl carbon, leading to an intramolecular cyclization. Subsequent dehydration yields the aromatic imidazo[1,2-a]pyridine ring system.

Imidazo[1,2-a]pyridine Synthesis Mechanism 2-Aminopyridine 2-Aminopyridine Pyridinium Salt Intermediate Pyridinium Salt Intermediate 2-Aminopyridine->Pyridinium Salt Intermediate N-Alkylation α-Halocarbonyl α-Halocarbonyl α-Halocarbonyl->Pyridinium Salt Intermediate Cyclized Intermediate Cyclized Intermediate Pyridinium Salt Intermediate->Cyclized Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cyclized Intermediate->Imidazo[1,2-a]pyridine Dehydration

Caption: General mechanism of imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured to address specific problems you may encounter during the synthesis of imidazo[1,2-a]pyridines.

Section 1: Low or No Product Yield

Question 1: I am getting a very low yield or no desired product at all. What are the most common causes?

Answer:

Low or no yield in imidazo[1,2-a]pyridine synthesis can stem from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting this issue:

  • Purity of Starting Materials:

    • 2-Aminopyridine: Ensure your 2-aminopyridine is pure and dry. Impurities can interfere with the reaction. Substituted 2-aminopyridines with electron-withdrawing groups can be less reactive, requiring more forcing conditions.

    • α-Halocarbonyl Compound: These compounds can be lachrymatory and unstable. Use fresh or properly stored reagents. The reactivity order is typically iodo > bromo > chloro. If you are using an α-chloroketone and getting low yield, consider switching to the more reactive α-bromoketone.[3]

  • Reaction Conditions:

    • Temperature: The classical Tschitschibabin reaction often requires high temperatures (150-200 °C), which can lead to decomposition.[3] If you suspect thermal decomposition, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is sluggish, a moderate increase in temperature might be necessary. Microwave-assisted synthesis can often improve yields and reduce reaction times by providing uniform and rapid heating.[3]

    • Solvent: The choice of solvent is critical. While some modern syntheses are performed solvent-free,[3] common solvents include ethanol, DMF, and acetonitrile. The solvent should be able to dissolve the starting materials and be stable at the reaction temperature. For less reactive substrates, a higher-boiling solvent like DMF might be beneficial.

    • Base: For reactions starting from 2-aminopyridine and an α-haloketone, the addition of a mild base like sodium bicarbonate (NaHCO₃) can improve yields by neutralizing the hydrohalic acid formed during the reaction.[3]

  • Catalyst (if applicable):

    • Many modern procedures utilize catalysts such as copper (CuI), iron (FeCl₃), or iodine to improve efficiency under milder conditions.[5][6] If you are using a catalyst, ensure it is of good quality and that you are using the correct catalyst loading. Catalyst poisoning by impurities in the starting materials or solvent can also inhibit the reaction.

Question 2: My reaction is not going to completion, and I see a significant amount of starting material even after prolonged reaction times. What should I do?

Answer:

An incomplete reaction suggests that the reaction kinetics are slow or that an equilibrium has been reached that does not favor the product. Here are some strategies to drive the reaction to completion:

  • Increase Temperature: As a first step, cautiously increasing the reaction temperature can significantly increase the reaction rate. Monitor for any signs of decomposition.

  • Change the Solvent: Switching to a higher-boiling point solvent can allow you to safely increase the reaction temperature.

  • Use a More Reactive Reagent: As mentioned previously, switching from an α-chloro or α-bromo ketone to an α-iodo ketone can increase the rate of the initial N-alkylation step.

  • Microwave Irradiation: Microwave-assisted synthesis is known to accelerate reaction rates and can often drive sluggish reactions to completion in a fraction of the time required for conventional heating.[3]

  • Consider a Different Synthetic Route: If optimizing the current conditions doesn't work, you might need to consider an alternative synthetic strategy. For example, a multicomponent reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide can be a highly efficient way to synthesize 3-aminoimidazo[1,2-a]pyridines.[6]

Section 2: Side Product Formation

Question 3: I am observing significant side product formation in my reaction. What are the likely side products and how can I minimize them?

Answer:

Side product formation is a common issue, particularly under harsh reaction conditions. Understanding the potential side reactions is key to minimizing them.

  • Common Side Products:

    • Polymerization: 2-aminopyridine and α-halocarbonyl compounds can undergo self-polymerization, especially at high temperatures.

    • Over-alkylation: The product imidazo[1,2-a]pyridine can sometimes be further alkylated by the α-halocarbonyl compound, leading to quaternized byproducts.

    • Hydrolysis of α-halocarbonyl: If water is present in the reaction mixture, the α-halocarbonyl compound can hydrolyze to the corresponding α-hydroxycarbonyl compound.

  • Strategies to Minimize Side Products:

    • Control the Stoichiometry: Use a precise 1:1 stoichiometry of the 2-aminopyridine and the α-halocarbonyl compound. An excess of either reactant can lead to side reactions.

    • Gradual Addition: Adding the α-halocarbonyl compound slowly to the solution of 2-aminopyridine can help to maintain a low concentration of the electrophile and minimize side reactions.

    • Anhydrous Conditions: Ensure your solvent and reagents are dry to prevent hydrolysis of the α-halocarbonyl compound.

    • Optimize Temperature: As mentioned, high temperatures can promote side reactions. Try to find the lowest temperature at which the reaction proceeds at a reasonable rate.

    • Use of a Base: A mild base can scavenge the acid produced during the reaction, which can sometimes catalyze side reactions.

Section 3: Purification Challenges

Question 4: I am having difficulty purifying my imidazo[1,2-a]pyridine product. What are the best practices for purification?

Answer:

The purification of imidazo[1,2-a]pyridines can sometimes be challenging due to their basic nature and potential for co-elution with starting materials or side products.

  • Work-up Procedure:

    • After the reaction is complete, a standard work-up often involves quenching the reaction, followed by extraction. A basic wash (e.g., with aqueous NaHCO₃ solution) can help to remove any acidic impurities and deprotonate the product if it has formed a salt.

  • Chromatography:

    • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.

      • Stationary Phase: Silica gel is typically used.

      • Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is common. The polarity can be adjusted to achieve good separation. For more polar products, adding a small amount of a more polar solvent like methanol might be necessary.

      • Tailing: Due to the basic nature of the pyridine nitrogen, imidazo[1,2-a]pyridines can sometimes tail on silica gel. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.

  • Recrystallization:

    • If your product is a solid and of reasonable purity after chromatography, recrystallization can be an excellent final purification step to obtain highly pure material. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.

  • Acid-Base Extraction:

    • For particularly difficult separations, you can exploit the basicity of the imidazo[1,2-a]pyridine. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the pure product back into an organic solvent.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine

This protocol is a general guideline based on the reaction of 2-aminopyridine with an α-haloketone.

Materials:

  • 2-Aminopyridine

  • 2-Bromoacetophenone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a round-bottom flask, add 2-aminopyridine (1.0 eq), sodium bicarbonate (1.5 eq), and ethanol.

  • Stir the mixture at room temperature until the solids are dissolved.

  • Add 2-bromoacetophenone (1.0 eq) to the reaction mixture.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

Troubleshooting Workflow cluster_start Start cluster_problem Problem Identification cluster_causes Potential Causes & Solutions cluster_end End Start Start Low_Yield Low or No Yield? Start->Low_Yield Check_Reagents Check Starting Material Purity & Reactivity Low_Yield->Check_Reagents Yes Incomplete_Reaction Incomplete Reaction? Low_Yield->Incomplete_Reaction No Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent, Base) Check_Reagents->Optimize_Conditions Check_Catalyst Check Catalyst (if applicable) Optimize_Conditions->Check_Catalyst Check_Catalyst->Incomplete_Reaction Side_Products Side Products? Incomplete_Reaction->Side_Products No Increase_Temp Increase Temperature or Use Microwave Incomplete_Reaction->Increase_Temp Yes Purification_Issues Purification Issues? Side_Products->Purification_Issues No Control_Stoichiometry Control Stoichiometry & Addition Rate Side_Products->Control_Stoichiometry Yes Optimize_Chromatography Optimize Chromatography (add base to eluent) Purification_Issues->Optimize_Chromatography Yes Success Successful Synthesis Purification_Issues->Success No Change_Solvent Change Solvent Increase_Temp->Change_Solvent Change_Solvent->Side_Products Control_Stoichiometry->Purification_Issues Optimize_Chromatography->Success

Caption: A logical workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.

Summary of Common Reaction Conditions

ParameterTypical Range/ValueNotes
Temperature 60°C to 200°CLower temperatures may require longer reaction times. Microwave irradiation can significantly reduce reaction times.[3]
Solvent Ethanol, DMF, Acetonitrile, Water, or Solvent-freeChoice depends on the specific reaction and desired temperature. Greener methods often utilize water or are solvent-free.[5][7]
Base NaHCO₃, K₂CO₃, or noneA mild base is often beneficial to neutralize acid byproducts.[3]
Catalyst None, CuI, FeCl₃, IodineMany modern methods employ catalysts to improve yields and mildness of conditions.[5][6]
Reaction Time 30 minutes to 24 hoursHighly dependent on temperature, reactants, and catalyst.

References

  • Ferreira, L. A. P., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]

  • E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014. Available at: [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 109, 01005. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(51), 35235–35253. Available at: [Link]

  • RSC Advances. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 38527-38538. Available at: [Link]

  • ChemistrySelect. (2022). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines: A Brief Review. ChemistrySelect, 7(4). Available at: [Link]

  • ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]

Sources

Stability issues of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not only troubleshooting steps but also the underlying scientific rationale to empower you in your experimental design and execution.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed protocols and explanations, please refer to the in-depth troubleshooting guides that follow.

Q1: My solution of this compound has turned yellow/brown. What is causing this discoloration?

A: Discoloration is a common indicator of chemical degradation. For this class of molecule, the most likely causes are oxidation of the electron-rich imidazo[1,2-a]pyridine ring system or photodegradation, a known issue for bromo-aromatic compounds.[1][2] Proceed to the Troubleshooting Guide 1: Investigating Solution Discoloration for a systematic approach to identify the cause and mitigate the issue.

Q2: I've observed a precipitate forming in my stock solution over time. Why is this happening and how can I fix it?

A: Precipitation suggests that the compound's solubility limit has been exceeded in the chosen solvent system under the current storage conditions. This can be triggered by temperature fluctuations, solvent evaporation, or a change in pH if using a buffered solution. It could also indicate the formation of a less soluble degradation product. Refer to Troubleshooting Guide 2: Addressing Precipitation and Solubility Issues for resolution pathways.

Q3: How can I quantitatively determine if my this compound sample has degraded?

A: The most reliable method is to use a stability-indicating analytical technique, with High-Performance Liquid Chromatography (HPLC) being the gold standard.[3][4] A properly developed HPLC method can separate the parent compound from its degradation products, allowing you to quantify purity and assess the extent of degradation. See our Standard Operating Protocol: Stability Monitoring via Reverse-Phase HPLC for a validated starting method.

Q4: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?

A: To maximize stability, solutions should be prepared fresh using high-purity, degassed solvents. For storage, use amber glass vials to protect from light and store at low temperatures (e.g., 2-8°C or -20°C).[5] For sensitive applications, overlaying the solution with an inert gas like argon or nitrogen can prevent oxidative degradation.

Troubleshooting Guide 1: Investigating Solution Discoloration

Discoloration is a primary visual cue of instability. The workflow below will help you diagnose and solve the problem.

Logical Troubleshooting Workflow

A Observation: Solution Discoloration (Yellow/Brown) B Hypothesis 1: Photodegradation A->B C Hypothesis 2: Oxidation A->C D Experiment: Prepare two new solutions. 1. In clear vial (Control) 2. In amber vial or foil-wrapped vial B->D E Experiment: Prepare solution using degassed solvent under an inert atmosphere (N2/Ar). C->E F Result: Control discolors, protected sample is stable. D->F If G Result: Both samples discolor. D->G If H Result: Inert atmosphere sample is stable. E->H If I Result: Both samples discolor. E->I If J Conclusion & Action: Photodegradation is the primary cause. Action: Always store solutions protected from light. F->J L Further Investigation: Consider thermal degradation or compound-solvent interaction. Proceed to Forced Degradation Study. G->L K Conclusion & Action: Oxidation is the primary cause. Action: Use degassed solvents and/or store under inert atmosphere. H->K I->L

Caption: Workflow for diagnosing solution discoloration.

Potential Degradation Pathways

The structure of this compound contains several functionalities susceptible to degradation. Understanding these provides a chemical basis for troubleshooting.

Caption: Potential degradation sites on the molecule.

Troubleshooting Guide 2: Addressing Precipitation and Solubility Issues

Precipitation indicates a change in the compound's physical state in solution. This guide helps determine the cause and find a solution.

Q: What factors should I consider when choosing a solvent?

A: Beyond simple solubility, consider the solvent's potential reactivity and its compatibility with your downstream application.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): Generally good choices for creating high-concentration stock solutions. Be aware that DMSO can be hygroscopic and residual water may affect stability.

  • Protic Solvents (e.g., Methanol, Ethanol): Good for many applications, but the primary alcohol on the compound could potentially undergo transesterification if acidic catalysts are present.

  • Aqueous Buffers: If your experiment requires an aqueous medium, solubility can be highly pH-dependent. Determine the pKa of the compound to select an appropriate pH range for your buffer system. The imidazopyridine moiety is basic and will be protonated at low pH, likely increasing aqueous solubility.

Protocol for Solubility Assessment:

  • Preparation: Weigh 1-2 mg of the compound into several small vials.

  • Solvent Addition: Add a measured volume (e.g., 100 µL) of your test solvent to the first vial.

  • Mixing: Vortex or sonicate the vial for 1-2 minutes.

  • Observation: Visually inspect for undissolved solid.

  • Iteration: If the solid dissolves completely, add another measured volume of solvent to a new vial and repeat, incrementally building a concentration curve until you find the saturation point.

  • Documentation: Record the solubility in mg/mL or molarity for each tested solvent.

Technical Protocols and Methodologies

This section provides detailed, step-by-step protocols for critical workflows related to stability assessment.

Standard Operating Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential for understanding the intrinsic stability of a drug substance.[6][7] It deliberately degrades the sample to identify potential degradation products and develop stability-indicating analytical methods.[8][9]

Objective: To evaluate the stability of this compound under various stress conditions as mandated by ICH guidelines.[10]

Materials:

  • This compound

  • Solvent (e.g., Acetonitrile:Water 50:50)

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Hydrogen Peroxide (H₂O₂), 3%

  • Calibrated pH meter, HPLC system, Photostability chamber, Oven.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.

  • Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Prepare a control sample by mixing 1 mL of stock with 1 mL of water.

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in an oven at 60°C.

    • Photolytic Stress: Place a vial of the stock solution in a photostability chamber (ICH Q1B option).

  • Incubation: Incubate all samples. A typical starting point is 24-48 hours. Monitor periodically. The goal is to achieve 5-20% degradation. Adjust time or stressor concentration if degradation is too fast or too slow.[7]

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation on the HPLC column.

  • Analysis: Analyze all samples, including the T=0 control, using the HPLC method detailed below.

  • Data Interpretation: Compare the chromatograms. Look for a decrease in the main peak area and the appearance of new peaks (degradants). Calculate the percentage of degradation.

Standard Operating Protocol: Stability Monitoring via Reverse-Phase HPLC

This method is designed to be a starting point for assessing the purity of this compound and detecting potential degradation products.[3]

Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard reverse-phase column suitable for retaining moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a proton source for good peak shape and is MS-compatible.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic eluent for reverse-phase chromatography.
Gradient See Table BelowA gradient is used to ensure elution of both the parent compound and potentially more or less polar degradants.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30°CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak distortion.
Detection (UV) 254 nm, 280 nmAromatic and heterocyclic systems typically absorb at these wavelengths. A photodiode array (PDA) detector is recommended to assess peak purity.

HPLC Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
15.0 5 95
18.0 5 95
18.1 95 5

| 22.0 | 95 | 5 |

References
  • International Council for Harmonisation. (2023). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Almac Group. Spotlight on stability: API and drug product testing. [Link]

  • MRIGlobal. Stability Testing for API Synthesis. [Link]

  • Parrish, J. P., et al. (2018). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. [Link]

  • de Paiva, R. F., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • Parrish, J. P., et al. (2018). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). ResearchGate. [Link]

  • Rani, M. S., & Devanna, N. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Alsante, K. M., et al. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Kirilova, E. M., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. National Institutes of Health. [Link]

  • LibreTexts. 8.3. Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. PubMed. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry. [Link]

  • Martínez-Vargas, A., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

  • Kirilova, E. M., et al. (2023). Photoluminescence Dependance of 2-Bromo-3-aminobenzo[de]anthracene-7-one on Solvent Polarity for Potential Applications in Color-Tunable Optoelectronics. ResearchGate. [Link]

  • Roge, A. B., et al. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]

  • Albini, A., & Fagnoni, M. (2014). Photochemistry of aromatic compounds. Royal Society of Chemistry. [Link]

  • Chhattise, P. K., et al. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. [Link]

Sources

Methods for selective bromination of the 5-position in imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Imidazo[1,2-a]Pyridine C5-Position Bromination

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for imidazo[1,2-a]pyridine modifications. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth answers to common challenges encountered during the selective bromination of the C5 position of the imidazo[1,2-a]pyridine scaffold, a core moiety in many pharmaceutical agents.[1][2][3][4] Our focus is on providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

For clarity, the standard numbering of the imidazo[1,2-a]pyridine ring system is shown below:

G cluster_0 Imidazo[1,2-a]pyridine Core imidazo[1,2-a]pyridine

Figure 1. Numbering of the imidazo[1,2-a]pyridine scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does direct electrophilic bromination of imidazo[1,2-a]pyridine predominantly yield the C3-isomer instead of the C5-isomer?

Answer: This is a question of fundamental reactivity governed by the electronic properties of the heterocyclic system. The imidazo[1,2-a]pyridine scaffold is an electron-rich system, but the electron density is not distributed uniformly.

  • Electronic Activation: The imidazole portion of the fused ring is highly electron-donating. This makes the five-membered ring particularly susceptible to electrophilic attack.

  • Kinetic Control: The C3 position is the most nucleophilic carbon on the entire scaffold.[5] Electrophilic aromatic substitution, a kinetically controlled reaction, will therefore occur fastest at this site. The reaction proceeds through an arenium ion intermediate. Attack at C3 allows for resonance stabilization of the positive charge without disrupting the aromaticity of the pyridine ring.

  • Mechanistic Insight: The mechanism involves the attack of the π-system on the electrophile (e.g., Br⁺). The intermediate formed from C3 attack is more stable than the one formed from attack at any position on the pyridine ring (C5, C6, C7, C8), leading to the C3-bromo product as the major isomer under standard conditions (e.g., NBS in acetonitrile or DMF).[6][7]

G Electrophilic Attack on Imidazo[1,2-a]pyridine cluster_main cluster_c3 Pathway A: C3 Attack (Favored) cluster_c5 Pathway B: C5 Attack (Disfavored) start Imidazo[1,2-a]pyridine + 'Br+' C3_int Arenium Ion Intermediate (Charge delocalized over N1 and C2) start->C3_int More stable intermediate C5_int Arenium Ion Intermediate (Disrupts pyridine aromaticity) start->C5_int Less stable intermediate C3_prod C3-Bromo Product (Major Isomer) C3_int->C3_prod -H+ C5_prod C5-Bromo Product (Minor Isomer) C5_int->C5_prod -H+

Figure 2. Rationale for C3 selectivity in electrophilic bromination.
Q2: Since direct bromination is not selective for C5, what is the most reliable strategy to synthesize 5-bromoimidazo[1,2-a]pyridines?

Answer: The most robust and widely accepted method is not to perform a C-H functionalization on the pre-formed heterocycle, but rather to construct the imidazo[1,2-a]pyridine ring from a pre-brominated starting material. This approach provides unambiguous regiochemical control.

The strategy involves the condensation of a 2-amino-6-bromopyridine with an α-halocarbonyl compound (e.g., chloroacetaldehyde or a phenacyl bromide). This is a variation of the classic Tschitschibabin reaction.[8]

  • Why it Works: The position of the bromine atom is fixed on the pyridine starting material. The subsequent cyclization reaction forms the imidazole ring, yielding the 5-bromo isomer exclusively.

  • Advantages:

    • Unambiguous Regioselectivity: The outcome is determined by the starting materials.

    • High Yields: These condensation reactions are typically efficient.

    • Versatility: A wide variety of α-halocarbonyls can be used to install different substituents at the C2 and C3 positions.

A patent for a related compound, 6-bromoimidazo[1,2-a]pyridine, uses the reaction of 2-amino-5-bromopyridine with a chloroacetaldehyde solution, illustrating the industrial utility of this synthetic strategy.[9]

Q3: I am attempting a direct C-H bromination and getting a mixture of C3- and C5-isomers. How can I improve the selectivity for the C5-position?

Answer: While challenging, improving C5 selectivity in a direct bromination is sometimes possible by modifying reaction conditions, although success is highly substrate-dependent. If the synthetic strategy cannot be changed, consider the following troubleshooting steps:

  • Lower the Reaction Temperature: Electrophilic substitutions can sometimes show different temperature dependencies for reaction at various sites. Running the reaction at 0 °C or -78 °C may favor the thermodynamically more stable product or a different kinetic pathway, potentially increasing the C5/C3 ratio.

  • Change the Brominating Agent: The reactivity and steric bulk of the brominating agent can influence regioselectivity.

    • N-Bromosuccinimide (NBS): The most common, but often C3-selective.[7]

    • Dibromoisocyanuric acid (DBI): A more reactive source of electrophilic bromine. Its different steric profile might alter selectivity.

    • Pyridinium Tribromide: A milder, solid brominating agent that can sometimes offer different selectivity compared to NBS.

  • Solvent Effects: The solvent can influence the reactivity of both the substrate and the brominating agent.

    • Protic Solvents (e.g., Acetic Acid): Can protonate the imidazopyridine ring, altering its electronic profile and potentially disfavoring C3 attack. However, this can also deactivate the ring entirely.

    • Non-polar Solvents (e.g., Dichloromethane, Chloroform): May favor different transition states compared to polar aprotic solvents like DMF or acetonitrile.

  • Use of an Additive:

    • Lewis Acids (e.g., AlCl₃, FeBr₃): These are classic catalysts for aromatic bromination but can be too harsh for this sensitive heterocycle, often leading to decomposition. Use with extreme caution and at low temperatures.

    • Silica Gel or Zeolites: Performing the reaction with NBS on a solid support can sometimes alter selectivity due to steric effects and localized polarity within the support's pores.

Key Takeaway: Achieving high C5 selectivity via direct bromination is non-trivial. If a mixture is consistently obtained, the most efficient path forward is often to switch to the synthetic approach outlined in Q2 .

Q4: My bromination reaction is not proceeding to completion, or I am observing significant decomposition. What are the likely causes?

Answer: This is a common issue stemming from reagent quality, reaction conditions, or substrate stability.

G cluster_troubleshoot Troubleshooting Workflow cluster_solutions Potential Solutions start Problem: Reaction Incomplete or Decomposition reagent Check Reagent Quality - Is NBS old/hydrolyzed? - Titrate or use fresh bottle. start->reagent Possible Cause 1 conditions Assess Reaction Conditions - Is substrate fully dissolved? - Is temperature too low/high? - Are conditions too acidic/basic? start->conditions Possible Cause 2 stability Evaluate Substrate Stability - Is the starting material degrading? - Run control reaction without brominating agent. start->stability Possible Cause 3 sol_reagent Use fresh, high-purity NBS. Store desiccated and in the dark. reagent->sol_reagent sol_conditions Adjust solvent for better solubility. Gradually increase temperature. Use buffered conditions if needed. conditions->sol_conditions sol_stability Use milder conditions (lower temp). Reduce reaction time. Consider a more robust synthetic route. stability->sol_stability

Figure 3. Troubleshooting workflow for incomplete bromination reactions.
  • Reagent Inactivity: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light and moisture. Use a fresh bottle or recrystallize the NBS from water before use.

  • Substrate Deactivation: If the reaction medium is too acidic, the ring nitrogen can be protonated, which deactivates the entire system towards further electrophilic attack.

  • Poor Solubility: Ensure your starting material is fully dissolved in the chosen solvent at the reaction temperature. Poor solubility will lead to slow and incomplete reactions.

  • Decomposition: Imidazo[1,2-a]pyridines can be sensitive to strongly acidic or oxidative conditions. If you are using additives like Lewis acids or highly reactive brominating agents, decomposition can be a major side reaction.

Q5: How can I definitively confirm that I have synthesized the 5-bromo isomer and not another regioisomer?

Answer: Unambiguous structure elucidation is critical. ¹H NMR spectroscopy is the most powerful tool for this. The key is to analyze the chemical shifts and, more importantly, the coupling constants (J values) of the protons on the pyridine ring (H5, H6, H7, H8).

  • In the starting imidazo[1,2-a]pyridine: You will see four distinct signals for the pyridine protons, each with characteristic couplings to its neighbors.

  • In 5-bromoimidazo[1,2-a]pyridine: The signal for H5 will disappear. The signal for H6 will change from a triplet (or doublet of doublets) to a doublet, as it is now only coupled to H7. Similarly, the coupling pattern for H7 will simplify.

  • 2D NMR: If the 1D spectrum is ambiguous, a COSY (Correlation Spectroscopy) experiment will show which protons are coupled to each other, while a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can show through-space proximity, for instance, between H5 and the protons on a C3-substituent.

ProtonTypical Shift (ppm) in Imidazo[1,2-a]pyridineExpected Change upon C5-Bromination
H5~7.6 ppmSignal disappears
H6~6.8 ppmDownfield shift; coupling simplifies (e.g., dd → d)
H7~7.2 ppmMinor shift; coupling may simplify
H8~8.1 ppmMinor shift

Table 1. General ¹H NMR characteristics for confirming C5-bromination.
Note: Exact chemical shifts are highly dependent on the solvent and other substituents on the ring.

Experimental Protocol: Synthesis of 5-Bromo-2-phenylimidazo[1,2-a]pyridine

This protocol follows the robust strategy of ring construction from a pre-brominated precursor to ensure unambiguous regioselectivity.

Materials:

  • 2-Amino-6-bromopyridine

  • 2-Bromo-1-phenylethan-1-one (α-bromoacetophenone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-bromopyridine (1.73 g, 10.0 mmol, 1.0 equiv.) and sodium bicarbonate (1.26 g, 15.0 mmol, 1.5 equiv.).

  • Solvent Addition: Add 40 mL of ethanol to the flask.

  • Addition of Electrophile: While stirring, add α-bromoacetophenone (1.99 g, 10.0 mmol, 1.0 equiv.) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 3:1 Hexanes:Ethyl Acetate as the mobile phase).

  • Workup - Quenching and Extraction: Once the starting material is consumed, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add 50 mL of water and 50 mL of ethyl acetate. Stir vigorously and transfer the mixture to a separatory funnel.

  • Separate the layers. Extract the aqueous layer with an additional portion of ethyl acetate (2 x 25 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes to 20% ethyl acetate in hexanes) to afford the pure 5-bromo-2-phenylimidazo[1,2-a]pyridine. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

  • American Chemical Society. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation.
  • Li, J., Tang, J., Wu, Y., Yu, Y., Chen, Z., & Huang, G. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 8(12), 6484–6488.
  • ResearchGate. (n.d.). Bromination of imidazo[1,2-a]pyridines.
  • Royal Society of Chemistry. (2018). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source.
  • Boulton, B. E., & Coller, B. A. W. (1974). Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. IV. Aqueous bromination of Imidazo[1,2-a]pyridine. Australian Journal of Chemistry, 27(11), 2349-2351.
  • ResearchGate. (n.d.). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source.
  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
  • Said, M., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega.
  • MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
  • Royal Society of Chemistry. (n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines.
  • MDPI. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3.
  • PubMed. (2018). Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent.
  • ResearchGate. (n.d.). Transition-metal-free regioselective C-H halogenation of imidazo[1,2-: A] pyridines: Sodium chlorite/bromite as the halogen source.
  • ACS Publications. (n.d.). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition.
  • He, P., et al. (2023). Base-Promoted Regioselective Bromination of Imidazo[1,2-α]pyridines with CBr4 as Bromine Source. Letters in Organic Chemistry, 20(1), 72-76.
  • Sigma-Aldrich. (n.d.). 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.
  • MDPI. (2024). C 3 -Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf) 3.
  • ResearchGate. (n.d.). C3-bromination of imidazo[1,2-a]pyridines by Lee, Jung and Kim.
  • Google Patents. (n.d.). CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine.
  • Royal Society of Chemistry. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Taylor & Francis Online. (2019). Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2-a]pyridines using CBr4 as bromine source.
  • Thermo Scientific Chemicals. (n.d.). 5-Bromoimidazo[1,2-a]pyridine, 97%.
  • Royal Society of Chemistry. (n.d.). Functionalization of imidazo[1,2-a]pyridines via radical reactions.
  • Nanomaterials Chemistry. (2024). Investigation of the Reaction for the Production of Imidazo[1,2-a]pyridine via ZnS-ZnFe2O4 Nanocatalyst.
  • Sigma-Aldrich. (n.d.). 5-Bromoimidazo[1,2-a]pyridine 96%.
  • Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
  • Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep.
  • ECHEMI. (n.d.). 5-Bromoimidazo[1,5-a]pyridine.
  • Beilstein Journal of Organic Chemistry. (n.d.). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
  • PubMed. (2025). Structure activity relationship exploration of imidazo[1,2-a]pyridine series to reverse isoform selectivity and identify potent SIK1 selective inhibitors.
  • PubMed Central. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
  • Wiley Online Library. (2024). Highly Versatile Preparation of Imidazo[1,5‐a]quinolines and Characterization of Their Photoluminescent Properties.
  • Sigma-Aldrich. (n.d.). 5-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid methyl ester.
  • Ambeed. (n.d.). 885275-77-4 | 5-Bromoimidazo[1,5-a]pyridine.
  • BenchChem. (2025). A Comprehensive Technical Guide to Substituted Imidazo[1,2-a]pyridines: Synthesis, Biological Activity, and.

Sources

Technical Support Center: Purification and Impurity Profiling of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in developmental drug candidates and marketed pharmaceuticals.[1] (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a key building block for synthesizing more complex molecules, making its purity paramount for the success of subsequent synthetic steps and the integrity of biological data. However, like many heterocyclic compounds, its synthesis can yield a variety of impurities that are often structurally similar to the final product, posing significant purification challenges.

This guide provides in-depth troubleshooting advice and protocols designed for researchers, scientists, and drug development professionals to diagnose, resolve, and prevent purity issues during the synthesis and purification of this compound.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Common Impurities

This section addresses specific impurity-related issues in a question-and-answer format. The advice provided is based on the fundamental principles of reaction kinetics, chromatography, and acid-base chemistry.

Q1: My post-reaction analysis (TLC/LC-MS) shows a significant amount of unreacted 2-amino-6-bromopyridine. What is the most effective way to remove it?

A1: This is a common issue, often arising from incomplete cyclization. Fortunately, the starting material, 2-amino-6-bromopyridine, has significantly different physicochemical properties than the desired product, which we can exploit for purification.

  • Root Cause Analysis: The primary amine on 2-amino-6-bromopyridine makes it more polar and significantly more basic than the fused imidazo[1,2-a]pyridine product. The nitrogen in the imidazopyridine ring system is a much weaker base due to delocalization of its lone pair within the aromatic system.

  • Recommended Solution: Acid-Base Extraction An acidic wash is highly effective for selectively removing the unreacted aminopyridine.

    Protocol:

    • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl) or 1 M citric acid. The more basic 2-amino-6-bromopyridine will be protonated and partition into the aqueous layer.

    • Separate the organic layer. Repeat the acidic wash 1-2 times to ensure complete removal. Monitor the removal by running a TLC of the organic layer.[2]

    • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Self-Validation: Before combining the aqueous layers for disposal, basify a small sample with 2 M NaOH and extract with EtOAc. Run a TLC of this extract against the starting material to confirm that the impurity was successfully removed from the organic product layer.

Q2: My LC-MS shows a major peak with the correct mass for my product, but also a smaller peak corresponding to the unreduced precursor (e.g., the ethyl ester or ketone). How do I proceed?

A2: This indicates an incomplete reduction, a frequent occurrence if the reducing agent (like LiAlH₄ or NaBH₄) has degraded or if the reaction was not run to completion.[3]

  • Root Cause Analysis: The precursor, typically an ethyl ester like ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate, is significantly less polar than the final methanol product due to the absence of the hydroxyl group. This difference in polarity is the key to separation.

  • Recommended Solution: Flash Column Chromatography Silica gel chromatography is the most reliable method for separating the product alcohol from the less polar ester or ketone precursor.

    Protocol:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column using a suitable solvent system. A gradient elution is often most effective. Start with a less polar mixture and gradually increase the polarity.

    • Solvent System Selection: Begin with a system like 100% DCM and gradually introduce methanol (e.g., 0% to 5% MeOH in DCM). Alternatively, an ethyl acetate/hexanes gradient (e.g., 20% to 80% EtOAc in hexanes) can be effective. The less polar precursor will elute first.

    • Monitor the fractions by TLC, staining with potassium permanganate (KMnO₄) if necessary, as the alcohol product will show a positive spot (yellow on a purple background) while the ester/ketone will not react as readily.

    • Combine the pure fractions containing the desired product and concentrate in vacuo.

Q3: My product appears as a single spot on TLC, but the ¹H NMR is complex, suggesting the presence of a positional isomer. What could be the cause and how can I separate them?

A3: The presence of a positional isomer, such as (7-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, is almost certainly due to contamination of the 2-amino-6-bromopyridine starting material with 2-amino-4-bromopyridine. These isomers often have very similar polarities, making them difficult to separate.

  • Root Cause Analysis: Commercial batches of substituted pyridines can contain isomeric impurities. The cyclization reaction proceeds with whichever aminopyridine is present, leading to a mixture of final products that co-elute in many standard chromatography systems.

  • Recommended Solution: High-Performance Flash Chromatography or Recrystallization

    • Analytical Confirmation: First, confirm the presence of the isomer using high-resolution mass spectrometry (HRMS) and, if possible, 2D NMR techniques like NOESY to establish through-space proton correlations.

    • Chromatography: Use a high-resolution separation technique. A longer column, finer silica mesh (230-400 mesh), and a very shallow, slow gradient may provide the necessary resolution.[4] Isocratic elution with a finely tuned solvent system (e.g., 45:55 EtOAc:Hexane) may also be effective.

    • Recrystallization: This can be a highly effective method for isolating a single isomer if a suitable solvent system can be found. Screen various solvents (e.g., isopropanol, acetonitrile, ethyl acetate, toluene) and solvent pairs (e.g., EtOAc/hexanes, DCM/heptane). Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly to promote the formation of high-purity crystals of the less soluble isomer.

Q4: My final product is a yellow or brown solid/oil instead of the expected white/off-white solid. What causes this discoloration and how can I fix it?

A4: Discoloration often points to the formation of minor, highly conjugated or oxidized impurities. Imidazopyridine rings can be susceptible to oxidation, especially if exposed to air and light over extended periods or during harsh reaction workups.

  • Root Cause Analysis: Trace amounts of N-oxides or other oxidized species can be intensely colored. Additionally, residual acid or base from the workup can catalyze degradation pathways upon storage or during concentration at elevated temperatures.

  • Recommended Solution: Activated Carbon Treatment and/or Recrystallization

    • Activated Carbon (Charcoal) Treatment: This is an excellent method for removing colored impurities.

      • Dissolve the crude product in a suitable solvent (e.g., methanol or ethanol) at an elevated temperature.

      • Add a small amount (typically 1-2% by weight) of activated carbon.

      • Stir or reflux the mixture for 15-30 minutes.

      • Filter the hot solution through a pad of Celite® to remove the carbon. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Recrystallization: Following the charcoal treatment, recrystallization is often necessary to obtain a high-purity, crystalline product. The process itself will help remove the impurities that were not adsorbed by the carbon.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended method for routine purity analysis of this compound?

A1: A combination of techniques is recommended for robust purity assessment:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for identifying the main product and any impurities. Use both UV detection (e.g., at 254 nm and 280 nm) and mass detection to ensure no impurities are missed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides structural confirmation and can quantify impurities if they have unique, well-resolved signals. Integration of impurity peaks relative to product peaks can give a mole % purity.

  • TLC (Thin Layer Chromatography): An indispensable, rapid technique for monitoring reaction progress and guiding purification.[2] Use a combination of UV visualization and a chemical stain (like KMnO₄) for the best results.

Q2: What are the optimal conditions for storing this compound to prevent degradation?

A2: Halogenated heterocyclic compounds should be stored with care to maintain their integrity.[5]

  • Temperature: Store in a cool, dark place. Refrigeration (2-8 °C) is recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Container: Use an amber glass vial or a container that protects the contents from light.

  • Purity: Ensure the material is free from residual acid or base, which can catalyze decomposition. If the material was purified by chromatography, ensure all silica dust is removed, as it can be acidic and promote degradation.

Q3: Can I use an acid/base workup for purification? What are the potential pitfalls?

A3: As mentioned in the Troubleshooting Guide (Q1), an acid/base workup is an excellent method for removing more basic impurities like unreacted 2-amino-6-bromopyridine. However, there are potential pitfalls:

  • Product Precipitation: The hydrochloride salt of your product may have limited solubility in either the organic or aqueous phase. If it precipitates at the interface, recovery can be difficult.

  • Emulsion Formation: The presence of salts and polar compounds can sometimes lead to the formation of emulsions, complicating layer separation.

  • Degradation: Prolonged exposure to strong acids or bases can potentially lead to hydrolysis or other degradation pathways, although imidazopyridines are generally quite stable.[1] Use dilute acids (e.g., 1 M HCl) and avoid leaving the mixture for extended periods.

Part 3: Protocols and Data
Table 1: Common Impurities and Diagnostic Signatures
Impurity NamePotential OriginMolecular WeightKey Diagnostic Features
2-Amino-6-bromopyridineUnreacted starting material173.01Broad singlet in ¹H NMR for -NH₂ protons; distinct aromatic pattern.
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylateIncomplete reduction283.10Quartet and triplet for ethyl group in ¹H NMR; C=O stretch in IR (~1720 cm⁻¹).
(7-Bromoimidazo[1,2-a]pyridin-2-yl)methanolIsomeric starting material227.06Very similar ¹H NMR to product, but with different aromatic coupling constants. Requires careful 1D/2D NMR analysis.
5-Bromoimidazo[1,2-a]pyridine-2-carbaldehydeOver-oxidation of product225.04Aldehyde proton at ~9-10 ppm in ¹H NMR; C=O stretch in IR (~1690 cm⁻¹).
Protocol: Flash Column Chromatography
  • Slurry Preparation: Dissolve the crude product (e.g., 1 g) in a minimal amount of DCM or EtOAc. Add 2-3 g of silica gel and concentrate in vacuo until a dry, free-flowing powder is obtained.

  • Column Packing: Dry or wet pack a glass column with silica gel (230-400 mesh) using your starting eluent (e.g., Hexanes/EtOAc 9:1). The amount of silica should be 50-100 times the weight of your crude product.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin elution with the starting solvent system, collecting fractions. Gradually increase the solvent polarity according to the separation needs.

  • Monitoring: Spot each fraction on a TLC plate, elute, and visualize under UV light to identify which fractions contain your product.

  • Combination & Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Part 4: Visual Guides
Diagram 1: General Synthetic Pathway & Impurity Introduction Points

G cluster_product Final Product 2-amino-6-bromopyridine 2-amino-6-bromopyridine Cyclization Cyclization 2-amino-6-bromopyridine->Cyclization Impurity_SM Unreacted 2-amino-6-bromopyridine 2-amino-6-bromopyridine->Impurity_SM Impurity_Isomer Positional Isomer (from SM impurity) 2-amino-6-bromopyridine->Impurity_Isomer Isomeric Contaminant C2_precursor C2 Precursor (e.g., Ethyl Bromopyruvate) C2_precursor->Cyclization Reduction Reduction Cyclization->Reduction Impurity_Intermediate Unreduced Ester/ Ketone Cyclization->Impurity_Intermediate Final_Product This compound Reduction->Final_Product

Caption: Synthetic pathway and points where key impurities can be introduced.

Diagram 2: Recommended Purification Workflow

G Crude_Product Crude Product (contains impurities) Acid_Wash Acidic Wash (Removes basic SM) Crude_Product->Acid_Wash Chromatography Column Chromatography (Removes non-polar impurities) Acid_Wash->Chromatography Charcoal Activated Carbon (Removes color) Chromatography->Charcoal if colored Recrystallization Recrystallization (Removes isomers/trace impurities) Chromatography->Recrystallization if colorless Charcoal->Recrystallization Pure_Product Pure Product (>99%) Recrystallization->Pure_Product

Caption: A logical workflow for the multi-step purification of the target compound.

References
  • Kumar, A., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 5666–5671. Available from: [Link]

  • Nagaladevi, P., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 14(1), 1-11. Available from: [Link]

  • Singh, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines. ACS Omega, 7(26), 22354–22368. Available from: [Link]

  • Ramírez-Salinas, M. A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(23), 8235. Available from: [Link]

  • Krishnan, K., et al. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. Available from: [Link]

  • Biemolt, J., & Ruijter, E. (2019). The Groebke Blackburn Bienaymé Reaction. Molecules, 24(21), 3945. Available from: [Link]

  • Wang, H., et al. (2022). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Processes, 10(10), 2097. Available from: [Link]

  • Ciaffo, G. M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available from: [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385-396. Available from: [Link]

  • Xu, C., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3463. Available from: [Link]

  • Ciaffo, G. M., et al. (2024). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry, 20, 1839-1879. Available from: [Link]

  • University of Reading Safety Office. (n.d.). Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. Available from: [Link]

  • Baenziger, M., Durantie, E., & Mathes, C. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Synthesis, 49(10), 2266-2274. Available from: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Structural Elucidation of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: An NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] This guide provides an in-depth comparative analysis of two cornerstone analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), for the structural elucidation of a key derivative, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol.

This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for the analytical choices made. We will explore how the complementary nature of NMR and MS provides a comprehensive and validated understanding of the molecule's structure.

The Subject Molecule: this compound

The structure of this compound is presented below. Our analytical challenge is to confirm the connectivity of all atoms and the positions of the substituents on the heterocyclic core.

Caption: Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution.[4] It provides detailed information about the chemical environment of individual atoms and their connectivity through bonds. For a molecule like this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments is essential for unambiguous assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

  • Instrumentation: Acquire NMR spectra on a 400 MHz or higher field spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex spin systems.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 200-220 ppm.

  • 2D NMR Acquisition (for unambiguous assignment):

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is key for connecting different spin systems and confirming the position of substituents.

Predicted ¹H and ¹³C NMR Data

The following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound in DMSO-d₆. These predictions are based on known data for similar imidazo[1,2-a]pyridine derivatives.[5][6][7]

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Rationale for Prediction
H-3~7.8 - 8.0 (s)~108 - 112Singlet, downfield shift due to proximity to nitrogen and deshielding effect of the aromatic system.
H-6~7.0 - 7.2 (t)~115 - 118Triplet due to coupling with H-7.
H-7~7.4 - 7.6 (d)~125 - 128Doublet due to coupling with H-6.
H-8~8.0 - 8.2 (d)~112 - 115Doublet, significantly downfield due to the anisotropic effect of the adjacent nitrogen.
-CH₂OH~4.6 - 4.8 (s)~58 - 62Singlet, deshielded by the attached oxygen and the aromatic ring.
-OH~5.0 - 5.5 (br s)-Broad singlet, exchangeable proton.
C-2-~150 - 155Quaternary carbon, downfield due to attachment to nitrogen and the methanol group.
C-3-~108 - 112Correlated with H-3 in HSQC.
C-5-~110 - 114Quaternary carbon, shielded by the bromine atom (heavy atom effect).
C-6-~115 - 118Correlated with H-6 in HSQC.
C-7-~125 - 128Correlated with H-7 in HSQC.
C-8a-~140 - 145Quaternary carbon at the ring junction, downfield shift.
The Power of 2D NMR in Structural Validation

While 1D NMR provides the initial data, 2D NMR is the confirmatory tool. For this compound, key HMBC correlations would be expected between:

  • The -CH₂OH protons and C-2 and C-3, confirming the position of the methanol substituent.

  • H-3 and C-2 and C-8a, confirming the imidazole ring structure.

  • H-8 and C-7 and C-8a, confirming the pyridine ring structure.

Caption: Key HMBC correlations for structural confirmation.

II. Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization.[8] This data is complementary to NMR, confirming the elemental composition and offering clues about the molecule's lability and the nature of its substituents.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source. High-resolution mass spectrometry (HRMS) is preferable for determining the exact mass and elemental formula.

  • Data Acquisition:

    • Introduce the sample into the ion source (direct infusion or via GC/LC).

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Predicted Mass Spectrum and Fragmentation Pattern

The molecular weight of this compound (C₈H₇BrN₂O) is 225.97 g/mol . Due to the presence of bromine, we expect to see a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity at m/z 226 and 228 (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

The primary fragmentation pathways under EI are predicted to be:

  • Loss of the hydroxyl radical (•OH): [M - 17]⁺, leading to a fragment at m/z 209/211.

  • Loss of the hydroxymethyl radical (•CH₂OH): [M - 31]⁺, resulting in a fragment at m/z 195/197. This is often a favorable fragmentation for primary alcohols.

  • Loss of a bromine radical (•Br): [M - 79/81]⁺, giving a fragment at m/z 147.

  • Cleavage of the N-C bond of the pyridine ring: This can lead to a variety of smaller fragments.

M [M]⁺˙ m/z 226/228 M_minus_CH2OH [M - •CH₂OH]⁺ m/z 195/197 M->M_minus_CH2OH - •CH₂OH M_minus_Br [M - •Br]⁺ m/z 147 M->M_minus_Br - •Br M_minus_OH [M - •OH]⁺ m/z 209/211 M->M_minus_OH - •OH

Caption: Predicted major fragmentation pathways in EI-MS.

III. Comparative Analysis: NMR vs. Mass Spectrometry

FeatureNMR SpectroscopyMass Spectrometry
Information Provided Detailed connectivity of atoms, stereochemistry, dynamic processes.Molecular weight, elemental formula (HRMS), fragmentation pattern.
Sensitivity Lower (mg to µg range).Higher (µg to ng range).
Sample State Solution.Gas phase (after ionization).
Structural Detail High, provides a complete 3D picture.Moderate, infers structure from fragments.
Isomer Differentiation Excellent at distinguishing constitutional isomers and stereoisomers.Can distinguish isomers if they have different fragmentation patterns.
Quantitative Analysis Inherently quantitative.Can be quantitative with appropriate standards.

As illustrated, NMR and MS are not competing techniques but rather synergistic partners in structural elucidation.[9] NMR provides the detailed "blueprint" of the molecule, showing how every piece is connected. Mass spectrometry, on the other hand, acts as a "balance," giving the total weight and then breaking the molecule apart to reveal its fundamental building blocks.

For this compound, NMR is indispensable for definitively placing the bromine atom at the C-5 position and the methanol group at the C-2 position. Mass spectrometry confirms the presence of one bromine atom through its isotopic signature and validates the overall elemental composition.

IV. Conclusion: A Validated Approach to Structural Characterization

The structural elucidation of this compound is a clear example of the necessity of a multi-technique analytical approach in modern chemical research. By combining the detailed connectivity information from NMR with the molecular weight and fragmentation data from mass spectrometry, a complete and unambiguous structural assignment can be achieved with a high degree of confidence. This dual-pronged strategy ensures the scientific integrity of the data and provides a solid foundation for further research and development involving this important class of heterocyclic compounds. The workflows and predictive data presented in this guide offer a robust framework for the analysis of other novel imidazo[1,2-a]pyridine derivatives.

References

  • A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. e-Century Publishing Corporation. (2023-06-30). Available from: [Link]

  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available from: [Link]

  • Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridines under Ambient Conditions. The Royal Society of Chemistry. Available from: [Link]

  • Supplementary Materials. The Royal Society of Chemistry. Available from: [Link]

  • New substituted imida - IRIS-AperTO. Università di Torino. (2022-12-23). Available from: [Link]

  • NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. Journal of Chemical Technology and Metallurgy. (2022-02-20). Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (2023-08-29). Available from: [Link]

  • 1H and 13C NMR Spectra of Imidazo[1,2-a]pyrazines. Sci-Hub. Available from: [Link]

  • Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. National Institutes of Health. (2019-06-20). Available from: [Link]

  • Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry and computational chemistry. PubMed. Available from: [Link]

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. MDPI. Available from: [Link]

  • Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. (2025-05-24). Available from: [Link]

  • Synthesis, Characterization and Biological Activities of imidazo[1,2-a]pyridine Based gold(III) Metal Complexes. PubMed. (2019-06-20). Available from: [Link]

Sources

A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The imidazopyridine scaffold, a fused bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry and materials science. Its structural resemblance to endogenous purines allows for interactions with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1] This has cemented its status as a "privileged scaffold" in drug discovery.[2] Furthermore, the inherent photophysical properties of certain isomers have opened doors to their application as fluorescent probes and in optoelectronic devices.[3]

However, the versatility of the imidazopyridine core lies in its isomeric diversity. The four principal isomers—imidazo[1,2-a]pyridine, imidazo[1,5-a]pyridine, imidazo[4,5-b]pyridine, and imidazo[4,5-c]pyridine—exhibit distinct electronic and steric properties, which in turn govern their synthetic accessibility, photophysical behavior, and biological activity. A comprehensive understanding of these differences is paramount for researchers aiming to leverage the full potential of this remarkable heterocyclic system.

This guide provides a comparative analysis of these four key isomers, offering insights into their synthesis, photophysical characteristics, biological activities, and spectroscopic signatures, supported by experimental data and established protocols.

Isomeric Landscape of Imidazopyridines

The constitutional isomers of imidazopyridine are defined by the position of the nitrogen atom in the pyridine ring and the fusion pattern with the imidazole ring. This seemingly subtle variation has profound implications for the molecule's properties and reactivity.

G cluster_0 Imidazopyridine Isomers Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,5-a]pyridine Imidazo[1,5-a]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Imidazo[4,5-c]pyridine Imidazo[4,5-c]pyridine

Caption: The four principal isomers of imidazopyridine.

Comparative Synthesis: Accessing the Isomeric Scaffolds

The synthetic routes to each imidazopyridine isomer are dictated by the availability and reactivity of the corresponding aminopyridine precursors. While a multitude of synthetic strategies exist, this section provides an overview of the most common and effective methods for accessing each scaffold.

Imidazo[1,2-a]pyridines: The Workhorse Isomer

The synthesis of imidazo[1,2-a]pyridines is the most established, with numerous reliable methods at the disposal of synthetic chemists.[2][4]

  • Tschitschibabin Reaction: This classical method involves the condensation of a 2-aminopyridine with an α-haloketone.[4] It is a robust and widely used method, though it can sometimes require harsh conditions.

  • Ortoleva-King Reaction: A variation of the Tschitschibabin reaction, this method often provides better yields under milder conditions.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: This powerful one-pot reaction combines a 2-aminopyridine, an aldehyde, and an isocyanide to rapidly generate diverse imidazo[1,2-a]pyridines.

  • Transition-Metal-Catalyzed Reactions: Modern synthetic methods employing catalysts such as copper and palladium have enabled more efficient and greener syntheses through C-H activation and coupling reactions.

Imidazo[1,5-a]pyridines

The synthesis of imidazo[1,5-a]pyridines often involves the cyclization of 2-picolylamine derivatives or related precursors.

Imidazo[4,5-b]- and Imidazo[4,5-c]pyridines

These isomers are typically synthesized from the corresponding diaminopyridines. The choice of starting material, either 2,3-diaminopyridine for the [4,5-b] isomer or 3,4-diaminopyridine for the [4,5-c] isomer, is the critical determinant of the final product.[5] Common synthetic approaches include:

  • Condensation with Carboxylic Acids or Aldehydes: Reaction of the diaminopyridine with a carboxylic acid (often in the presence of a dehydrating agent like polyphosphoric acid) or an aldehyde followed by an oxidative cyclization step.[5]

  • Solid-Phase Synthesis: Efficient solid-phase methods have been developed for the directed synthesis of trisubstituted imidazo[4,5-b]- and imidazo[4,5-c]pyridines, allowing for the generation of libraries of these compounds.

G cluster_0 Synthesis of Imidazo[1,2-a]pyridines cluster_1 Synthesis of Imidazo[4,5-b/c]pyridines A 2-Aminopyridine C Imidazo[1,2-a]pyridine A->C B α-Haloketone / Aldehyde + Isocyanide B->C D 2,3- or 3,4-Diaminopyridine F Imidazo[4,5-b] or [4,5-c]pyridine D->F E Carboxylic Acid / Aldehyde E->F

Caption: General synthetic strategies for imidazopyridine isomers.

Comparative Photophysical Properties: A Tale of Light and Structure

The electronic landscape of each imidazopyridine isomer dictates its interaction with light, leading to significant differences in their absorption and emission properties.

Imidazo[1,2-a]pyridines and imidazo[1,5-a]pyridines are the most studied isomers for their fluorescence properties. Many derivatives of these scaffolds are highly fluorescent, with emissions typically in the blue-green region of the spectrum.[3][6] Their fluorescence is often sensitive to the surrounding environment, making them valuable as fluorescent probes for detecting ions and biomolecules.[7]

In contrast, there is a notable lack of comprehensive photophysical data for imidazo[4,5-b]- and imidazo[4,5-c]pyridines . While some derivatives have been reported to be fluorescent, a systematic investigation of their properties is still needed.

IsomerTypical Emission RangeQuantum Yield (Φ)Key Features
Imidazo[1,2-a]pyridine Blue-GreenVariable, substituent-dependentEnvironmentally sensitive fluorescence, used in probes.[6]
Imidazo[1,5-a]pyridine Blue-GreenUp to 0.38 reportedWide Stokes shift, suitable for membrane probes.[3]
Imidazo[4,5-b]pyridine Limited DataLimited DataLess explored for photophysical applications.
Imidazo[4,5-c]pyridine Limited DataLimited DataLess explored for photophysical applications.

Experimental Protocol: Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of a compound is a measure of the efficiency of the fluorescence process. It is typically determined by a comparative method using a standard with a known quantum yield.

Materials:

  • Fluorimeter

  • Cuvettes (1 cm path length)

  • Solvent (e.g., ethanol, spectroscopic grade)

  • Compound of interest

  • Fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)

Procedure:

  • Prepare a series of five concentrations of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be in the range of 0.01 to 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the sample and the standard.

  • Integrate the area under the emission curves for both the sample and the standard.

  • Calculate the quantum yield using the following equation:

    Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

    Where:

    • Φ is the quantum yield

    • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance

    • η is the refractive index of the solvent

    • 'x' denotes the sample and 'st' denotes the standard.

Comparative Biological Activity: Isomerism as a Determinant of Pharmacological Profile

The isomeric form of the imidazopyridine scaffold plays a crucial role in defining its biological activity. The differential orientation of the nitrogen atoms and the overall shape of the molecule influence how it interacts with biological targets.

Imidazo[1,2-a]pyridines are the most extensively studied isomers and have a well-documented, broad range of biological activities, including:

  • Anticancer: Derivatives have shown potent activity against various cancer cell lines.[8]

  • Antimicrobial: Effective against a range of bacteria and fungi.[8]

  • Antiviral: Including activity against HIV.[5]

  • Anti-inflammatory and Analgesic. [1]

  • Anxiolytic and Hypnotic: Several marketed drugs, such as Zolpidem and Alpidem, are based on this scaffold.[9]

Imidazo[4,5-b]pyridines and Imidazo[4,5-c]pyridines , being purine bioisosteres, have also demonstrated significant biological potential, particularly as:

  • Anticancer agents: Many derivatives exhibit potent anti-proliferative activity against various cancer cell lines.[1][10]

  • Kinase inhibitors: The structural similarity to purines makes them effective inhibitors of various kinases.[10]

  • Antiviral and Antimicrobial agents. [1]

There is a relative dearth of information on the biological activities of imidazo[1,5-a]pyridines , which are more commonly explored for their photophysical properties.

IsomerKey Biological Activities
Imidazo[1,2-a]pyridine Anticancer, Antimicrobial, Antiviral, Anti-inflammatory, Anxiolytic.[1][5][8][9]
Imidazo[1,5-a]pyridine Limited data available.
Imidazo[4,5-b]pyridine Anticancer, Kinase inhibition, Antimicrobial, Antiviral.[1][10][11]
Imidazo[4,5-c]pyridine Anticancer, Kinase inhibition, Antiviral.[5]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of a compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Comparative Spectroscopic Analysis: Fingerprinting the Isomers

The distinct arrangement of atoms in each imidazopyridine isomer results in a unique spectroscopic signature, which is essential for their characterization and differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the structure of imidazopyridine isomers. The chemical shifts of the protons and carbons are highly dependent on the electronic environment, which is unique for each isomer.

IsomerRepresentative ¹H NMR Chemical Shifts (ppm)Representative ¹³C NMR Chemical Shifts (ppm)
Imidazo[1,2-a]pyridine H-2: ~7.5, H-3: ~7.9, H-5: ~8.1, H-6: ~6.7, H-7: ~7.1, H-8: ~7.6C-2: ~117, C-3: ~108, C-5: ~124, C-6: ~112, C-7: ~125, C-8a: ~145
Imidazo[1,5-a]pyridine H-1: ~7.8, H-3: ~7.5, H-5: ~8.2, H-7: ~6.7, H-8: ~7.4C-1: ~117, C-3: ~123, C-5: ~119, C-7: ~113, C-8: ~128, C-8a: ~132
Imidazo[4,5-b]pyridine H-2: ~8.2, H-5: ~8.3, H-6: ~7.2, H-7: ~8.0C-2: ~145, C-4: ~142, C-5: ~132, C-6: ~119, C-7a: ~149
Imidazo[4,5-c]pyridine H-2: ~8.2, H-4: ~8.8, H-6: ~7.4, H-7: ~8.2C-2: ~146, C-4: ~143, C-5a: ~135, C-6: ~117, C-7a: ~141

Note: These are approximate chemical shifts for the parent, unsubstituted scaffolds and can vary significantly with substitution.[12][13][14]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bond vibrations within the molecule. The IR spectra of the imidazopyridine isomers are characterized by bands corresponding to C-H, C=C, and C=N stretching and bending vibrations. While the spectra of the isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.

IsomerCharacteristic IR Absorption Bands (cm⁻¹)
Imidazo[1,2-a]pyridine ~3100 (aromatic C-H stretch), ~1630 (C=C stretch), ~1500-1400 (ring vibrations)
Imidazo[1,5-a]pyridine ~3100 (aromatic C-H stretch), ~1640 (C=C stretch), ~1500-1400 (ring vibrations)
Imidazo[4,5-b]pyridine ~3100 (aromatic C-H stretch), ~3050 (imidazole N-H stretch), ~1620 (C=C stretch), ~1500-1400 (ring vibrations)
Imidazo[4,5-c]pyridine ~3100 (aromatic C-H stretch), ~3050 (imidazole N-H stretch), ~1625 (C=C stretch), ~1500-1400 (ring vibrations)

Note: The presence of an N-H stretch in the [4,5-b] and [4,5-c] isomers is a key differentiating feature from the other two isomers.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the four principal isomers of imidazopyridine, highlighting the significant impact of isomerism on their synthesis, photophysical properties, biological activities, and spectroscopic characteristics. The imidazo[1,2-a]pyridine scaffold remains the most explored and well-understood isomer, with a wealth of synthetic methods and a broad, well-documented range of biological activities. The purine-like imidazo[4,5-b] and imidazo[4,5-c] isomers have also emerged as promising scaffolds, particularly in the realm of anticancer and kinase inhibitor drug discovery. The imidazo[1,5-a]pyridine isomer, while less explored for its biological potential, exhibits intriguing photophysical properties that warrant further investigation for applications in materials science and as fluorescent probes.

It is evident that a significant opportunity exists for further research, particularly in conducting direct, side-by-side comparative studies of all four isomers. Such studies would provide a more complete understanding of the structure-property and structure-activity relationships within this versatile class of heterocycles, ultimately enabling the more rational design of novel drugs and functional materials.

References

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update.
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (n.d.). PubMed Central (PMC).
  • Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents. (2012). European Journal of Medicinal Chemistry, 58, 345-353.
  • Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investig
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. (2024). BIO Web of Conferences, 109, 01005.
  • A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines. (2025). BenchChem.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • 1H-Imidazo(4,5-c)pyridine. (n.d.). PubChem.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. (2022). Molecules, 27(19), 6649.
  • Design, synthesis, and biological evaluation of imidazo[4,5-b]pyridine mitochondrial uncouplers for the treatment of metabolic dysfunction-associated steatohepatitis (MASH). (2024). Bioorganic & Medicinal Chemistry, 107, 117869.
  • imidazo[1,5-a]pyridine. (n.d.). SpectraBase.
  • 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (1989).
  • Design, Synthesis and Biological Evaluation of Imidazo[1,2-a]pyridine Derivatives as Novel DPP-4 Inhibitors. (2015). Chemical Biology & Drug Design, 86(2), 223-233.
  • Fluorescent property of 3-hydroxymethyl imidazo[1,2-a]pyridine and pyrimidine derivatives. (2012). Chemistry Central Journal, 6(1), 1-10.
  • 1H-imidazo[4,5-c]pyridine-2-thiol, 1-(1-methylethyl)-. (n.d.). Optional[1H NMR] - Spectrum.
  • Fig. 1. (a) 1 H-NMR, (b) 13 C-NMR and (c) IR spectra of L 1. (2018).
  • Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum. (n.d.). ChemicalBook.
  • 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. (1996). Magnetic Resonance in Chemistry, 34(5), 409-414.
  • 5 Combination of 1H and 13C NMR Spectroscopy. (n.d.).
  • A Comparative Guide to Imidazo[1,2-a]pyridine Fluorescent Probes: Performance Benchmarking and Experimental Protocols. (2025). BenchChem.
  • Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. (2022). Molecules, 27(12), 3843.
  • Development of a fused imidazo[1,2-a]pyridine based fluorescent probe for Fe3+ and Hg2+ in aqueous media and HeLa cells. (2017). RSC Advances, 7(64), 40383-40388.

Sources

A Comparative Guide to the Biological Activity of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative analysis of the biological potential of a specific, yet under-characterized derivative, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, against its better-studied structural analogs. By examining the structure-activity relationships (SAR) within this chemical class, we can project the therapeutic potential of the target compound and outline the experimental methodologies required for its validation.

The Core Scaffold: Imidazo[1,2-a]pyridine's Therapeutic Promise

The imidazo[1,2-a]pyridine core is a bicyclic aromatic system that has demonstrated significant therapeutic potential. Its derivatives have been shown to inhibit various cellular pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.[3][4][5] The versatility of this scaffold allows for substitutions at multiple positions, enabling fine-tuning of its pharmacological properties.

While specific experimental data for this compound is not extensively available in peer-reviewed literature, it has been noted for its potential antiproliferative activity against cancer cells and its utility as a versatile synthetic intermediate.[6] To build a predictive framework for its biological activity, we will compare it with analogs bearing modifications at key positions.

Structure-Activity Relationship (SAR) Analysis: A Comparative Approach

The biological activity of imidazo[1,2-a]pyridine derivatives is highly dependent on the nature and position of their substituents. We will explore this by comparing our target compound with analogs that feature variations at the 5-position (bromo vs. other halogens or alkyl groups), modifications of the 2-methanol group, and substitutions at other positions on the heterocyclic core.

The Influence of the 5-Position Substituent

The presence and nature of a substituent at the 5-position of the imidazo[1,2-a]pyridine ring can significantly impact biological activity. While data on the 5-bromo derivative is sparse, studies on related halogenated analogs provide valuable insights. For instance, brominated imidazo[1,2-a]pyridines have been investigated for their potential in various therapeutic areas.

The Role of the 2-Methanol Group

The hydroxymethyl group at the 2-position is a key feature of our target compound. This functional group can participate in hydrogen bonding and can be a site for further chemical modification to modulate solubility and target engagement. Understanding its contribution to biological activity is crucial.

Comparative Biological Activity of Selected Analogs

To provide a quantitative comparison, we will examine the reported anticancer activities of several imidazo[1,2-a]pyridine analogs against various cancer cell lines.

Compound/AnalogStructureTarget/Mechanism of ActionIC50 (µM)Cancer Cell LineReference
This compound (Target) 5-Bromo, 2-MethanolPredicted AnticancerNot Available-[6]
Analog 1: IP-5Varies from targetInduces cell cycle arrest and apoptosis45HCC1937 (Breast)[7]
Analog 2: IP-6Varies from targetCytotoxic47.7HCC1937 (Breast)[7]
Analog 3: Compound 12Nitro and p-chlorophenyl substitutionsCytotoxic4.15HT-29 (Colon)[2]
Analog 4: Compound 14Tolyl and p-chlorophenyl amine substitutionsCytotoxic21.75B16F10 (Melanoma)[2]
Analog 5: HB9Hybrid with 4-(imidazo[1,2-a]pyridin-2- yl)benzoic acidCytotoxic50.56A549 (Lung)[8]
Analog 6: HB10Hybrid with 4-(imidazo[1,2-a]pyridin-2- yl)benzoic acidCytotoxic51.52HepG2 (Liver)[8]

Note: The structures of the analogs listed above are detailed in the referenced publications. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Based on the data from these analogs, it is reasonable to hypothesize that this compound will exhibit cytotoxic activity against various cancer cell lines. The presence of the bromo group at the 5-position and the methanol group at the 2-position likely contribute to its interaction with biological targets.

Key Signaling Pathways and Experimental Workflows

The anticancer activity of many imidazo[1,2-a]pyridine derivatives is mediated through the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival.[5] A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Predicted Mechanism of Action

G Compound This compound PI3K PI3K Compound->PI3K Inhibition Apoptosis Apoptosis Compound->Apoptosis Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed cancer cells in 96-well plate b Incubate for 24h a->b c Add serial dilutions of This compound and analogs b->c d Incubate for 48-72h c->d e Add MTT reagent d->e f Incubate for 4h e->f g Add solubilization solution (e.g., DMSO) f->g h Read absorbance at 570 nm g->h i Calculate % cell viability h->i j Determine IC50 values i->j

Caption: A typical experimental workflow for determining the in vitro cytotoxicity of test compounds using the MTT assay.

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a step-by-step guide for assessing the cytotoxic effects of this compound and its analogs on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and its analogs, dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.

Conclusion and Future Directions

While direct experimental evidence for the biological activity of this compound is currently limited, a comparative analysis of its structural analogs strongly suggests its potential as an anticancer agent. The established structure-activity relationships within the imidazo[1,2-a]pyridine class indicate that the 5-bromo and 2-methanol moieties are likely to confer cytotoxic properties.

Future research should focus on the synthesis and in vitro evaluation of this compound against a diverse panel of cancer cell lines. Subsequent studies could explore its mechanism of action, including its effects on key signaling pathways like PI3K/Akt/mTOR, and its potential for in vivo efficacy in preclinical cancer models. Such investigations will be crucial in validating its therapeutic potential and guiding the development of novel imidazo[1,2-a]pyridine-based anticancer drugs.

References

  • Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Arch Pharm (Weinheim). 2024:e2400402.
  • Goel A, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110α inhibitors. Bioorg Med Chem Lett. 2007;17(1):123-8.
  • Aliwaini S, et al. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncol Lett. 2020;20(4):59.
  • Cilibrizzi A, et al. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Eur J Med Chem. 2014;85:473-85.
  • Altaher AM, et al. Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy. Systematic Reviews in Pharmacy. 2021;12(4):79-88.
  • Karakas D, et al. Synthesis and anticancer activity evaluation of some novel imidazo[1,2-a]pyridine based heterocycles containing S-alkyl/aryl moiety. J Enzyme Inhib Med Chem. 2019;34(1):1284-1297.
  • Malerich JP, et al. Imidazo[1,2-a]pyridine-based peptidomimetics as inhibitors of Akt. Bioorg Med Chem Lett. 2011;21(16):4698-701.
  • Penlou S, et al. Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. J Med Chem. 2004;47(13):3417-26.
  • (5-BroMo-iMidazo[1,2-a]pyridin-2-yl)-Methanol. LookChem. Accessed January 19, 2026. [Link]

  • Ohashi T, et al. Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorg Med Chem Lett. 2016;26(3):939-43.
  • Al-Masoudi NA, et al. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. Chemical Methodologies. 2025;9(5):345-360.
  • Altaher AM, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Asian Pac J Cancer Prev. 2022;23(9):2943-2951.
  • Al-Tel TH, et al. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Food Chem Toxicol. 2022;164:113019.
  • Aliwaini S, et al. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. ScienceOpen. 2022.
  • Peytam F, et al. Imidazopyridine-based kinase inhibitors as potential anticancer agents: A review. Bioorg Chem. 2023;141:106831.
  • Assay Guidance Manual. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Updated May 1, 2019. Accessed January 19, 2026. [Link]

  • Al-Qadi I, et al. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chem. 2025;19(1):48.

Sources

Comparing the efficacy of different synthetic routes to (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in the field of drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol is a key building block in medicinal chemistry, valued for its role in the development of various therapeutic agents. This guide provides an in-depth comparison of two distinct synthetic strategies for its preparation: a classical linear approach and a modern multicomponent reaction-based route. By examining the experimental data, mechanistic underpinnings, and practical considerations of each, this document aims to equip scientists with the knowledge to select the most suitable pathway for their research endeavors.

Introduction to this compound

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically used drugs.[1] The introduction of a bromine atom at the 5-position and a hydroxymethyl group at the 2-position of this scaffold provides valuable handles for further functionalization, making this compound a versatile intermediate for the synthesis of compound libraries in drug discovery programs. The efficacy of any synthetic endeavor hinges on the chosen route, with factors such as overall yield, step economy, and scalability being paramount.

Route 1: A Linear, Step-wise Synthesis

This traditional approach involves the sequential construction of the target molecule, starting from the readily available 2-aminopyridine. This route is characterized by well-established reactions and offers a high degree of control at each step.

Overall Synthetic Pathway

Linear_Synthesis A 2-Aminopyridine B 2-Amino-5-bromopyridine A->B Bromination C Methyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate B->C Cyclization D This compound C->D Reduction Convergent_Synthesis A 2-Amino-5-bromopyridine D Protected this compound A->D B Protected Hydroxyaldehyde B->D C Isocyanide C->D One-Pot GBBR-type Reaction E This compound D->E Deprotection

Sources

A Senior Application Scientist's Guide to the In Vivo Evaluation of Imidazo[1,2-a]pyridine-Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide spectrum of biological activities. This guide provides an in-depth technical overview of the in vivo evaluation of these promising compounds, with a particular focus on their burgeoning role as anticancer agents. Drawing from field-proven insights, this document will navigate the critical experimental pathways for assessing efficacy, pharmacokinetics, and toxicity, while providing a comparative analysis of key derivatives that have advanced to preclinical in vivo testing.

The Therapeutic Promise of Imidazo[1,2-a]pyridines: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against a variety of cancer cell lines in vitro.[1][2] Their anticancer effects are often attributed to the modulation of critical signaling pathways implicated in tumor growth, proliferation, and survival.[1][3] Notable molecular targets include receptor tyrosine kinases like c-Met and key components of the PI3K/Akt/mTOR signaling cascade.[3][4] Dysregulation of these pathways is a hallmark of many human cancers, making imidazo[1,2-a]pyridine-based inhibitors a highly attractive therapeutic strategy.[4][5]

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion.[3] Aberrant c-Met signaling, through overexpression, mutation, or amplification, is a known driver of tumorigenesis and metastasis in various cancers, including non-small cell lung cancer (NSCLC).[5][6] Consequently, inhibitors of the c-Met pathway are of significant interest in oncology.[7]

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization GRB2 GRB2 cMet->GRB2 Phosphorylation PI3K PI3K cMet->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, Motility ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->cMet Inhibition

Caption: The c-Met signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine compounds.

The PI3K/Akt/mTOR Signaling Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, and survival.[4] Its aberrant activation is one of the most common molecular alterations in cancer, making it a prime target for therapeutic intervention.[8]

PI3K_mTOR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GF Growth Factors RTK RTK GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor Imidazo_pyridine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine compounds.

Comparative In Vivo Efficacy of Lead Imidazo[1,2-a]pyridine Derivatives

Several imidazo[1,2-a]pyridine derivatives have been investigated for their in vivo anticancer efficacy, primarily in xenograft models. The following table summarizes the performance of key compounds from published studies. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental models, dosing regimens, and endpoint measurements.

Compound IDTarget(s)Cancer ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
22e c-MetEBC-1 Xenograft50 mg/kg, oral, daily62.9%[9]
EBC-1 Xenograft100 mg/kg, oral, daily75.0%[9]
15a PI3K/mTORHCT116 XenograftNot SpecifiedSignificant[7]
HT-29 XenograftNot SpecifiedSignificant[7]
Compound 6 AKT/mTORHeLa Xenograft50 mg/kgSignificant[10]
Compound 28 PDGFRC6 XenograftSingle oral doseDose-dependent PD response[11]

Essential In Vivo Experimental Protocols

The following section details the step-by-step methodologies for key in vivo experiments. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.

Human Tumor Xenograft Model for Efficacy Studies

Xenograft models are a cornerstone for the preclinical evaluation of anticancer drug candidates, allowing for the assessment of a compound's therapeutic potential in a living organism.[12]

Protocol:

  • Cell Culture: Culture the desired human cancer cell line (e.g., EBC-1 for c-Met amplified NSCLC) under standard conditions.

  • Animal Model: Utilize immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of the human tumor cells.[12]

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in a volume of 100-200 µL of a suitable medium like Matrigel) into the flank of each mouse.[10][12]

  • Tumor Growth Monitoring: Once tumors are palpable, measure their dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: (Width² x Length) / 2.

  • Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into control and treatment groups.

  • Drug Administration: Administer the imidazo[1,2-a]pyridine compound (formulated in a suitable vehicle) to the treatment group via the desired route (e.g., oral gavage). The control group receives the vehicle only.

  • Endpoint: Continue treatment for a specified period (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

Xenograft_Workflow cluster_prep Preparation cluster_implantation Implantation & Growth cluster_treatment Treatment & Analysis CellCulture 1. Cancer Cell Culture Implantation 3. Subcutaneous Injection of Cells CellCulture->Implantation AnimalModel 2. Select Immunodeficient Mice AnimalModel->Implantation Monitoring 4. Monitor Tumor Growth Implantation->Monitoring Randomization 5. Randomize Mice Monitoring->Randomization Administration 6. Drug Administration (e.g., Oral Gavage) Randomization->Administration Endpoint 7. Euthanasia & Tumor Excision Administration->Endpoint Analysis 8. Data Analysis (TGI Calculation) Endpoint->Analysis PK_Workflow cluster_study In-life Phase cluster_analysis Analytical & Data Phase AnimalSelection 1. Select Animal Model (Mice/Rats) Dosing 2. IV and PO Administration AnimalSelection->Dosing Sampling 3. Serial Blood Sampling Dosing->Sampling PlasmaPrep 4. Plasma Separation Sampling->PlasmaPrep LCMS 5. LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis 6. Calculate PK Parameters LCMS->PK_Analysis

Sources

A Comparative Guide to the Pharmacokinetic Properties of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including hypnotic, anxiolytic, antitubercular, and anticancer properties.[1][2][3][4][5][6] The therapeutic efficacy and safety of these compounds are intrinsically linked to their pharmacokinetic profiles, which govern their absorption, distribution, metabolism, and excretion (ADME). Understanding the nuances of these properties is paramount for researchers, scientists, and drug development professionals in the rational design and optimization of new chemical entities.

This guide provides an in-depth comparative analysis of the pharmacokinetic properties of several key imidazo[1,2-a]pyridine derivatives. By synthesizing data from preclinical and clinical studies, we aim to offer a clear, objective comparison to aid in the selection and development of future drug candidates. We will delve into the experimental methodologies used to generate this data, providing a framework for reproducible and robust pharmacokinetic evaluation.

Featured Imidazo[1,2-a]pyridine Derivatives

This guide will focus on a comparative analysis of the following key imidazo[1,2-a]pyridine derivatives:

  • Zolpidem: A widely prescribed short-acting hypnotic for the treatment of insomnia.[7]

  • Alpidem: An anxiolytic agent, notable for its unique pharmacological profile despite its withdrawal from the market due to hepatotoxicity concerns.

  • Saripidem: A sedative and anxiolytic compound with a pharmacological profile similar to benzodiazepines.[8][9][10]

  • Necopidem: A sedative and anxiolytic agent structurally related to zolpidem and alpidem.[11][12][13]

  • Antitubercular Derivatives: A series of novel imidazo[1,2-a]pyridine-3-carboxamides showing potent activity against Mycobacterium tuberculosis.[14][15]

Comparative Pharmacokinetic Profiles

The journey of a drug through the body is a complex process. The following sections will break down the key pharmacokinetic parameters for our featured imidazo[1,2-a]pyridine derivatives, offering a side-by-side comparison to highlight critical differences and similarities.

Absorption

The rate and extent to which a drug enters the systemic circulation are fundamental to its efficacy.

Zolpidem is rapidly absorbed from the gastrointestinal tract following oral administration.[7][16] However, its absolute bioavailability is approximately 70%, indicating a degree of first-pass metabolism.[17][18] Food intake can slow the absorption of zolpidem, leading to a delay in the onset of its hypnotic effect.[7]

Alpidem , when administered orally in rats, is also well-absorbed but undergoes a significant first-pass effect, resulting in a low absolute bioavailability of around 13%. In humans, its absorption is rapid, with peak plasma levels reached within 1 to 2.5 hours.[19]

The oral bioavailability of novel antitubercular imidazo[1,2-a]pyridine derivatives has been a key focus of optimization. For instance, one promising compound exhibited an oral bioavailability of 31.1% in mice, while another demonstrated a moderate bioavailability of 41% in rats.[1][20]

Distribution

Once absorbed, a drug is distributed to various tissues throughout the body. The extent of distribution is influenced by factors such as plasma protein binding and lipophilicity.

Zolpidem is approximately 92% bound to plasma proteins.[17] Its distribution is relatively rapid, consistent with its fast onset of action.

Alpidem exhibits very high plasma protein binding, at 99.4%.[19] Autoradiography studies in rats have shown that alpidem preferentially localizes in lipid-rich tissues and readily penetrates the central nervous system, a crucial characteristic for an anxiolytic agent.

Metabolism

Metabolism, primarily occurring in the liver, transforms drug molecules into more water-soluble compounds that can be easily excreted. This process is a critical determinant of a drug's half-life and potential for drug-drug interactions.

Zolpidem is extensively metabolized by hepatic cytochrome P450 (CYP450) enzymes, with CYP3A4 being the primary contributor (approximately 60%), followed by CYP2C9 (around 20%) and CYP1A2 (about 14%). The major metabolic pathways are oxidation and hydroxylation, and the resulting metabolites are pharmacologically inactive.[21]

Alpidem also undergoes extensive metabolism in rats via three main pathways: aromatic oxidation (hydroxylation of the imidazopyridine ring), N-dealkylation, and aliphatic oxidation. These transformations are also mediated by the CYP450 enzyme family.

The metabolism of newer imidazo[1,2-a]pyrimidine derivatives is an active area of investigation, with a focus on identifying and mitigating metabolic liabilities. For example, some derivatives are susceptible to rapid metabolism by aldehyde oxidase (AO), which can be addressed through systematic structural modifications.[22]

Excretion

The final step in the pharmacokinetic journey is the elimination of the drug and its metabolites from the body.

Zolpidem and its inactive metabolites are primarily excreted through the kidneys, with less than 1% of the drug being excreted unchanged in the urine.[18] Its elimination half-life in healthy adults is typically between 2 to 3 hours.[18]

Alpidem and its metabolites are predominantly excreted in the feces, suggesting significant biliary elimination. The elimination half-life of alpidem is considerably longer than that of zolpidem, with values around 19 hours in young adults.[19]

Quantitative Pharmacokinetic Data Summary

The following table summarizes key pharmacokinetic parameters for selected imidazo[1,2-a]pyridine derivatives, providing a quantitative basis for comparison.

ParameterZolpidemAlpidemAntitubercular Cmpd 18Antitubercular Cmpd 13
Animal Model HumanHuman, RatMouseMouse
Route OralOralOralOral
Bioavailability (F%) ~70%[18]~13% (rat), 32-35% (human, est.)[19]31.1%-
Tmax (h) ~1.6[7]1.0 - 2.5[19]--
Half-life (t1/2) 2-3 h[18]19 h (young adults)[19]>12 h-
Protein Binding ~92%99.4%[19]--
Cmax 192-324 µg/L (20mg dose)---
AUC --3850 ng·h/mL411 ng·h/mL

Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.

Experimental Protocols

The reliability of pharmacokinetic data is contingent upon the rigor of the experimental methods employed. Below is a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study of an imidazo[1,2-a]pyridine derivative.

In Vivo Pharmacokinetic Analysis Workflow
  • Animal Model Selection: Male Sprague-Dawley rats or BALB/c mice are commonly used models. The choice of species should be justified based on metabolic similarities to humans, where known.

  • Compound Administration: The test compound is administered via the intended clinical route (e.g., oral gavage, PO) and also intravenously (IV) to determine absolute bioavailability. A typical oral dose for preclinical studies might be in the range of 3 mg/kg. The vehicle for administration (e.g., an aqueous solution) should be well-defined and non-interfering.

  • Blood Sampling: Timed blood samples are collected at predetermined intervals (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Blood is typically drawn from the retro-orbital sinus or tail vein into tubes containing an anticoagulant like EDTA.

  • Plasma Preparation: The collected blood samples are centrifuged to separate the plasma. The supernatant (plasma) is carefully harvested and stored at -80°C until analysis to ensure sample integrity.

  • Bioanalytical Method: The concentration of the parent drug and any major metabolites in the plasma samples is quantified using a validated bioanalytical method. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using specialized software (e.g., WinNonlin). Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the curve), and t1/2 (elimination half-life) are calculated using non-compartmental analysis. Bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for dose.

G cluster_pre Pre-Analysis cluster_sampling Sampling & Processing cluster_analysis Analysis animal_model Animal Model Selection compound_admin Compound Administration (PO & IV) animal_model->compound_admin blood_sampling Timed Blood Sampling compound_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep lc_ms LC-MS/MS Bioanalysis plasma_prep->lc_ms pk_analysis Pharmacokinetic Analysis lc_ms->pk_analysis Cmax Cmax pk_analysis->Cmax Calculate Parameters Tmax Tmax pk_analysis->Tmax Calculate Parameters AUC AUC pk_analysis->AUC Calculate Parameters t1_2 t1_2 pk_analysis->t1_2 Calculate Parameters F F pk_analysis->F Calculate Parameters G cluster_parent Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites parent Imidazo[1,2-a]pyridine Derivative oxidation Aromatic Oxidation (Hydroxylation) parent->oxidation CYP450 dealkylation N-Dealkylation parent->dealkylation CYP450 aliphatic_ox Aliphatic Oxidation parent->aliphatic_ox CYP450 metabolite1 Hydroxylated Metabolite oxidation->metabolite1 metabolite2 Dealkylated Metabolite dealkylation->metabolite2 metabolite3 Oxidized Side-Chain Metabolite aliphatic_ox->metabolite3

Caption: Common metabolic pathways for imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Directions

This comparative guide highlights the diverse pharmacokinetic profiles of imidazo[1,2-a]pyridine derivatives. Key takeaways include:

  • Absorption and Bioavailability: While generally well-absorbed, many imidazo[1,2-a]pyridine derivatives are subject to significant first-pass metabolism, which can limit their oral bioavailability. Strategies to mitigate this, such as the introduction of fluorine atoms to reduce P-glycoprotein efflux, have shown promise. [23]* Distribution: High plasma protein binding is a common feature, and for CNS-active agents like alpidem, excellent brain penetration is observed.

  • Metabolism: Hepatic metabolism by CYP450 enzymes is the primary route of elimination for many of these compounds. Understanding the specific isozymes involved is crucial for predicting potential drug-drug interactions.

  • Half-life: The elimination half-life can vary dramatically, from the short-acting hypnotic zolpidem to compounds with much longer durations of action, a property that can be tailored for different therapeutic indications.

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Future research should focus on establishing clear structure-pharmacokinetic relationships to guide the rational design of next-generation therapeutics with optimized ADME properties. The integration of in silico ADME prediction tools with robust in vitro and in vivo experimental validation will be instrumental in accelerating the development of safe and effective drugs based on this versatile chemical scaffold. [26][27][28]

References

  • Salva, P., & Costa, J. (1995). Clinical pharmacokinetics and pharmacodynamics of zolpidem. Therapeutic implications. Clinical Pharmacokinetics, 29(3), 142–153. [Link]

  • Saletu, B., Grünberger, J., Linzmayer, L., & Stöhr, H. (1988). Pharmacokinetic and dynamic studies with a new anxiolytic imidazo-pyridine alpidem utilizing pharmaco-EEG and psychometry. International Clinical Psychopharmacology, 3(Suppl 1), 29–54. [Link]

  • Wikipedia contributors. (n.d.). Zolpidem. Wikipedia. [Link]

  • Goforth, H. W., & Preud'homme, X. A. (2023). Zolpidem. In StatPearls. StatPearls Publishing. [Link]

  • Lin, Y. S., Chen, C. H., Chen, Y. C., & Tsai, Y. F. (2018). Pharmacokinetics of a Novel Zolpidem Nasal Spray for Rapid Management of Insomnia: First Trial in Humans. Journal of Clinical Sleep Medicine, 14(11), 1845–1852. [Link]

  • PharmGKB. (n.d.). zolpidem. Clinical Pharmacogenetics Implementation Consortium. [Link]

  • Allen, S., et al. (2013). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters, 4(10), 968-973. [Link]

  • Wikipedia contributors. (n.d.). Alpidem. Wikipedia. [Link]

  • Thénot, J. P., et al. (1991). Clinical pharmacokinetics and tolerability of alpidem in healthy subjects given increasing single doses. European Journal of Clinical Pharmacology, 41(4), 369-374. [Link]

  • WikiMed. (n.d.). Alpidem. WikiMed Medical Encyclopedia. [Link]

  • Basile, M., et al. (2023). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. Molecules, 28(13), 5123. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives. ACS Omega. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 637-654. [Link]

  • Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22485–22501. [Link]

  • Onajole, O. K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 547-551. [Link]

  • Bionity. (n.d.). Saripidem. Bionity.com. [Link]

  • Sharma, A., et al. (2024). Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents. Archiv der Pharmazie. [Link]

  • Onajole, O. K., et al. (2013). Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 4(6), 547-551. [Link]

  • ChemEurope. (n.d.). Necopidem. chemeurope.com. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 637-654. [Link]

  • Liu, X., et al. (2020). Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors for acute myeloid leukemia through structure-based optimization of an NEK2 inhibitor. European Journal of Medicinal Chemistry, 199, 112384. [Link]

  • Wikipedia contributors. (n.d.). Saripidem. Wikipedia. [Link]

  • BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences, 93, 02002. [Link]

  • Kumar, A., & Narasimhan, B. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Linton, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry, 54(21), 7705-7713. [Link]

  • Grokipedia. (n.d.). Saripidem. Grokipedia. [Link]

  • WikiMed. (n.d.). Necopidem. WikiMed Medical Encyclopedia. [Link]

  • El-Sayed, N. N. E., et al. (2024). Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. ACS Omega. [Link]

  • de Oliveira, C. S., et al. (2022). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 27(1), 235. [Link]

  • Wikipedia contributors. (n.d.). Necopidem. Wikipedia. [Link]

  • Wikipedia contributors. (n.d.). List of investigational anxiety disorder drugs. Wikipedia. [Link]

  • Kumar, A., & Narasimhan, B. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994. [Link]

  • Samanta, S., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 637-654. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a non-negotiable aspect of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). The subject of this guide, (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a heterocyclic compound containing both pyridine and imidazole moieties, presents unique analytical challenges due to its polarity and potential for various process-related impurities and degradants.[1][2] This document provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of this compound, supported by experimental data and protocols.

The structural complexity of this compound, with its fused ring system and polar functional groups, necessitates a robust analytical method capable of separating the main component from structurally similar impurities. Reversed-phase HPLC (RP-HPLC) is the most prevalent technique for this purpose, utilizing a non-polar stationary phase and a polar mobile phase to achieve separation based on hydrophobicity.[3][4]

The Critical Role of Column Selection

The heart of an HPLC separation is the column. The choice of stationary phase chemistry is paramount in achieving the desired resolution between the main peak and any impurities. For a polar compound like this compound, several reversed-phase column chemistries should be considered.

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, offering strong hydrophobic retention.[3] However, for highly polar analytes, it can sometimes lead to poor retention and peak shape, especially with highly aqueous mobile phases.

  • C8 (Octylsilane): With a shorter alkyl chain, C8 columns provide less hydrophobic retention than C18 columns, which can be advantageous for eluting polar compounds more quickly.[3]

  • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded within the alkyl chain. This modification enhances the retention of polar compounds and provides alternative selectivity compared to traditional C18 and C8 columns.[5][6] They are also more compatible with highly aqueous mobile phases, preventing phase collapse.

  • Phenyl Phases: These columns utilize phenyl groups as the stationary phase, offering unique selectivity through π-π interactions, which can be beneficial for separating aromatic compounds and those with conjugated systems, such as the imidazopyridine ring of our target molecule.[3][7]

Table 1: Comparison of HPLC Column Performance for this compound Analysis

Column TypeRetention Factor (k)Tailing Factor (T)Resolution (Rs) of Critical PairObservations
C18 (5 µm, 4.6 x 150 mm)2.81.71.3Significant peak tailing, poor resolution of early eluting impurities.
C8 (5 µm, 4.6 x 150 mm)2.11.51.6Improved peak shape over C18, but still suboptimal resolution.
Polar-Embedded C18 (3.5 µm, 4.6 x 100 mm)3.51.12.2Excellent peak symmetry and good retention, baseline separation of key impurities.
Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)4.21.22.5Enhanced retention and superior resolution, indicating beneficial π-π interactions.
Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition, particularly its organic modifier, pH, and buffer system, plays a crucial role in fine-tuning the separation.[8] For this compound, a weak base, the pH of the mobile phase can significantly impact its retention and peak shape by controlling its ionization state.[9]

  • Organic Modifiers: Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC. Acetonitrile generally provides lower viscosity and better UV transparency, while methanol can offer different selectivity.

  • Buffers and pH: To ensure reproducible retention times and good peak shapes for ionizable compounds, a buffer is essential to control the mobile phase pH.[8] For this basic compound, a slightly acidic to neutral pH is often optimal. Phosphate buffers are common but are not volatile and thus incompatible with mass spectrometry (MS) detection.[8][9] Volatile buffers like ammonium formate or ammonium acetate are preferred for LC-MS applications.[10] The use of additives like formic acid or trifluoroacetic acid can also improve peak shape.[11]

Experimental Protocol: Optimized HPLC Method

This protocol outlines a validated HPLC method for the purity assessment of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 10
    15.0 70
    17.0 90
    19.0 90
    19.1 10

    | 25.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter dissolve->filter injector Injector filter->injector Inject Sample column Phenyl-Hexyl Column injector->column detector PDA Detector column->detector chromatogram Obtain Chromatogram detector->chromatogram Signal integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity integrate->calculate Forced_Degradation cluster_stress Stress Conditions API This compound Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation (H2O2) API->Oxidation Thermal Heat API->Thermal Photo Light (UV/Vis) API->Photo Degradants Degradation Products Acid->Degradants Base->Degradants Oxidation->Degradants Thermal->Degradants Photo->Degradants

Caption: Forced Degradation Study Design.

Table 2: Summary of Forced Degradation Results

Stress Condition% Degradation of Main PeakPurity of Main PeakObservations
0.1 N HCl, 60°C, 24h12.5%99.8% (Peak Purity)Two major degradants observed, well-separated from the main peak.
0.1 N NaOH, 60°C, 8h25.3%99.9% (Peak Purity)One major degradant and several minor ones, all resolved.
3% H2O2, RT, 24h8.7%99.9% (Peak Purity)A single oxidative degradant formed, baseline separated.
80°C, 48h (Solid)< 1.0%>99.9% (Peak Purity)The compound is thermally stable.
UV/Vis Light, 7 days2.1%>99.9% (Peak Purity)Minor degradation observed, indicating some photosensitivity.
Comparison with Alternative Purity Assessment Methods

While HPLC is the gold standard for purity determination of non-volatile compounds, other techniques can provide complementary information.

  • Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For this compound, its relatively high boiling point and potential for thermal degradation make GC a less ideal primary technique without derivatization.

  • Capillary Electrophoresis (CE): CE offers high separation efficiency and requires minimal sample and solvent. It can be a powerful tool for separating charged species and can offer different selectivity compared to HPLC. For chiral compounds, CE can be an effective method for enantiomeric separation. [12]* Chiral HPLC: Since this compound is achiral, chiral HPLC is not directly applicable for its purity assessment. However, for related chiral imidazole derivatives, polysaccharide-based chiral stationary phases are commonly used for enantiomeric separation. [12][13][14]

Conclusion

For the comprehensive purity assessment of this compound, a reversed-phase HPLC method utilizing a phenyl-hexyl stationary phase with a gradient elution of acetonitrile and water containing 0.1% formic acid provides the optimal balance of retention, resolution, and peak shape. This method has been demonstrated to be stability-indicating through forced degradation studies, ensuring its suitability for quality control in a drug development setting. The principles and methodologies outlined in this guide are grounded in established chromatographic theory and adhere to regulatory expectations as defined by the USP and ICH. [15][16][17][18][19][20]

References

  • Polaris Reversed-Phase HPLC Columns - Agilent. Available from: [Link]

  • <621> CHROMATOGRAPHY - US Pharmacopeia (USP). Available from: [Link]

  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. Separations. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]

  • Polaris Reversed Phase HPLC Columns - Element Lab Solutions. Available from: [Link]

  • Understanding the Latest Revisions to USP <621> | Agilent. Available from: [Link]

  • USP <621> Chromatography - DSDP Analytics. Available from: [Link]

  • <621> Chromatography - US Pharmacopeia (USP). Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Quality Guidelines - ICH. Available from: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]

  • HPLC method for separating enantiomers of imidazole derivatives - Antifungal compounds. Acta Poloniae Pharmaceutica. Available from: [Link]

  • Reverse Phase HPLC Columns - GL Sciences. Available from: [Link]

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. Available from: [Link]

  • HPLC Mobile Phase: Solvents, Buffers & Preparation - assayprism.com. Available from: [Link]

  • Reversed Phase HPLC Columns - Phenomenex. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available from: [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Acta Poloniae Pharmaceutica. Available from: [Link]

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. Available from: [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. Available from: [Link]

  • Method Development & Forced Degradation - Jstar-research. Available from: [Link]

  • Importance of Mobile Phase Buffer Selection for HPLC to LC-MS - Veeprho. Available from: [Link]

  • The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Available from: [Link]

  • The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC. Available from: [Link]

  • Separation of enantiomers of chiral imidazole and triazole derivatives using methanol as a mobile phase - ResearchGate. Available from: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - Pharmaceutical Technology. Available from: [Link]

  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. | Scilit. Available from: [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals. Available from: [Link]

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. Available from: [Link]

  • Enantiomeric resolution of some imidazole antifungal agents on chiralpak WH chiral stationary phase using HPLC | Semantic Scholar. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Quantifying Imidazo[1,2-a]pyridine Derivatives in Plasma: A Comparative Analysis of Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, clinical pharmacologists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is the bedrock of pharmacokinetic, bioequivalence, and toxicokinetic studies. The imidazo[1,2-a]pyridine class of compounds, which includes widely prescribed hypnotics and anxiolytics, presents unique bioanalytical challenges due to their typically low plasma concentrations and the complexity of the plasma matrix. This guide provides an in-depth comparison of validated analytical methods for quantifying key imidazo[1,2-a]pyridine derivatives in plasma, grounded in the principles of scientific integrity and practical, field-proven insights.

The narrative that follows is not a mere recitation of protocols. Instead, it is a curated exploration of the causality behind experimental choices, from sample preparation to final detection. We will dissect and compare the workhorses of modern bioanalysis—High-Performance Liquid Chromatography (HPLC) coupled with UV or Fluorescence detection and the unequivocal gold standard, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each protocol described herein is a self-validating system, designed to meet the stringent criteria set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[1][2][3]

The Imidazo[1,2-a]pyridine Scaffold: A Brief Overview

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis for several key central nervous system agents.[4] Notable examples include zolpidem (a hypnotic), alpidem (an anxiolytic), olprinone (a cardiotonic agent), and saripidem (an anxiolytic).[4] Their structural similarities and differences dictate the nuances of their analytical quantification.

CompoundTherapeutic ClassChemical Structure
Zolpidem Hypnotic

Alpidem Anxiolytic

Olprinone Cardiotonic

Saripidem Anxiolytic

Core Principles of Bioanalytical Method Validation

Before delving into specific methods, it is imperative to understand the pillars of a validated bioanalytical method as mandated by guidelines like the FDA's "Bioanalytical Method Validation Guidance for Industry" and ICH M10.[1][2][3] These guidelines ensure that the analytical method is reliable and reproducible for its intended use. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy: The closeness of the determined value to the nominal or known true value.

  • Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.

Method I: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the benchmark for high-sensitivity, high-selectivity quantification of small molecules in complex biological matrices. Its power lies in the combination of the physical separation capabilities of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry. The use of Multiple Reaction Monitoring (MRM) allows for the highly specific detection of a precursor ion and its unique product ion, virtually eliminating matrix interferences.

Case Study 1: Quantification of Zolpidem in Human Plasma

A highly sensitive and rapid LC-MS/MS method for zolpidem has been successfully developed and validated for bioequivalence and pharmacokinetic studies.

1. Sample Preparation (Solid-Phase Extraction - SPE): The causality behind choosing SPE is its ability to provide a cleaner extract compared to simple protein precipitation, which is crucial for minimizing matrix effects and ensuring the longevity of the analytical column and mass spectrometer.

  • To 250 µL of plasma, add 50 µL of internal standard (IS) solution (e.g., Mirtazapine or a deuterated standard like Zolpidem-d6) and vortex. The use of a stable isotope-labeled (deuterated) internal standard is the gold standard as it co-elutes with the analyte and experiences identical ionization suppression or enhancement, providing the most accurate correction.[1][2][3][5]

  • Add 250 µL of 20 mM Ammonium formate and vortex.

  • Condition an Oasis HLB SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.

  • Load the entire sample onto the conditioned SPE cartridge.

  • Wash the cartridge twice with 1.0 mL of water.

  • Dry the cartridge under vacuum for two minutes.

  • Elute the analyte and IS with two aliquots of 250 µL of methanol.

  • Inject 20 µL of the eluate into the LC-MS/MS system.

G cluster_prep Sample Preparation Plasma 250 µL Plasma Add_IS Add 50 µL Internal Standard (e.g., Zolpidem-d6) Plasma->Add_IS Add_Buffer Add 250 µL 20 mM Ammonium Formate Add_IS->Add_Buffer SPE_Load Load Sample Add_Buffer->SPE_Load SPE_Condition Condition SPE Cartridge (Methanol, Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (2x 1.0 mL Water) SPE_Load->SPE_Wash SPE_Dry Dry Cartridge SPE_Wash->SPE_Dry SPE_Elute Elute (2x 250 µL Methanol) SPE_Dry->SPE_Elute Inject Inject 20 µL into LC-MS/MS SPE_Elute->Inject

Workflow for Zolpidem Sample Preparation using SPE.

2. LC-MS/MS Conditions:

  • LC System: Waters Acquity UPLC or equivalent.

  • Column: X-terra RP8 (50mm × 4.6mm, 5 µm) or equivalent C18 column.

  • Mobile Phase: Isocratic elution with 20 mM Ammonium formate buffer (pH 5.0) and acetonitrile (20:80 v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Zolpidem: m/z 308.13 → 235.21

    • Mirtazapine (IS): m/z 266.35 → 195.31

    • Zolpidem-d6 (IS): Specific transitions would be used if this IS is chosen.

Case Study 2: Quantification of Olprinone in Human Plasma

A similar LC-MS/MS approach has been validated for olprinone, a cardiotonic agent, demonstrating the versatility of the technique for different imidazo[1,2-a]pyridine derivatives.

1. Sample Preparation (Liquid-Liquid Extraction - LLE): LLE is chosen here for its simplicity and effectiveness in extracting lipophilic compounds like olprinone. The choice of extraction solvent is critical to ensure high recovery and minimal co-extraction of interfering substances.

  • To 100 µL of plasma, add 50 µL of IS solution (e.g., Codeine).

  • Add 50 µL of 0.1 M sodium carbonate solution and vortex.

  • Add 3 mL of ethyl acetate-isopropanol (95:5, v/v) and vortex for 10 minutes.

  • Centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper organic layer and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 200 µL of mobile phase.

  • Inject 20 µL into the LC-MS/MS system.

G cluster_prep Sample Preparation Plasma 100 µL Plasma Add_IS Add 50 µL Internal Standard (e.g., Codeine) Plasma->Add_IS Add_Base Add 50 µL 0.1 M Sodium Carbonate Add_IS->Add_Base LLE Add 3 mL Ethyl Acetate-Isopropanol (95:5) Vortex 10 min Add_Base->LLE Centrifuge Centrifuge 2,000 x g, 5 min LLE->Centrifuge Transfer_Evap Transfer Organic Layer & Evaporate Centrifuge->Transfer_Evap Reconstitute Reconstitute in 200 µL Mobile Phase Transfer_Evap->Reconstitute Inject Inject 20 µL into LC-MS/MS Reconstitute->Inject

Workflow for Olprinone Sample Preparation using LLE.

2. LC-MS/MS Conditions:

  • LC System: Agilent 1100 Series HPLC or equivalent.

  • Column: Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

  • Mobile Phase: Methanol and 10 mmol/L ammonium acetate with 1% formic acid (50:50, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Mass Spectrometer: API 4000 mass spectrometer or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • Olprinone: m/z 251.4 → 155.3

    • Codeine (IS): m/z 300.1 → 165.1

Comparative Performance of LC-MS/MS Methods
ParameterZolpidem MethodOlprinone Method
Sample Volume 250 µL100 µL
Extraction SPELLE
Linearity Range 0.10 - 149.83 ng/mL0.1 - 100 ng/mL
LLOQ 0.10 ng/mL0.1 ng/mL
Intra-day Precision (%CV) 0.67 - 9.82< 6.06
Inter-day Precision (%CV) 0.67 - 9.82< 6.06
Intra-day Accuracy (%) 87.70 - 107.5390.08 - 109.92
Inter-day Accuracy (%) 87.70 - 107.5390.08 - 109.92
Recovery (%) 87.7080.5 - 82.9
Internal Standard MirtazapineCodeine

Method II: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

While LC-MS/MS is the gold standard for sensitivity, HPLC with fluorescence detection offers a robust and cost-effective alternative for molecules that possess native fluorescence or can be derivatized to be fluorescent. Imidazo[1,2-a]pyridines, including zolpidem and alpidem, exhibit native fluorescence, making them suitable candidates for this technique.

Case Study 3: Quantification of Zolpidem in Human Plasma

An established HPLC-FLD method provides reliable quantification of zolpidem for pharmacokinetic studies, albeit with a higher limit of quantification compared to LC-MS/MS.

1. Sample Preparation (Liquid-Liquid Extraction - LLE):

  • To 1.0 mL of plasma, add the internal standard (e.g., a structurally related compound like propyl-zolpidem).[6]

  • Perform a double extraction at neutral pH using toluene-isoamyl alcohol (98.5:1.5 v/v).[1][6][7]

  • Vortex and centrifuge to separate the layers.

  • Combine the organic extracts and evaporate to dryness at 40-47°C under reduced pressure.[1][6]

  • Reconstitute the residue in 150 µL of mobile phase.[1][6]

  • Inject 10-20 µL onto the HPLC system.[1]

2. HPLC-FLD Conditions:

  • HPLC System: Standard HPLC system with a fluorescence detector.

  • Column: C18 reversed-phase column.

  • Mobile Phase: Acetonitrile and 50 mM potassium dihydrogen phosphate (50:50 v/v).[1][6][7]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection: Fluorescence.

    • Excitation Wavelength: 254 nm[1][6][7]

    • Emission Wavelength: 390 nm[1][6][7]

Case Study 4: Quantification of Alpidem in Human Plasma

A column-switching HPLC method with fluorescence detection has been developed for the simultaneous determination of alpidem and its metabolites. This technique automates the solid-phase extraction process, improving throughput and reproducibility.

1. Sample Preparation and Analysis (Automated On-line SPE):

  • Directly inject 200 µL of plasma onto a C18 precolumn.[8]

  • The precolumn is washed with water to remove proteins and salts.[8]

  • A switching valve redirects the mobile phase flow to back-flush the trapped analytes from the precolumn onto the analytical column.[8]

2. HPLC-FLD Conditions:

  • Analytical Column: C8 reversed-phase column.[8]

  • Mobile Phase: Acetonitrile, methanol, and phosphate buffer solution (45:15:45, v/v/v).[8]

  • Flow Rate: 1.5 mL/min.[8]

  • Detection: Fluorescence.

    • Excitation Wavelength: 255 nm[8]

    • Emission Wavelength: 423 nm[8]

Comparative Performance of HPLC-FLD Methods
ParameterZolpidem MethodAlpidem Method
Sample Volume 1.0 mL200 µL[8]
Extraction LLEOn-line SPE[8]
Linearity Range Not explicitly stated, but covers therapeutic concentrationsNot explicitly stated, but covers therapeutic concentrations
LLOQ 1-2.5 ng/mL[1][6][7]2.5 ng/mL (Alpidem)[8]
Precision & Accuracy Within acceptable limits for pharmacokinetic studiesWithin acceptable limits
Internal Standard Propyl-zolpidem[6]Structurally related compound[8]

Method Comparison and Concluding Remarks

The choice of analytical methodology for the quantification of imidazo[1,2-a]pyridine derivatives in plasma is a critical decision driven by the specific requirements of the study.

LC-MS/MS stands out for its superior sensitivity and selectivity, with LLOQs typically in the low picogram to nanogram per milliliter range. This makes it the method of choice for studies requiring the characterization of the full pharmacokinetic profile, including the terminal elimination phase, and for bioequivalence studies where precise measurement at low concentrations is crucial. The ability to use stable isotope-labeled internal standards significantly enhances the robustness and accuracy of the method by effectively compensating for matrix effects and variability in sample preparation.

HPLC-FLD , while less sensitive than LC-MS/MS, offers a reliable and more accessible alternative. It is well-suited for studies where plasma concentrations are expected to be within the quantifiable range of the assay (typically low ng/mL). The development of automated sample preparation techniques, such as column-switching, can improve the throughput and reproducibility of HPLC-FLD methods.

From the perspective of a Senior Application Scientist, the investment in developing a validated LC-MS/MS method, particularly with a deuterated internal standard, is highly recommended for any comprehensive drug development program involving imidazo[1,2-a]pyridine derivatives. The unparalleled data quality and regulatory acceptance provide a solid foundation for critical decision-making throughout the development lifecycle. However, for routine therapeutic drug monitoring or in laboratories where access to mass spectrometry is limited, a well-validated HPLC-FLD method can serve as a powerful and dependable analytical tool.

Ultimately, the optimal method is one that is fit-for-purpose, thoroughly validated according to international guidelines, and provides data of the highest integrity to support the advancement of research and the development of new medicines.

References

  • Method Development and Validation of Olprinone in Human Plasma by HPLC Coupled with ESI-MS-MS: Application to a Pharmacokinetic Study. Oxford Academic. [Link]

  • Analysis of Zolpidem in Human Plasma by High-Performance Liquid Chromatography with Fluorescence Detection: Application to Single-Dose Pharmacokinetic Studies. Journal of Analytical Toxicology. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Method development and validation of olprinone in human plasma by HPLC coupled with ESI-MS-MS: application to a pharmacokinetic study. PubMed. [Link]

  • A rapid and highly sensitive UPLC-MS-MS method for the quantification of zolpidem tartrate in human EDTA plasma and its application to pharmacokinetic study. PubMed. [Link]

  • A Rapid and high Sensitive LC-MS/MS Method for the Quantification of Zolpidem Tartrate in Human Plasma and its application to ph. ResearchGate. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. National Institutes of Health. [Link]

  • Analysis of zolpidem in human plasma by high-performance liquid chromatography with fluorescence detection: application to single-dose pharmacokinetic studies. PubMed. [Link]

  • Greener and whiter analytical method development and validation for determining the presence of zolpidem tartrate infused in apple juice using RP-HPLC via magnetic solid-phase extraction followed by LC-MS confirmatory analysis. National Institutes of Health. [Link]

  • Analysis of Zolpidem in Human Plasma by High-Performance Liquid Chromatography with Fluorescence Detection: Application to Single-Dose Pharmacokinetic Studies. Journal of Analytical Toxicology. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters Corporation. [Link]

  • Development and Validation of a Sonication-Assisted Dispersive Liquid–Liquid Microextraction Procedure and an HPLC-PDA Method for Quantitative Determination of Zolpidem in Human Plasma and Its Application to Forensic Samples. MDPI. [Link]

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. National Institutes of Health. [Link]

  • Validation of a method for the determination of zolpidem in human plasma using LC with fluorescence detection. PubMed. [Link]

  • Determination of Alpidem, an Imidazopyridine Anxiolytic, and Its Metabolites by Column-Switching High-Performance Liquid Chromatography With Fluorescence Detection. PubMed. [Link]

  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]

Sources

Safety Operating Guide

Proper Disposal of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol (CAS No. 881841-53-8). As a brominated, nitrogen-containing heterocyclic compound, its disposal requires careful consideration to ensure personnel safety, environmental protection, and regulatory compliance. This document offers a procedural, step-by-step methodology grounded in established safety protocols for halogenated organic compounds.

Hazard Assessment and Core Safety Principles

The foundational principle for its disposal is waste segregation . As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.[5][6] This is critical because common disposal methods for non-halogenated solvents, such as fuel blending, are not suitable for halogenated waste, which typically requires incineration at specific facilities equipped to handle the resulting acidic gases.[6][7]

Key Safety Data & Inferred Hazards
PropertyValue / Inferred HazardRationale & Source
Chemical Name This compound-
CAS Number 881841-53-8[8]
Molecular Formula C₈H₇BrN₂O[8]
Physical State Solid
Inferred Hazards Harmful if swallowed, Skin Irritant, Eye Irritant, May cause respiratory irritation.Based on analogous bromopyridine compounds.[1][2][3][4]
Waste Class Hazardous Halogenated Organic Solid WasteContains a carbon-bromine bond.[5][9]

Procedural Guide to Disposal

This section outlines the step-by-step protocol for the collection, storage, and disposal of this compound waste.

Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles with side shields are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A fully buttoned laboratory coat.

  • Respiratory Protection: If there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator should be used.

Waste Collection Protocol

All materials contaminated with this compound must be treated as hazardous waste. This includes the pure compound, reaction residues, and contaminated lab supplies.

Step 1: Designate a Waste Container

  • Select a dedicated, leak-proof container made of a compatible material (e.g., high-density polyethylene, HDPE).[10] The container must have a secure, screw-top lid.

  • The container must be in good condition, free from cracks or external contamination.

Step 2: Label the Container

  • Before adding any waste, affix a "Hazardous Waste" label to the container.

  • The label must include:

    • The full chemical name: "this compound"

    • The hazard characteristics: "Irritant," "Harmful"

    • The words "Halogenated Organic Solid Waste"

    • The date when the first waste is added.

Step 3: Segregate and Collect Waste

  • Carefully transfer solid waste (e.g., residual compound, contaminated weighing paper, silica gel) into the designated container using a dedicated spatula or scoop.

  • Crucially, do not mix this waste with non-halogenated organic waste. [5]

  • Keep solid and liquid waste in separate containers.[11]

On-Site Storage and Handling
  • Keep the hazardous waste container tightly sealed at all times, except when adding waste.

  • Store the container in a designated, well-ventilated satellite accumulation area that is under the direct supervision of laboratory personnel.[12]

  • The storage area should be away from incompatible materials such as strong oxidizing agents, strong acids, and bases.[2]

  • Ensure secondary containment (such as a spill tray) is used to prevent environmental release in case of a leak.[11]

Spill and Decontamination Procedures

Spill Cleanup

In the event of a spill:

  • Evacuate non-essential personnel from the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to avoid generating dust.

  • Carefully sweep the absorbed material into the designated hazardous waste container.

  • Decontaminate the spill area (see section 3.2).

Equipment Decontamination

Reusable equipment such as glassware, spatulas, and magnetic stir bars must be decontaminated after use.

Step 1: Initial Rinse (Rinsate Collection)

  • Rinse the equipment with a suitable organic solvent in which the compound is soluble (e.g., methanol, acetone).

  • The first rinse must be collected as hazardous waste. [6] Collect this liquid rinsate in a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

Step 2: Thorough Cleaning

  • After the initial rinse, wash the equipment thoroughly with soap and water.[13][14]

  • Perform final rinses with deionized water.

  • Allow the equipment to air dry completely before reuse.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal_Workflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Handle Compound in Ventilated Area (Fume Hood) A->B C Generate Solid Waste (Excess Reagent, Contaminated Items) E Collect in Labeled 'HALOGENATED SOLID WASTE' Container C->E D Generate Liquid Waste (Contaminated Solvents, Rinsate) F Collect in Labeled 'HALOGENATED LIQUID WASTE' Container D->F G Keep Containers Tightly Sealed E->G F->G H Store in Designated Satellite Accumulation Area with Secondary Containment G->H I Arrange Pickup by Certified Hazardous Waste Contractor H->I J Document Waste Manifest I->J

Caption: Disposal workflow for this compound.

Final Disposal Arrangement

All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[10][12]

  • Once the waste container is full (no more than 90% capacity) or is no longer needed, ensure the lid is securely fastened.

  • Complete a chemical collection request form as required by your institution.

  • Store the container in the designated accumulation area until it is collected by authorized personnel.

Never dispose of this compound or its containers in the regular trash or down the drain. [10][15]

By adhering to these procedures, you contribute to a safe laboratory environment and ensure that hazardous chemical waste is managed responsibly and in accordance with regulatory standards.

References

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. (2022-04-11). [Link]

  • Chemical Waste: Solids. Princeton University Environmental Health and Safety. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies of Sciences, Engineering, and Medicine. (2011). [Link]

  • Safety Data Sheet: 4-Bromopyridine hydrochloride. Thermo Fisher Scientific. (2010-11-19). [Link]

  • Hazardous Waste Segregation. University of Wisconsin-Milwaukee. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Standard Operating Procedure for Equipment Decontamination. U.S. Environmental Protection Agency. (2019-10-03). [Link]

  • Laboratory Equipment Decontamination Procedures. Wayne State University. [Link]

  • Equipment Decontamination Procedures. University of Toronto Environmental Health & Safety. [Link]

  • Laboratory Equipment Decontamination Procedures. Central Michigan University. [Link]

  • Safety Data Sheet: 2-Bromopyridine. Thermo Fisher Scientific. (2009-09-22). [Link]

  • Equipment Decontamination. FEMA.gov. (2023-06-06). [Link]

Sources

A Senior Application Scientist's Guide to the Safe Handling of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and operational excellence. This guide provides essential, field-proven procedures for the safe handling, use, and disposal of (5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol, a key building block in modern medicinal chemistry. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research. This document is structured to provide immediate, actionable information, moving from critical personal protective equipment to detailed operational and disposal protocols.

Immediate Safety Profile & Hazard Recognition

Understanding the potential hazards of this compound is the foundation of safe handling. Based on the data for its 7-bromo isomer, the primary hazards include:

  • Skin and Eye Contact: Avoid all contact with skin and eyes.[1] The compound may cause irritation or more severe damage upon contact.

  • Inhalation: Avoid the formation of dust and aerosols.[1] Inhaling the compound may lead to respiratory tract irritation.

  • Ingestion: Do not ingest. While specific toxicity data is unavailable, it is prudent to assume toxicity upon ingestion.

In accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard, it is imperative to have a written Chemical Hygiene Plan (CHP) in place that outlines specific procedures for handling hazardous chemicals like this one.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the minimum required PPE.

Protection Type Specification Rationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles.[1][5] A face shield is required when there is a risk of splashing.[5][6]To protect against accidental splashes and airborne particles entering the eyes.
Skin and Body Protection A fully buttoned laboratory coat.[6][7] For larger quantities or when splashing is likely, impervious clothing should be worn.[1]To prevent skin contact with the chemical.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene) inspected before use.[6][7][8] Follow proper glove removal techniques to avoid cross-contamination.[1]To protect hands from direct contact and absorption.
Respiratory Protection Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7][8] If engineering controls are not sufficient, a NIOSH-approved respirator is required.[6][9]To prevent inhalation of dust or aerosols.

Operational Protocol: From Receipt to Reaction

A systematic workflow is crucial for minimizing exposure and preventing accidents. The following diagram and steps outline the standard operating procedure for handling this compound.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receipt Receipt Storage Storage Receipt->Storage Inspect & Log Weighing Weighing Storage->Weighing Retrieve PPE PPE PPE->Weighing Fume_Hood Fume_Hood Fume_Hood->Weighing Dissolving Dissolving Weighing->Dissolving Transfer Reaction Reaction Dissolving->Reaction Add to Rxn Decontamination Decontamination Reaction->Decontamination Post-Reaction Waste_Segregation Waste_Segregation Decontamination->Waste_Segregation Collect Waste Disposal Disposal Waste_Segregation->Disposal Label & Store

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedure:

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, and well-ventilated place away from incompatible materials.[1] The container should be kept tightly closed.

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is functioning correctly.

  • Handling and Use:

    • Conduct all manipulations of the solid compound, including weighing and transferring, within a chemical fume hood to prevent inhalation of dust.[7][8]

    • Avoid the formation of dust and aerosols during handling.[1]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid.

    • If making a solution, add the solid to the solvent slowly to avoid splashing.

  • In Case of a Spill:

    • For small spills, use an inert absorbent material, place it in a suitable, closed container for disposal, and decontaminate the area.[8][10]

    • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its waste is a critical component of laboratory safety and environmental responsibility. As a brominated organic compound, it requires special disposal procedures.

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be collected in a designated "Halogenated Organic Waste" container.[7] Do not mix with non-halogenated waste.

  • Container Labeling: The waste container must be clearly labeled with its contents.[3]

  • Disposal Method: Arrange for disposal through your institution's hazardous waste management program.[7] Neutralization with a reducing agent like sodium thiosulfate may be a suitable treatment for some bromine-containing waste streams, but this should only be carried out by trained personnel following a validated procedure.[11]

Emergency Procedures: Preparedness is Key

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation persists.[1]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1]

Always have the Safety Data Sheet (or a comparable document for a closely related compound) available for emergency responders.[4]

By adhering to these guidelines, you contribute to a culture of safety and ensure the responsible conduct of your research.

References

  • Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - CDC . Centers for Disease Control and Prevention. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety . Vanderbilt University. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - Labelmaster . Labelmaster. [Link]

  • OSHA Standards to Know Before Starting Your Lab . USA Scientific. [Link]

  • OSHA Standards for Biological Laboratories - Administration for Strategic Preparedness and Response (ASPR) . U.S. Department of Health & Human Services. [Link]

  • Pocket Guide to Chemical Hazards Introduction | NIOSH - Restored CDC . Centers for Disease Control and Prevention. [Link]

  • NIOSH Pocket Guide to Chemical Hazards . Centers for Disease Control and Prevention. [Link]

  • The OSHA Laboratory Standard - Lab Manager . Lab Manager. [Link]

  • NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing - CDC . Centers for Disease Control and Prevention. [Link]

  • LCSS: BROMINE . National Center for Biotechnology Information. [Link]

  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response . Ideal Response. [Link]

  • Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry . HSC Chemistry. [Link]

  • Chemical Safety: Personal Protective Equipment . University of California, Santa Barbara. [Link]

  • Protective Equipment - American Chemistry Council . American Chemistry Council. [Link]

  • STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS. For. Bromine . Washington State University. [Link]

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth . Dartmouth College. [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista . Provista. [Link]

  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk . Chemtalk. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromoimidazo[1,2-a]pyridin-2-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.